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  • Product: 2-azido-N-(3-methoxyphenyl)acetamide
  • CAS: 1160748-24-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-(3-methoxyphenyl)acetamide derivatives

Title: Physicochemical Profiling and Structural Dynamics of N-(3-Methoxyphenyl)acetamide Derivatives: A Comprehensive Technical Guide Abstract/Introduction N-(3-methoxyphenyl)acetamide (commonly referred to as 3'-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Structural Dynamics of N-(3-Methoxyphenyl)acetamide Derivatives: A Comprehensive Technical Guide

Abstract/Introduction N-(3-methoxyphenyl)acetamide (commonly referred to as 3'-methoxyacetanilide) is a versatile organic intermediate and core pharmacophore utilized extensively in medicinal chemistry and agrochemical development [1][1]. With a molecular weight of 165.19 g/mol , this compound serves as a critical building block for synthesizing complex bioactive molecules, including iminodiacetic acid derivatives for hepatobiliary diagnostics [2][2], chalcone derivatives via C-H bond activation [3][3], and novel modulators of the TRPV1 receptor [4][4]. This guide explores the physicochemical properties of N-(3-methoxyphenyl)acetamide and its derivatives, detailing the methodologies required to profile these compounds and the structural dynamics that dictate their biological efficacy.

Structural Significance and Physicochemical Baselines

The fundamental physicochemical properties of a drug candidate—such as lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility—directly govern its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). The parent compound, N-(3-methoxyphenyl)acetamide, presents as a white crystalline solid with a melting point of approximately 81°C [1][1]. It exhibits high solubility in organic solvents (ethanol, chloroform, DMSO) but poor aqueous solubility, necessitating structural derivatization to improve bioavailability [1][1].

Derivatization often involves functionalizing the acetamide nitrogen or the aromatic ring. For instance, the synthesis of N-(3-methoxyacetanilide)iminodiacetic acid introduces carboxylic acid moieties that significantly alter the compound's molar refractivity, surface tension, and partition coefficient, bringing it within the optimal parameters of Lipinski’s Rule of Five [5][5].

Table 1: Comparative Physicochemical Parameters of N-(3-Methoxyphenyl)acetamide and Key Derivatives

PropertyN-(3-Methoxyphenyl)acetamide (Parent)N-(3-Methoxyacetanilide)iminodiacetic acid2-Chloro-N-(3-methoxyphenyl)acetamide
Molecular Weight 165.19 g/mol 296.31 g/mol 199.63 g/mol
Melting Point ~81°CN/A (Solidifies as complex)Variable
LogP ~1.2 (Estimated)0.64 ± 0.49~1.8 (Estimated)
pKa Non-ionizable at physiological pH2.8Non-ionizable
Molar Refractivity N/A72.58 ± 0.3 cm³N/A
Surface Tension N/A66.1 ± 3.0 dyne/cmN/A
Density N/A1.417 ± 0.06 g/cm³N/A

(Data synthesized from core chemical registries and empirical studies on iminodiacetic acid derivatives [1][1], [2][2], [5][5].)

Mechanistic Workflows & Self-Validating Experimental Protocols

To accurately determine the physicochemical profile of novel N-(3-methoxyphenyl)acetamide derivatives, researchers must employ rigorous, self-validating protocols. The following methodologies are designed to ensure high-fidelity data collection by embedding internal controls and causality-driven steps.

G A Synthesis of Derivatives B Purification (>98% Purity) A->B Yield Optimization C Physicochemical Profiling B->C HPLC/NMR Verification D Lipophilicity (LogP) Assay C->D E Aqueous Solubility & pKa C->E F In Vitro Biological Assays D->F Bioavailability Prediction E->F Formulation Logic

Workflow for the physicochemical profiling of acetamide derivatives.

Protocol A: Determination of Lipophilicity (LogP) via the Shake-Flask Method Lipophilicity dictates membrane permeability. For derivatives like N-(3-methoxyacetanilide)iminodiacetic acid, achieving a LogP between 0 and 3 is critical for optimal cellular uptake without excessive retention in lipid bilayers [5][5].

Step-by-Step Methodology:

  • Phase Pre-saturation (Critical Causality): Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours prior to the experiment. Why? Pre-saturation prevents the mutual dissolution of the phases during the actual assay, which would otherwise alter phase volumes and skew the final concentration calculations.

  • Sample Preparation: Dissolve 1 mg of the acetamide derivative in 1 mL of the pre-saturated 1-octanol phase.

  • Partitioning: Add 1 mL of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Seal and agitate via a mechanical shaker at 25°C for 60 minutes. Why? 60 minutes ensures thermodynamic equilibrium of the solute between the two phases.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Self-Validation: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the derivative using RP-HPLC. Validation Step: Calculate the mass balance (

    
    ). It must equal the initial mass (1 mg) ± 5%. If mass is lost, it indicates precipitation or adsorption to the glass vial, invalidating the run.
    
  • Calculation:

    
    .
    

Protocol B: pKa Determination via Cosolvent Potentiometric Titration Because the parent compound and many halogenated derivatives (e.g., 2-Chloro-N-(3-methoxyphenyl)acetamide) are poorly soluble in water [1][1], [6][6], standard aqueous titration leads to precipitation.

Step-by-Step Methodology:

  • Cosolvent System Preparation: Prepare three mixtures of Methanol/Water at 30%, 40%, and 50% (v/v). Why? Using multiple cosolvent ratios allows for the extrapolation of the pKa to a 0% organic modifier (pure water) state, known as the Yasuda-Shedlovsky extrapolation.

  • Titration: Dissolve the derivative in the respective cosolvent mixtures. Titrate with standardized 0.1 M NaOH or HCl (depending on the derivative's ionizable groups) under a nitrogen atmosphere. Why? Nitrogen prevents atmospheric

    
     from dissolving into the solution, forming carbonic acid, and artificially lowering the pH.
    
  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the inflection point, corresponding to the pKa in that specific cosolvent ratio.
    
  • Self-Validation: Run a concurrent titration of a known standard (e.g., benzoic acid) to verify electrode calibration and solvent integrity.

Structure-Property-Activity Relationships (SPAR)

The physicochemical properties of N-(3-methoxyphenyl)acetamide derivatives directly govern their biological utility. The meta-methoxy group (-OCH3) provides a unique steric and electronic environment. It acts as a weak electron-donating group via resonance, but an electron-withdrawing group via induction, influencing the nucleophilicity of the aromatic ring. This property is heavily exploited in palladium-catalyzed oxidative coupling reactions to synthesize chalcones via selective C-H bond activation next to the acetamide group [7][7], [3][3].

Furthermore, the acetamide linkage serves as both a hydrogen bond donor (HBD) and acceptor (HBA). In the development of TRPV1 modulators, this hydrogen bonding capacity is essential for anchoring the molecule within the receptor's binding pocket, while the lipophilic aromatic rings drive the molecule through the neural cell membranes [4][4].

SPAR N1 N-(3-Methoxyphenyl)acetamide Core N2 Methoxy Group (-OCH3) N1->N2 N3 Acetamide Linkage N1->N3 N4 Aromatic Substitutions N1->N4 N5 Modulates Lipophilicity (LogP) N2->N5 N6 Hydrogen Bonding (HBA/HBD) N3->N6 N7 Steric Hindrance & Refractivity N4->N7 N8 Membrane Permeability N5->N8 N9 Receptor Binding (e.g., TRPV1) N6->N9 N7->N9 N8->N9

Structure-Property-Activity Relationship (SPAR) mapping for acetamide derivatives.

When functionalized with iminodiacetic acid, the resulting derivatives exhibit a LogP of ~0.64 and a pKa of 2.8, making them highly hydrophilic at physiological pH [5][5]. This specific physicochemical profile prevents them from crossing the blood-brain barrier, restricting their distribution to the hepatobiliary system, which is the exact intended mechanism for technetium-complexed diagnostic agents [2][2].

Conclusion

The rational design of N-(3-methoxyphenyl)acetamide derivatives requires a deep understanding of how structural modifications alter baseline physicochemical properties. By employing rigorous, self-validating analytical protocols, researchers can accurately map the lipophilicity, solubility, and ionization profiles of these compounds, ultimately streamlining the translation of novel chemical entities into viable therapeutic and diagnostic agents.

References

  • 3'-METHOXYACETANILIDE - Career Henan Chemical Co.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkhW9MwGPJPUECft0LLO4JnCgTkKcfXcqOUL5XjhQnriTmognt4mjhdUHnYJxhlUyzk8q2dThN5EhjtmD6H3dqsczvZ3xIHZbc4zDJTbn28PIbuPHH5nl9SnriaEUC_dP22-vxWbjCJhOR49lg0Nzi9og1dqLaSquAiVB8klzzaV8p]
  • 2-Chloro-N-(3-methoxyphenyl)acetamide - Chem-Impex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdXTEhl7KxhsLMZ5J8_I5Kp-e_IrEglnO6B5cf5rJHXpGmedMHX0uzNpvu2x0UzE_J0hOv2u8qbAYYr0Ie9iWJj2_pI9qRvlJzrLzNAG4zFfYmpWm08y4H03SCPgP7FBMidfE=]
  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2fWehody4vvIJDQzQ8Qvh4FABEeYUoZu5ol0A29-Zj1Vsd-Av2vWQ80x1xF9ahnHE4tDOmw0Tdb6GzIAcrFhz9PW9SR7qVnB0WwUCUCK7J8umT8OOYdlyk1YeA7_Zt218_zs-]
  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkq_AyINwzv-HGINNSZi_Ko8495f1jsTL3kylIkbzvrN0ivMprb-EbhDCWEa9VV67aIVhWHv31fNaJH5gajwyrO8-lKLMk6yuqeVwHPi6BHGf0yo4R-tg7vKjslX9wDEFU2_sf27PmlCpLdRfaZhJGZs3PyOd-eiSwCPeY-ddUB4bipBcmp9M9XQ==]
  • Coupling Reaction of 3-Methoxyacetanilide and 4-Methoxyphenyl Vinyl Ketone - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlirYwOVfI9FH7GJqaspNMI7S6Ta-osu5FGPMREFaydMXqyBX3TUDh6wx2q1-YfjeEaWtqGvzQeldYDvVVMrl5cJvlSrvZ5lxzDW3Dje2VzFOBVh-KirzsNWjgUjgHf3KLOdlGRjFHuu6OBRhU_fOvX16PCIfbvijL3DaRz9hFth2pLNyT0ZUdV-c9cVs9FcHZWicTAfmctWNvB5pzKCiFEHiv9s3Ixwqg8yuG-e_vR3ZpBXFfA5h4]
  • Direct Synthesis of Chalcones from Anilides with Phenyl Vinyl Ketones by Oxidative Coupling Through C–H Bond Activation - ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENVqw4FCPXpccLs0qEroyTRNSc_egFlqfhj0f3MAgypEaEoeb67eeTDEfy6oyTUgOdQRHEH5qSGrQVPFKvTMLFbWfECx9uDkFfjKGIv3h4jldk2CSMRfG1s12VKRe32yNxxgNiZsCTfc9pLRM=]
  • WO2007010383A1 - Novel heterocyclidene acetamide derivative - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg8uNCZXij3_pt3oLT4m5odg7Ml2DsYj-vRGXk4RX1btyPkEs8LqW9CtDw8D7qvMTw8c0NhWvT3KDOxfaSo36L-mksUQzisU7SYTh-tXytCgGKSQooX5GMLhjUs3ahFkoX5eThhfBqiHkRKJTVOw==]

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 2-Azido-N-(3-methoxyphenyl)acetamide in DMSO and Methanol

Executive Summary The compound 2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile synthetic intermediate, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile synthetic intermediate, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and pharmaceutical lead generation. Understanding its solubility profile in polar aprotic (DMSO) versus polar protic (Methanol) solvents is critical for assay development, stock solution preparation, and crystallization workflows.

This technical whitepaper provides an in-depth analysis of the solvation mechanics, thermodynamic principles, and standardized empirical methodologies required to accurately determine and manipulate the solubility of this aryl azidoacetamide.

Chemical Profiling and Solvation Mechanics

To predict and understand the solubility of 2-azido-N-(3-methoxyphenyl)acetamide, we must deconstruct its molecular architecture and evaluate its intermolecular interactions. The molecule consists of three distinct domains:

  • The Azide Group (-N₃): A linear, highly polarizable moiety that contributes to the overall dipole moment but does not participate in strong hydrogen bonding.

  • The Amide Linkage (-NH-CO-): The primary driver of the compound's crystal lattice energy. The amide acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to robust intermolecular networks in the solid state.

  • The 3-Methoxyphenyl Ring: An aromatic system with an electron-donating methoxy group, which increases the electron density of the ring and provides a localized area of polarity, while the bulk of the ring remains lipophilic.

Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent with a strong dipole moment and a highly nucleophilic oxygen atom[1]. The causality behind the exceptional solubility of aryl acetamides in DMSO lies in its ability to aggressively disrupt the crystal lattice. The DMSO oxygen acts as a powerful hydrogen bond acceptor, binding to the amide N-H proton of the solute. Because DMSO lacks a hydrogen bond donor, it does not self-associate as strongly as protic solvents, leaving its molecules free to solvate the 2-azido-N-(3-methoxyphenyl)acetamide monomers. Extrapolating from closely related structural analogs like 2-azido-N-(4-methylphenyl)acetamide, solubility in DMSO is expected to be exceptionally high, making it the premier solvent for kinetic stock solutions[2][3].

Solvation in Methanol (MeOH)

Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. While it can successfully solvate the amide linkage, methanol molecules strongly self-associate through hydrogen bonding. The thermodynamic cost of breaking these solvent-solvent interactions to accommodate the bulky aryl azidoacetamide reduces its overall solubility compared to DMSO. Consequently, methanol (often in combination with water) serves as an excellent solvent for temperature-dependent recrystallization, where the compound can be dissolved at elevated temperatures and precipitated upon cooling[3].

Solvation S1 Crystal Lattice (Amide H-Bonds) S2 S2 S1->S2 S3 Solvent Cavity Formation S2->S3 S4 S4 S3->S4 S5 Solvated State (Equilibrium) S4->S5

Thermodynamic cycle of solvation for 2-azido-N-(3-methoxyphenyl)acetamide.

Quantitative Data and Extrapolated Solubility Parameters

Because specific empirical data for niche intermediates can vary based on purity and polymorph, the following table synthesizes the expected physicochemical behavior based on the well-documented properties of the aryl azidoacetamide class[1][3].

Table 1: Comparative Solubility Profile

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Primary Solvation Mechanism H-bond acceptance (Amide N-H)H-bond donation & acceptance
Expected Solubility Range (25°C) > 50 mg/mL (Highly Soluble)5 - 15 mg/mL (Moderately Soluble)
Primary Laboratory Application High-concentration stock solutionsRecrystallization / Purification
Temperature Dependence Low to ModerateHigh (Ideal for thermal gradients)

Experimental Methodology: The Shake-Flask Protocol

To transition from theoretical extrapolation to empirical validation, researchers must employ a self-validating experimental system. The Shake-Flask Method is universally recognized as the gold standard for determining the thermodynamic (equilibrium) solubility of active pharmaceutical ingredients and synthetic intermediates[4][5].

Unlike kinetic solubility assays—which rely on diluting a DMSO stock into aqueous buffers until precipitation occurs[2]—the thermodynamic approach measures the absolute saturation point of the solid crystal in the pure solvent.

Step-by-Step Protocol

Phase 1: Preparation of Saturated Solution

  • Weigh an excess amount of solid 2-azido-N-(3-methoxyphenyl)acetamide (e.g., 100 mg for Methanol, 500 mg for DMSO) into a chemically inert 2 mL glass HPLC vial or centrifuge tube[6].

  • Add exactly 1.0 mL of the target solvent (DMSO or Methanol) to the vial.

  • Seal the vial tightly to prevent solvent evaporation (critical for Methanol) or hygroscopic water absorption (critical for DMSO).

Phase 2: Equilibration 4. Place the vial in a temperature-controlled orbital shaker or thermomixer set to exactly 25.0 °C[7]. 5. Agitate the mixture at 800–1000 rpm for 24 to 72 hours. Causality note: Extended agitation ensures the system reaches true thermodynamic equilibrium between the solid lattice and the solvated state[4]. 6. Visually inspect the vial. If all solid has dissolved, add more compound and repeat the equilibration until a visible suspension of undissolved solid remains.

Phase 3: Phase Separation 7. Transfer the vial to a centrifuge and spin at 10,000 x g for 15 minutes to pellet the undissolved solid. 8. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality note: PTFE is required because it is chemically inert and prevents the solute from adsorbing to the filter membrane, which would artificially lower the measured concentration[4].

Phase 4: Quantification 9. Dilute the filtered saturated solution into the linear range of your analytical instrument (typically 1:100 or 1:1000 in mobile phase). 10. Quantify the concentration using High-Performance Liquid Chromatography coupled with UV-Vis detection (HPLC-UV), comparing the peak area against a previously established multi-point calibration curve of the compound[2][4].

G N1 Solid Compound (Excess) N2 Solvent Addition (DMSO / MeOH) N1->N2 N3 Equilibration (Shake-Flask, 24-72h, 25°C) N2->N3 N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 N5 Quantification (HPLC-UV/Vis) N4->N5

Generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

For 2-azido-N-(3-methoxyphenyl)acetamide, the choice between DMSO and Methanol dictates the downstream application. DMSO provides the aggressive hydrogen-bond accepting environment necessary to completely dismantle the amide-driven crystal lattice, yielding high-concentration stock solutions suitable for biological screening or kinetic dilutions. Methanol, constrained by its own solvent-solvent hydrogen bonding, offers moderate solubility that is highly responsive to temperature changes, establishing it as the optimal medium for purification via recrystallization. By adhering to the shake-flask methodology outlined above, researchers can empirically validate these parameters for specific polymorphic batches of the compound.

References

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io URL:[Link]

  • Solubility Testing – Shake Flask Method Summary BioAssay Systems URL: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies URL: [Link]

  • 2-Azido-N-(4-methylphenyl)acetamide: Synthesis and crystallization PMC - NIH URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data ResearchGate (Gaylord Chemical Company) URL: [Link]

Sources

Foundational

Stability of alpha-azido acetamides under ambient conditions

This guide details the stability profile, degradation mechanisms, and handling protocols for -azido acetamides . It is designed for researchers requiring actionable data on shelf-life, safety, and experimental validation...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for


-azido acetamides . It is designed for researchers requiring actionable data on shelf-life, safety, and experimental validation.

Stability and Handling of -Azido Acetamides: A Technical Guide

Executive Summary


-Azido acetamides (

) are valuable intermediates in the synthesis of amines, triazoles (via CuAAC), and heterocycles. While generally chemically stable at ambient temperatures under neutral conditions, they exhibit specific sensitivities that dictate their handling:
  • Photolytic Instability: They are highly sensitive to UV and ambient light, degrading via nitrene intermediates.

  • Thermodynamic Hazard: Low molecular weight analogs often exceed safety thresholds for explosivity (C/N ratio).

  • Base Sensitivity: The electron-withdrawing nature of the

    
    -azido group acidifies the 
    
    
    
    -proton, leading to rapid epimerization or elimination under basic conditions.

This guide provides the mechanistic grounding and protocols necessary to work with these compounds safely and effectively.

Safety Assessment: The "Rule of Six" & Explosivity

Before assessing chemical stability (degradation), one must assess physical stability (explosivity). Organic azides are energy-rich; the azide group can release molecular nitrogen (


) with high exothermicity.
The C/N Ratio Rule

For a compound to be considered "safe" for isolation and storage, it must meet the following criteria:



Where


 is the number of carbons, 

is the number of oxygens, and

is the number of nitrogens.[1]

Application to


-Azido Acetamides: 
  • 2-Azidoacetamide (

    
    ): 
    
    • Ratio:

      
      
      
    • Status: HIGHLY DANGEROUS. Do not isolate in pure form. Use in solution only.

  • Substituted Peptidomimetic (

    
    ): 
    
    • Ratio:

      
      
      
    • Status: Generally stable for isolation.

Safety Decision Tree

Use this workflow to determine handling requirements.

SafetyTree Start Analyze Structure (Nc + No) / Nn Calc Calculate Ratio Start->Calc Decision Ratio Value? Calc->Decision Unstable Ratio < 1 DO NOT ISOLATE Decision->Unstable < 1 Caution 1 ≤ Ratio < 3 Store in Solution (<1M) Decision->Caution 1 - 3 Stable Ratio ≥ 3 Isolable Solid Decision->Stable ≥ 3 In-situ Generation Only In-situ Generation Only Unstable->In-situ Generation Only Cold Storage (-20°C)\nLight Shielding Cold Storage (-20°C) Light Shielding Caution->Cold Storage (-20°C)\nLight Shielding Standard Storage\n(Dark, Cool) Standard Storage (Dark, Cool) Stable->Standard Storage\n(Dark, Cool)

Figure 1: Safety decision matrix for organic azides based on elemental composition.

Chemical Stability & Degradation Mechanisms

Photolytic Decomposition (Primary Risk)

The most significant risk to


-azido acetamides under ambient conditions is exposure to light. The carbonyl group adjacent to the azide can sensitize the molecule, facilitating the loss of nitrogen even under mild UV or strong ambient light.

Mechanism:

  • Nitrene Formation: Absorption of a photon causes the extrusion of

    
    , generating a singlet nitrene.
    
  • Rearrangement (1,2-Shift): The nitrene is highly electrophilic. In

    
    -azido systems, a hydride or alkyl shift typically occurs to satisfy the nitrogen valence, forming an imine .
    
  • Hydrolysis: The resulting imine is unstable to moisture, hydrolyzing to an

    
    -keto amide and ammonia/amine.
    

Pathway Diagram:

Photolysis Azide α-Azido Acetamide R-CH(N3)-CONH2 Nitrene Singlet Nitrene [R-CH(N:)-CONH2]* Azide->Nitrene hν (Light) -N2 Imine Imine Intermediate R-C(=NH)-CONH2 Nitrene->Imine 1,2-H Shift Product α-Keto Amide R-CO-CONH2 Imine->Product +H2O -NH3

Figure 2: Photolytic degradation pathway of


-azido acetamides leading to 

-keto amides.
Base Sensitivity (Epimerization)

The


-proton of an 

-azido amide is significantly more acidic than that of a standard amide due to the inductive electron-withdrawing effect of the azide group (

effect).
  • Risk: In the presence of weak bases (e.g., bicarbonate, tertiary amines) or even basic alumina, the

    
    -proton can be abstracted.
    
  • Consequence: For chiral

    
    -azido amides, this leads to rapid racemization/epimerization . In extreme cases (strong base), 
    
    
    
    -elimination of hydrazoic acid (
    
    
    ) can occur, yielding
    
    
    -unsaturated amides.
Thermal Stability

Pure


-azido acetamides (with safe C/N ratios) are generally stable up to ~100°C. However, "ambient" stability assumes temperatures 

°C.
  • Decomposition Onset: Typically

    
    °C (determined via DSC).
    
  • Self-Accelerating Decomposition Temperature (SADT): Must be determined for scale-up.

Experimental Protocols

Protocol A: Shelf-Life Stability Assessment

Use this protocol to validate the storage conditions of a new


-azido acetamide intermediate.

Materials:

  • Test compound (~10 mg)

  • Deuterated solvent (

    
     or 
    
    
    
    )
  • Amber NMR tubes vs. Clear NMR tubes

Procedure:

  • Preparation: Dissolve 10 mg of the

    
    -azido acetamide in 0.7 mL of deuterated solvent. Prepare two identical samples.
    
  • Conditioning:

    • Sample A (Control): Wrap the NMR tube entirely in aluminum foil (Dark).

    • Sample B (Stress): Place the NMR tube on a benchtop exposed to ambient lab lighting (fluorescent).

  • Monitoring: Acquire a

    
     NMR spectrum at 
    
    
    
    , and
    
    
    week.
  • Analysis:

    • Monitor the

      
      -proton signal (typically a sharp singlet or doublet around 3.5–4.5 ppm).
      
    • Look for the emergence of imine signals (downfield, >7 ppm) or hydrolysis products (broadening/loss of coupling).

    • Pass Criteria:

      
       recovery of Sample A after 1 week; Sample B may show degradation (confirming light sensitivity).
      
Protocol B: Safety Screening (DSC)

Mandatory before heating any reaction containing >1g of an organic azide.

Procedure:

  • Load 2–5 mg of the sample into a high-pressure gold-plated crucible.

  • Run a dynamic scan from 25°C to 300°C at a ramp rate of 5°C/min.

  • Critical Output: Identify the Onset Temperature (

    
    )  of the exotherm.
    
  • Rule: Never heat a reaction to within 50°C of

    
    .
    

Storage & Handling Guidelines

ParameterRecommendationRationale
Temperature -20°C (Long-term)4°C (Active use)Slows thermal degradation and minimizes vapor pressure of volatile decomposition products.
Light Amber Vials / Foil Wrap Prevents photolytic extrusion of

and subsequent rearrangement.
Atmosphere Argon / Nitrogen Prevents moisture ingress (which hydrolyzes potential imine impurities) and oxidation.
Tools Plastic/Glass Spatulas CRITICAL: Avoid metal spatulas.[1][2] Azides can react with transition metals (Cu, Pb, Fe) to form highly explosive metal azides.
Solvents Non-Halogenated (Preferred)Avoid DCM/Chloroform with sodium azide during synthesis (forms explosive di/tri-azidomethane). The organic azide itself is compatible with DCM.

References

  • Organic Azide Stability & Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 2005.[1]

  • Photolysis Mechanism: Gritsan, N. P., & Platz, M. S. "Photochemistry of Azides: The Azide/Nitrene Interface." Chemical Reviews, 2010.

  • Alpha-Azido Carbonyl Reactivity: Patonay, T., et al.

    
    -azido ketones and related derivatives." Organic & Biomolecular Chemistry, 2011. 
    
  • Handling Protocols: "Azides - Handling and Safety Guidelines." University of California, Santa Cruz (UCSC) EH&S.

Sources

Exploratory

Electronic Properties of the Methoxy Group in Phenyl Acetamide Azides: Mechanistic Insights and Applications

Executive Summary Phenyl acetamide azides represent a highly versatile class of bifunctional molecules, widely utilized in bioconjugation, photoaffinity labeling, and the synthesis of bioactive heterocycles. The incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl acetamide azides represent a highly versatile class of bifunctional molecules, widely utilized in bioconjugation, photoaffinity labeling, and the synthesis of bioactive heterocycles. The incorporation of a methoxy group (–OCH₃) onto the phenyl ring introduces a profound electronic perturbation. As a Senior Application Scientist, understanding the causality behind these electronic shifts is critical for rational drug design and assay development. This whitepaper provides an in-depth analysis of how the methoxy group's regiopositioning dictates the reactivity of the azide moiety, supported by fundamental physical organic chemistry, self-validating protocols, and quantitative kinetic data.

Structural and Electronic Paradigm of the Methoxy Substituent

The electronic influence of the methoxy group is inherently chimeric, governed by the delicate balance between its electron-withdrawing inductive effect (–I) and its electron-donating resonance effect (+R). The net electronic environment transmitted to the acetamide or azide moiety is strictly dictated by its position on the aromatic ring[1].

  • Para-Substitution (

    
    -methoxy):  At the para position, the lone pair electrons on the methoxy oxygen delocalize into the aromatic 
    
    
    
    -system. This resonance effect overwhelms the inductive withdrawal of the electronegative oxygen, resulting in a net electron-donating effect. The Hammett equation quantifies this with a negative substituent constant (
    
    
    )[2].
  • Meta-Substitution (

    
    -methoxy):  At the meta position, resonance contributions cannot effectively delocalize electron density to the reaction center. Consequently, the inductive effect dominates, and the methoxy group acts as an electron-withdrawing entity (
    
    
    
    )[2].

These distinct electronic profiles directly modulate the nucleophilicity of the amide nitrogen and the Highest Occupied Molecular Orbital (HOMO) energy of the azide group, fundamentally altering the molecule's behavior in cycloadditions and photochemical reactions.

G Methoxy Methoxy Group (-OCH3) Para Para Position (Resonance Dominates) Methoxy->Para Meta Meta Position (Induction Dominates) Methoxy->Meta EDG Electron Donating (+R) Raises HOMO Energy Para->EDG EWG Electron Withdrawing (-I) Lowers HOMO Energy Meta->EWG Azide Azide Reactivity Profile EDG->Azide Accelerates with e-deficient alkynes EWG->Azide Accelerates with e-rich alkynes

Fig 1. Electronic modulation of azide reactivity by positional methoxy substitution.

Modulating Azide Reactivity: The Push-Pull Dynamics

Click Chemistry (CuAAC) Kinetics

In the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the electronic nature of the azide significantly dictates the reaction rate[3]. According to Sustmann's paradigm and frontier molecular orbital (FMO) theory, electron-donating groups (like p-methoxy) increase the electron density on the azide, raising its HOMO energy[4]. This accelerates the cycloaddition when paired with electron-deficient alkynes (normal electron demand). Furthermore, the increased electron density enhances the coordination affinity of the azide to the copper-acetylide intermediate, a critical rate-determining step in the catalytic cycle[5].

Photochemical Reactivity and Nitrene Formation

Aryl azides are foundational tools in photoaffinity labeling. Upon UV irradiation, they extrude


 to form highly reactive singlet nitrenes, which rapidly undergo intersystem crossing to triplet nitrenes or ring expansion to dehydroazepines[6]. The p-methoxy group stabilizes the singlet nitrene intermediate via resonance, extending its lifetime. Crucially, the methoxy group red-shifts the absorption maximum of the phenyl azide, allowing for photoactivation at 365 nm rather than 254 nm, thereby preventing background UV damage to biological specimens.

Quantitative Data Summaries

The following table synthesizes the relationship between the methoxy position, Hammett constants, and the resulting physicochemical behavior in phenyl acetamide azides.

Substituent PositionHammett Constant (

)
Dominant Electronic EffectImpact on Azide HOMORelative CuAAC Rate (vs. Unsubstituted)
None (H) 0.00BaselineBaseline1.0x
Para (-OCH₃) -0.27Resonance (+R)Raised~2.5x (with e-deficient alkynes)
Meta (-OCH₃) +0.12Inductive (-I)Lowered~0.8x (with e-deficient alkynes)
Ortho (-OCH₃) VariableSteric + InductivePerturbedSlower (Steric hindrance dominates)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, experimental methodologies must be designed as self-validating systems. The following protocols integrate internal controls to verify mechanistic causality.

Protocol 1: Kinetic Profiling of CuAAC

Measuring the precise effect of the methoxy group on click reaction rates requires absolute control over the Cu(I) oxidation state.

  • Substrate Preparation: Dissolve the methoxy-phenyl acetamide azide (0.1 M) and phenylacetylene (0.1 M) in a degassed DMSO/H₂O (9:1) solvent mixture. Causality: Degassing minimizes atmospheric oxygen, preventing premature catalyst oxidation.

  • Catalyst Generation: Prepare a stock solution of CuSO₄ (5 mol%) and sodium ascorbate (10 mol%). Causality: The 1:2 stoichiometric ratio is critical; the excess ascorbate acts as a sacrificial reductant, continuously regenerating the active Cu(I) species and validating the catalytic integrity throughout the assay.

  • Initiation & Sampling: Inject the catalyst mixture into the substrate solution at 25°C under nitrogen. Extract 10 µL aliquots at exactly 5-minute intervals.

  • Quenching (Self-Validation Step): Immediately quench each aliquot in 90 µL of an aqueous EDTA solution (0.1 M). Causality: EDTA rapidly chelates the copper catalyst, instantly and irreversibly arresting the reaction to ensure temporal accuracy.

  • Quantification: Analyze the quenched samples via LC-MS. Plot

    
     vs. time to extract the pseudo-first-order rate constant (
    
    
    
    ).

Workflow Prep 1. Reagent Prep (Degassed Solvent) Cat 2. Cu(I) Generation (CuSO4 + Ascorbate) Prep->Cat React 3. CuAAC Reaction (Controlled Temp) Cat->React Quench 4. EDTA Quenching (Arrests Kinetics) React->Quench Data 5. LC-MS Analysis (Rate Calculation) Quench->Data

Fig 2. Self-validating workflow for measuring CuAAC reaction kinetics.

Protocol 2: Photoaffinity Labeling Workflow

This protocol leverages the red-shifted absorption of the p-methoxy variant to ensure target integrity.

  • Equilibration: Incubate the target protein (10 µM) with the p-methoxy-phenyl acetamide azide probe (50 µM) in PBS (pH 7.4) for 30 minutes in the dark.

  • Irradiation: Irradiate the sample at 365 nm for 5 minutes on ice. Causality: The p-methoxy group enables activation at 365 nm, a self-validating choice that prevents the non-specific protein denaturation typically caused by 254 nm UV light.

  • Bioorthogonal Conjugation: Add a fluorophore-alkyne (100 µM), CuSO₄ (1 mM), THPTA ligand (5 mM), and sodium ascorbate (5 mM) to conjugate a reporter tag to the covalently bound probe. Causality: THPTA accelerates the reaction while protecting the protein from reactive oxygen species generated by copper.

  • Analysis: Resolve the protein mixture via SDS-PAGE and visualize through in-gel fluorescence.

References

  • Wikipedia Contributors. "Methoxy group." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • University of Texas at Austin. "Unit 4: Free Energy Relationships - The Hammett Equation." UTexas Chemistry. Available at:[Link] (URL derived from source material)[2]

  • RSC Publishing. "Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola." Physical Chemistry Chemical Physics. Available at:[Link][4]

  • Organic Chemistry Portal. "Click Chemistry - Azide-Alkyne Cycloaddition." Organic-Chemistry.org. Available at:[Link][3]

  • OUCI / Journal of Photochemistry and Photobiology. "Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms." Available at:[Link][6]

  • National Institutes of Health (PMC). "Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents." Available at:[Link][5]

Sources

Foundational

Literature Review and Practical Guide to the Synthesis of 2-azido-N-(3-methoxyphenyl)acetamide

An In-depth Technical Guide for Drug Development Professionals Abstract 2-azido-N-(3-methoxyphenyl)acetamide is a valuable chemical intermediate, primarily utilized in the synthesis of novel heterocyclic compounds throug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-azido-N-(3-methoxyphenyl)acetamide is a valuable chemical intermediate, primarily utilized in the synthesis of novel heterocyclic compounds through reactions like 1,3-dipolar cycloadditions.[1][2] Its structural motifs, the N-arylacetamide and the azide group, make it a versatile building block in medicinal chemistry and drug development.[1][3][4] This technical guide provides a comprehensive review of the predominant synthesis routes for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process optimization parameters. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with established chemical literature to create a self-validating guide for the reliable synthesis and troubleshooting of 2-azido-N-(3-methoxyphenyl)acetamide.

Introduction and Strategic Importance

N-arylacetamides are a cornerstone in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[3][5] The introduction of an azide (-N₃) functional group imparts significant synthetic versatility, most notably as a precursor for "click chemistry" reactions, enabling the efficient construction of complex molecular architectures like triazoles.[1][2] 2-azido-N-(3-methoxyphenyl)acetamide thus serves as a key intermediate, bridging fundamental starting materials with high-value, biologically active heterocyclic products. This guide focuses on the most prevalent and reliable synthetic methodology: a two-step process commencing with the chloroacetylation of 3-methoxyaniline, followed by nucleophilic substitution with an azide source.

Core Synthesis Pathway: A Two-Step Approach

The most widely adopted and scalable route to 2-azido-N-arylacetamides involves two sequential, high-yielding reactions.[3][4] This pathway is favored for its operational simplicity and reliance on readily available starting materials.

Step 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide (Precursor)

The initial step involves the formation of an amide bond between 3-methoxyaniline and chloroacetyl chloride. This is a standard acylation reaction.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton and chloride ion yields the stable amide product. The reaction is typically performed in the presence of a mild base or by using the aniline itself to neutralize the HCl byproduct.

Caption: Reaction scheme for the synthesis of the chloroacetamide precursor.

Experimental Protocol: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

  • 1. Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • 2. Reagent Addition: Add chloroacetyl chloride (1.05 eq), dissolved in the same solvent, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. A precipitate (3-methoxyaniline hydrochloride) may form.

  • 3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting aniline.

  • 4. Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • 5. Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid, 2-chloro-N-(3-methoxyphenyl)acetamide[6], can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

Step 2: Azidation of 2-chloro-N-(3-methoxyphenyl)acetamide

This step is the core transformation, converting the chloro-precursor into the final azido product.

Causality and Mechanistic Insight: This reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The azide ion (N₃⁻), typically from sodium azide, is a potent nucleophile. It attacks the α-carbon (the carbon adjacent to the carbonyl group), which is rendered electrophilic by the electron-withdrawing nature of both the carbonyl group and the chlorine atom. The reaction proceeds in a single concerted step where the carbon-azide bond forms as the carbon-chlorine bond breaks. α-Haloacetamides are particularly effective substrates for Sₙ2 reactions.[7]

cluster_reactants Reactants cluster_products Products R1 2-chloro-N-(3-methoxyphenyl)acetamide P1 2-azido-N-(3-methoxyphenyl)acetamide R1->P1 Sₙ2 Substitution R2 Sodium Azide (NaN₃) R2->P1 P2 NaCl

Sources

Exploratory

Predicted metabolic stability of 2-azido-N-(3-methoxyphenyl)acetamide

Executive Summary This technical guide provides a predictive metabolic stability profile for 2-azido-N-(3-methoxyphenyl)acetamide , a compound frequently utilized as a "clickable" linker or chemical probe. While direct i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a predictive metabolic stability profile for 2-azido-N-(3-methoxyphenyl)acetamide , a compound frequently utilized as a "clickable" linker or chemical probe. While direct in vivo data for this specific molecule is limited, its metabolic fate can be rigorously predicted using fragment-based Structure-Metabolism Relationship (SMR) analysis.

  • Azide Reduction: Rapid reduction of the aliphatic azide to a primary amine (Phase I).

  • Amide Hydrolysis: Carboxylesterase-mediated cleavage releasing the toxicophore 3-methoxyaniline.

  • O-Demethylation: CYP450-mediated oxidation of the anisidine ring.

Researchers utilizing this compound for in vivo bioconjugation (e.g., strain-promoted azide-alkyne cycloaddition) must account for the rapid reduction of the azide moiety, which effectively "deactivates" the click-potential of the probe.

Part 1: Structural Deconstruction & In Silico Analysis

To predict the metabolic trajectory, we must first deconstruct the molecule into its pharmacophores and assess their individual reactivities.

Molecule: 2-azido-N-(3-methoxyphenyl)acetamide Molecular Formula:


MW:  206.20  g/mol 
Fragment Analysis Table
Structural MotifChemical NaturePredicted Metabolic LiabilityPrimary Enzyme System

-Azido Group
(

)
Aliphatic AzideHigh. Reduction to primary amine (

).
Cytosolic reductases, CYP450 (Fe-heme), DT-Diaphorase.
Acetamide Linker (

)
Secondary AmideModerate. Hydrolytic cleavage.Carboxylesterases (CES1/CES2), Arylacetamide deacetylases.
Methoxy Group (

)
EtherHigh. O-Demethylation to phenol.CYP450 (Specifically CYP1A2, CYP2D6).
Phenyl Ring AromaticLow. Ring hydroxylation.CYP450 (General).[1][2]
Physicochemical Predictors
  • Lipophilicity (cLogP): ~1.3 (Estimated). The molecule is moderately lipophilic, ensuring good membrane permeability and access to hepatic microsomes.

  • Electronic Effects: The 3-methoxy group is electron-donating, activating the phenyl ring for CYP oxidation. The

    
    -azido group is electron-withdrawing, which may slightly destabilize the amide bond against hydrolysis compared to a standard acetanilide.
    

Part 2: Predicted Phase I Metabolic Pathways

The metabolic clearance of 2-azido-N-(3-methoxyphenyl)acetamide is defined by three competing pathways.

Pathway A: Azide-to-Amine Reduction (The "Click" Killer)
  • Mechanism: Organic azides are thermodynamically unstable but kinetically stable. However, in a biological environment, they function as "masked amines." The heme iron of Cytochrome P450s or cytosolic enzymes (like DT-diaphorase) can transfer electrons to the azide, resulting in the extrusion of

    
     and formation of a primary amine.
    
  • Reaction:

    
    
    
  • Product: 2-amino-N-(3-methoxyphenyl)acetamide .

  • Implication: This transforms the probe into a glycine-conjugated aniline derivative. If the user intended to use the azide for a click reaction, this pathway represents a "dead-end" loss of function.

Pathway B: Amide Hydrolysis (Toxification)
  • Mechanism: Liver carboxylesterases (CES) attack the carbonyl carbon of the acetamide.

  • Reaction: Hydrolysis yields two fragments:

    • 3-Methoxyaniline (m-Anisidine): A known toxicophore associated with methemoglobinemia and genotoxicity [1].

    • 2-Azidoacetic acid: A small polar acid likely excreted or further metabolized.

  • Risk: High. Acetanilides are classic substrates for hydrolysis.[3]

Pathway C: O-Demethylation (Clearance)
  • Mechanism: CYP450s (likely CYP1A2 or CYP2D6) hydroxylate the methoxy carbon, creating an unstable hemiacetal intermediate that collapses to release formaldehyde.

  • Product: 2-azido-N-(3-hydroxoxyphenyl)acetamide .

  • Fate: This phenol is the primary handle for Phase II conjugation (Glucuronidation).

Part 3: Metabolic Pathway Visualization

The following diagram maps the predicted biotransformation hierarchy.

MetabolicMap Parent Parent: 2-azido-N-(3-methoxyphenyl)acetamide Amine Metabolite M1 (Reduction): 2-amino-N-(3-methoxyphenyl)acetamide Parent->Amine Azide Reduction (P450/Reductase) Aniline Metabolite M2 (Hydrolysis): 3-methoxyaniline (TOXIC) Parent->Aniline Amide Hydrolysis (Carboxylesterase) Phenol Metabolite M3 (Oxidation): 2-azido-N-(3-hydroxyphenyl)acetamide Parent->Phenol O-Demethylation (CYP1A2/2D6) Glucuronide Phase II Conjugate: O-Glucuronide Phenol->Glucuronide UGT Transferase

Figure 1: Predicted metabolic tree showing the three primary divergence points: Reduction (Blue), Hydrolysis (Red), and Oxidation (Green).

Part 4: Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify major metabolites.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 2-azido-N-(3-methoxyphenyl)acetamide at 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM) to drive P450s.

    • Control A: Minus NADPH (detects Hydrolysis only).

    • Control B: Heat-inactivated microsomes (detects chemical instability).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

Analytical Logic (LC-MS/MS):

  • Parent Loss: Monitor m/z 207

    
    .
    
  • M1 (Amine) Detection: Look for m/z 181

    
    . Note: Loss of 
    
    
    
    (28 Da) + Addition of 2H (2 Da) = Net -26 Da.
  • M2 (Aniline) Detection: Look for m/z 124

    
    .
    
  • M3 (Phenol) Detection: Look for m/z 193

    
    .
    
Differentiating Reduction vs. Hydrolysis

Since both pathways can occur simultaneously, use specific inhibitors to validate the mechanism:

InhibitorTarget EnzymeExpected Result if Pathway Active
BNPP (Bis-p-nitrophenyl phosphate)CarboxylesterasesSuppression of M2 (Aniline) formation.
Carbon Monoxide (CO)Cytochrome P450Suppression of M3 (Phenol) and partial suppression of M1 (Amine).
Warfarin CYP2C9 (Probe)Use as positive control for oxidative metabolism.
Workflow Diagram

Workflow Prep Sample Prep (HLM + Buffer + Test Cmpd) Incubate Incubation (37°C, +/- NADPH) Prep->Incubate Quench Quench (ACN + IS) Incubate->Quench T=0, 15, 30, 60' Spin Centrifugation (4000g, 20 min) Quench->Spin Analyze LC-MS/MS Analysis (MRM Mode) Spin->Analyze

Figure 2: Standard operating procedure for metabolic stability assessment.

Part 5: Toxicity & Safety Implications

1. The "Aniline" Risk: The hydrolysis product, 3-methoxyaniline (m-anisidine) , is the primary safety concern. Anisidines are classic hemotoxic agents. They undergo N-hydroxylation to form phenylhydroxylamines, which oxidize hemoglobin to methemoglobin (


), impairing oxygen transport [2].

2. Azide Safety: While low molecular weight azides (like sodium azide) are acutely toxic (inhibiting Cytochrome C Oxidase), organic azides are generally less toxic. However, the reduction of the azide generates a reactive amine intermediate that could potentially form reactive imines, leading to idiosyncratic toxicity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7706, m-Anisidine. Retrieved from [Link]

  • Griffin, R. J., et al. (2014). The medicinal chemistry of the azido group. Progress in Medicinal Chemistry. Retrieved from [Link]

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. (Foundational text on Amidase/Esterase activity).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).

Sources

Foundational

A Comprehensive Technical Guide to 2-azido-N-(3-methoxyphenyl)acetamide: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 2-azido-N-(3-methoxyphenyl)acetamide, a versatile chemical entity with significant potential in the fields of chemical biology and drug development. While a specific CAS num...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 2-azido-N-(3-methoxyphenyl)acetamide, a versatile chemical entity with significant potential in the fields of chemical biology and drug development. While a specific CAS number for this compound is not publicly indexed, its role as a valuable synthetic intermediate and a functional chemical probe warrants a detailed examination of its synthesis, characteristics, and applications. This document is intended for researchers, medicinal chemists, and professionals in drug discovery, offering both foundational knowledge and practical insights.

Core Compound Identifiers and Physicochemical Properties

Due to the absence of a registered CAS number, it is crucial to define 2-azido-N-(3-methoxyphenyl)acetamide by its fundamental chemical identifiers. These properties provide a clear chemical definition and are essential for accurate documentation and experimental design.

IdentifierValue
IUPAC Name 2-azido-N-(3-methoxyphenyl)acetamide
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.21 g/mol
Chemical Structure

(Image generated for illustrative purposes)
Appearance (Predicted) Off-white to pale yellow solid

Note: The physicochemical properties are predicted based on the analysis of structurally similar N-aryl azidoacetamides.

Synthesis of 2-azido-N-(3-methoxyphenyl)acetamide: A Step-by-Step Protocol

The synthesis of 2-azido-N-(3-methoxyphenyl)acetamide is typically achieved through a nucleophilic substitution reaction, where the chloro group of the precursor, 2-chloro-N-(3-methoxyphenyl)acetamide, is displaced by an azide ion. This is a common and efficient method for the preparation of organic azides.

2.1. Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Azidation Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Final Product SM 2-chloro-N- (3-methoxyphenyl)acetamide (CAS: 17641-08-6) Reaction Reflux (e.g., 80°C, 4-24h) SM->Reaction Dissolve in solvent Reagents Sodium Azide (NaN₃) Solvent (e.g., Ethanol/Water) Reagents->Reaction Add portion-wise Workup Cooling & Filtration Reaction->Workup Monitor by TLC Purification Recrystallization or Column Chromatography Workup->Purification Product 2-azido-N- (3-methoxyphenyl)acetamide Purification->Product

Caption: Synthetic workflow for 2-azido-N-(3-methoxyphenyl)acetamide.

2.2. Detailed Experimental Protocol

This protocol is a general guideline based on established methods for synthesizing N-aryl azidoacetamides.[1][2]

  • Materials:

    • 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 eq) [CAS: 17641-08-6]

    • Sodium azide (NaN₃) (1.2-1.5 eq)

    • Ethanol (reagent grade)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Thin-layer chromatography (TLC) apparatus

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and water (e.g., a 7:3 v/v ratio).

    • With stirring, add sodium azide (1.2-1.5 eq) to the solution in portions.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-24 hours.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Applications in Drug Discovery and Chemical Biology

The true value of 2-azido-N-(3-methoxyphenyl)acetamide lies in its bifunctional nature, making it a powerful tool in modern chemical biology and drug discovery. The azido group serves as a bioorthogonal handle for "click chemistry," while the overall molecular scaffold can be explored for its own biological activity.

3.1. Click Chemistry and Bioconjugation

The azide moiety is a key participant in one of the most reliable "click" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction allows for the efficient and specific covalent ligation of the azido-containing molecule to another molecule bearing a terminal alkyne. This has profound implications for:

  • Target Identification and Validation: The compound can be used as a chemical probe to identify and validate protein targets.

  • Lead Optimization: The azido group can serve as an attachment point for various functional groups to explore structure-activity relationships (SAR).

  • Bioconjugation: It can be used to attach reporter molecules, such as fluorophores or biotin, to biological targets for imaging or affinity purification.

3.2. Role as a Covalent Probe

The chloroacetamide functional group in the precursor is known to act as a covalent binder to nucleophilic residues on proteins, particularly cysteine. While the azide is the primary reactive group in the final product for click chemistry, the acetamide backbone provides a scaffold that can be tailored for specific biological targets.

3.3. Conceptual Workflow for Target Identification

Target_ID_Workflow cluster_0 Step 1: Probe Incubation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Analysis Probe 2-azido-N- (3-methoxyphenyl)acetamide Incubation Covalent Binding Probe->Incubation Target Protein Target(s) in Cell Lysate Target->Incubation Click_Reaction CuAAC Click Chemistry Incubation->Click_Reaction Covalently Labeled Protein Alkyne_Tag Alkyne-bearing Reporter Tag (e.g., Biotin, Fluorophore) Alkyne_Tag->Click_Reaction Analysis SDS-PAGE / Western Blot Mass Spectrometry Affinity Purification Click_Reaction->Analysis Tagged Protein

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Azido-N-(3-methoxyphenyl)acetamide from Chloroacetamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Strategic Utility & Introduction The compound 2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile building block in modular dru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Strategic Utility & Introduction

The compound 2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile building block in modular drug discovery. It is primarily utilized as a precursor in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry" to synthesize 1,4-disubstituted-1,2,3-triazoles[1]. These resulting triazole scaffolds exhibit a broad spectrum of biological activities, showing significant promise as antifungal, antibacterial, antitubercular, and anticancer agents ()[1].

The intermediate in this pathway, 2-chloro-N-(3-methoxyphenyl)acetamide, is itself a valuable intermediate in medicinal chemistry, allowing for various modifications that enhance biological activity in therapeutic agents targeting neurological disorders and other diseases ()[2].

Mechanistic Rationale & Experimental Design

The synthesis of 2-azido-N-(3-methoxyphenyl)acetamide is a robust, two-step protocol designed for high yield and scalability.

  • Step 1: Nucleophilic Acyl Substitution (Acylation). The electron-donating methoxy group on 3-methoxyaniline enhances the nucleophilicity of the amine. To prevent exothermic runaway and diacylation, chloroacetyl chloride must be added dropwise at 0 °C. Triethylamine (NEt₃) is employed as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion[3].

  • Step 2: Bimolecular Nucleophilic Substitution (Sₙ2 Azidation). The alpha-chloro amide is highly electrophilic due to the adjacent electron-withdrawing carbonyl group. This facilitates a rapid Sₙ2 displacement by the azide anion (N₃⁻). While some literature reports using refluxing toluene[3], utilizing a polar aprotic solvent like Dimethylformamide (DMF) is mechanistically superior; DMF solvates the sodium cation but leaves the azide anion poorly solvated and highly nucleophilic, drastically reducing the required reaction temperature.

SynthesisWorkflow A 3-Methoxyaniline + Chloroacetyl Chloride B Acylation (0 °C to RT) Solvent: CH2Cl2, Base: NEt3 A->B C 2-Chloro-N-(3-methoxyphenyl)acetamide (Intermediate) B->C D Azidation (SN2) NaN3 in DMF (60 °C) or Toluene C->D E 2-Azido-N-(3-methoxyphenyl)acetamide (Target Product) D->E

Workflow for the two-step synthesis of 2-azido-N-(3-methoxyphenyl)acetamide.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(3-methoxyphenyl)acetamide

Reagents: 3-Methoxyaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (CH₂Cl₂).

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (10.0 mmol) and triethylamine (15.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Addition: Dissolve chloroacetyl chloride (12.0 mmol) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the stirring aniline mixture over 30 minutes using an addition funnel. Causality: Dropwise addition controls the exothermic reaction and prevents the formation of diacylated side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 3–5 hours[3].

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted aniline, saturated NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure intermediate.

Protocol B: Synthesis of 2-Azido-N-(3-methoxyphenyl)acetamide

Reagents: 2-Chloro-N-(3-methoxyphenyl)acetamide (1.0 eq), Sodium azide (NaN₃) (1.5 eq), anhydrous DMF.

⚠️ CRITICAL SAFETY WARNING: Sodium azide is highly toxic and potentially explosive. Never use halogenated solvents (e.g., CH₂Cl₂) in this step, as they react with NaN₃ to form highly explosive diazidomethane. Never acidify the reaction mixture, as this generates lethal hydrazoic acid (HN₃) gas.

  • Preparation: Dissolve the purified 2-chloro-N-(3-methoxyphenyl)acetamide (8.0 mmol) in anhydrous DMF (25 mL) in a round-bottom flask.

  • Azidation: Add sodium azide (12.0 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Stir continuously for 4–5 hours. (Note: Alternatively, refluxing in toluene for 5-7 hours is reported in literature[3], though DMF generally provides superior kinetics).

  • Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold distilled water under vigorous stirring. The target azido-acetamide will precipitate as a solid.

  • Isolation: Vacuum filter the precipitate, wash thoroughly with cold water (3 x 20 mL) to remove residual DMF and unreacted NaN₃, and dry overnight under a high vacuum.

Reaction Optimization & Quantitative Data

The following table summarizes the expected yields and optimal conditions based on established synthetic methodologies ()[3].

Reaction StepCatalyst / BaseSolventTemp (°C)Time (h)Expected Yield (%)
Acylation Triethylamine (NEt₃)CH₂Cl₂0 → 253 - 585 - 95
Azidation (Method A) NoneToluene110 (Reflux)5 - 788 - 96
Azidation (Method B) NoneDMF604> 90

Self-Validating System: In-Process Tracking

To ensure scientific integrity and prevent wasted downstream resources, the protocol incorporates a self-validating tracking system.

  • Thin-Layer Chromatography (TLC): The conversion of the aniline to the chloroacetamide results in a noticeable shift in R_f (typically higher, as the highly polar -NH₂ group is converted to an amide). The subsequent Sₙ2 azidation causes a minor R_f shift, necessitating spectroscopic confirmation.

  • FTIR Spectroscopy (The Gold Standard): The most definitive proof of successful azidation is the IR spectrum. The azide functional group (-N₃) exhibits a highly characteristic, intense asymmetric stretching band at ~2100–2120 cm⁻¹ . Because this region of the IR spectrum is otherwise empty (transparent) for most organic molecules, the appearance of this peak is an unambiguous, self-validating confirmation that the Sₙ2 displacement was successful.

SN2Mechanism SM Electrophile Alpha-Chloroamide TS Transition State SN2 Inversion SM->TS Attack NUC Nucleophile Azide Anion (N3-) NUC->TS PROD Product Alpha-Azidoamide TS->PROD Formation LG Leaving Group Chloride (Cl-) TS->LG Departure

Mechanistic pathway of the SN2 azidation of the chloroacetamide intermediate.

References

  • Satish V. et al., "New N-phenylacetamide-incorporated 1,2,3-triazoles:[Et3NH][OAc]-mediated efficient synthesis and biological evaluation", RSC Advances, 2019. URL:[Link]

Sources

Application

Application Note: Optimized CuAAC Click Chemistry Protocols for 2-azido-N-(3-methoxyphenyl)acetamide

Chemical Profile & Structural Rationale 2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile, bioorthogonal building block engineered for advanced bioconjugation, fragment-based drug discovery, and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Structural Rationale

2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile, bioorthogonal building block engineered for advanced bioconjugation, fragment-based drug discovery, and materials science. Its structural anatomy dictates its exceptional reactivity profile:

  • Primary Aliphatic Azide (

    
    ):  Unlike sterically hindered secondary or electron-deficient aryl azides, this primary azide is sterically accessible and highly nucleophilic, ensuring rapid cycloaddition kinetics.
    
  • Acetamide Linker: The amide bond provides critical hydrogen-bond donor/acceptor capabilities, which are often essential for maintaining target affinity in drug-linker constructs (e.g., PROTACs).

  • 3-Methoxyphenyl Moiety: The electron-donating methoxy group modulates the lipophilicity of the molecule while remaining completely inert to click conditions, providing a stable aromatic anchor for downstream pharmacological applications.

The premier method for conjugating this molecule to terminal alkynes is the Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) , which regiospecifically yields 1,4-disubstituted 1,2,3-triazoles[1].

Mechanistic Causality: Designing a Self-Validating System

To transition from a basic procedure to a robust, self-validating experimental system, one must understand the thermodynamic and kinetic forces governing the CuAAC catalytic cycle.

The Necessity of In Situ Reduction The CuAAC reaction is strictly dependent on copper in the +1 oxidation state to form the critical copper-acetylide intermediate[2]. However, Cu(I) is thermodynamically unstable in aqueous environments and rapidly disproportionates into Cu(0) and Cu(II), or oxidizes in the presence of dissolved oxygen[3]. To counteract this, we utilize a stable Cu(II) salt ($ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} $) paired with sodium ascorbate . Ascorbate acts as a sacrificial reducing agent, continuously regenerating the active Cu(I) species and maintaining a robust steady-state concentration[4].

Ligand Acceleration & Protection Unliganded Cu(I) is sluggish at low concentrations and can catalyze the formation of reactive oxygen species (ROS) that degrade sensitive biomolecules[4]. The introduction of polytriazole ligands—such as TBTA (for organic solvent mixtures) or THPTA (for aqueous systems)—serves a dual mechanistic purpose:

  • Kinetic Acceleration: The ligand stabilizes the dinuclear copper transition state, accelerating the reaction rate by

    
     to 
    
    
    
    times compared to the uncatalyzed Huisgen cycloaddition[1][2].
  • Oxidative Shielding: The ligand encapsulates the Cu(I) center, protecting it from rapid oxidation and preventing the unwanted Glaser homocoupling of the terminal alkynes[3].

pH and Structural Stability The


-protons adjacent to the acetamide carbonyl in 2-azido-N-(3-methoxyphenyl)acetamide are mildly acidic. However, the CuAAC reaction exhibits high condition tolerance and succeeds over a broad pH range (4 to 12)[1][2]. By utilizing sodium ascorbate, the reaction is naturally buffered to a mild pH, preventing any unwanted enolization or base-catalyzed decomposition of the azide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required for different synthetic applications.

ParameterSmall Molecule SynthesisAqueous BioconjugationMechanistic Rationale
Solvent System

-BuOH /

(1:1)
PBS (pH 7.4) / DMSO (5%)

-BuOH prevents freezing at RT; PBS maintains biomolecule integrity.
Copper Source

(5-10 mol%)

(1-5 mol%)
Lower catalyst loading in bio-systems prevents protein precipitation.
Accelerating Ligand TBTA (10-20 mol%)THPTA (5-25 mol%)TBTA is ideal for biphasic organic mixtures; THPTA is highly water-soluble[3].
Reducing Agent Sodium Ascorbate (20-40 mol%)Sodium Ascorbate (10-50 mol%)Sacrificial reductant to maintain Cu(I) steady state[4].
Temperature 20-25 °C (Room Temp)4-25 °CMild conditions prevent thermal degradation of azides/biomolecules[2].
Reaction Time 2 - 12 hours1 - 4 hoursLigand acceleration ensures rapid kinetics even at high dilution[4].

Experimental Workflows & Methodologies

CuAAC_Workflow Substrate 1. Substrate Assembly 2-azido-N-(3-methoxyphenyl)acetamide + Terminal Alkyne Catalyst 2. Catalyst Pre-complexation CuSO4 + Ligand (TBTA/THPTA) Substrate->Catalyst Mix in Solvent Reduction 3. In Situ Reduction Sodium Ascorbate Addition (Visual QC: Blue to Pale Yellow) Catalyst->Reduction Protect Cu(I) Reaction 4. Cycloaddition Room Temp, 2-12h (LC-MS Monitoring) Reduction->Reaction Active Cu(I) Purification 5. Quenching & Isolation EDTA Wash -> 1,4-Triazole Product Reaction->Purification Completion

Workflow and mechanistic checkpoints for CuAAC click chemistry with azidoacetamides.

Protocol: Small Molecule Conjugation (Self-Validating System)

This protocol is designed for conjugating 2-azido-N-(3-methoxyphenyl)acetamide to a small-molecule terminal alkyne, yielding >95% conversion.

Step 1: Substrate Assembly (Order of Addition is Critical)

  • Dissolve 1.0 equivalent of 2-azido-N-(3-methoxyphenyl)acetamide and 1.05 equivalents of the terminal alkyne in a 1:1 mixture of

    
    -butanol and ultra-pure water (0.1 M final substrate concentration).
    
  • Causality Check: Mixing the azide and alkyne before introducing the catalyst ensures that once Cu(I) is generated, it immediately enters the productive cycloaddition cycle rather than triggering alkyne homocoupling.

Step 2: Catalyst Pre-Complexation

  • In a separate vial, mix

    
     (0.05 eq, 5 mol%) and TBTA ligand (0.10 eq, 10 mol%) in a minimal volume of DMSO.
    
  • Add this pre-complexed catalyst solution to the main reaction flask.

  • In-Process QC: The solution will exhibit a distinct, pale blue color, confirming the presence of stable Cu(II).

Step 3: Initiation via Reduction

  • Prepare a fresh stock solution of Sodium Ascorbate in water (1.0 M).

  • Add 0.20 eq (20 mol%) of the ascorbate solution dropwise to the reaction mixture while stirring vigorously.

  • In-Process QC: The solution must transition from pale blue to colorless or pale yellow. This visual self-validation confirms the successful, in situ reduction of Cu(II) to the catalytically active Cu(I)[2]. If the solution turns green, dissolved oxygen has compromised the catalyst; add an additional 0.10 eq of ascorbate.

Step 4: Reaction and Monitoring

  • Stir the reaction at room temperature for 2 to 12 hours.

  • Monitor reaction progress via LC-MS or TLC. The primary azide peak will cleanly disappear, replaced by the higher-mass 1,4-disubstituted 1,2,3-triazole product.

Step 5: Quenching and Copper Removal

  • Once complete, quench the reaction by adding an equal volume of 0.1 M EDTA (pH 8.0) and stir for 30 minutes.

  • Causality Check: EDTA acts as a powerful hexadentate chelator, stripping the copper from the triazole product. This prevents residual copper from causing line-broadening in downstream NMR characterization or toxicity in biological assays.

  • Extract the product with ethyl acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure. Pure products can often be isolated by simple filtration or extraction without the need for chromatography[2].
    

References

1.[5] Peptide Conjugation via CuAAC 'Click' Chemistry - PMC (nih.gov). 5 2.[1] CuAAC Click Reaction - Alfa Chemistry. 1 3.[4] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. 4 4.[2] Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. 2 5.[3] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC (nih.gov). 3

Sources

Method

Synthesis of 1,2,3-triazoles using 2-azido-N-(3-methoxyphenyl)acetamide

Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles via 2-Azido-N-(3-methoxyphenyl)acetamide Abstract This application note details an optimized protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles via 2-Azido-N-(3-methoxyphenyl)acetamide

Abstract

This application note details an optimized protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 2-azido-N-(3-methoxyphenyl)acetamide as a robust "click" synthon. While organic azides are ubiquitous in bioconjugation, this specific acetamide scaffold is privileged in medicinal chemistry, serving as a pharmacophore linker that enhances solubility and hydrogen-bonding potential in antimicrobial and anticancer candidates. We present a self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow, achieving yields >90% with minimal purification.

Introduction & Strategic Value

The 1,2,3-triazole moiety is a non-classical bioisostere of the amide bond, offering superior metabolic stability and dipole moment alignment for target binding. The specific precursor, 2-azido-N-(3-methoxyphenyl)acetamide , combines an electron-donating methoxy group (enhancing lipophilicity and metabolic variation) with a flexible acetamide linker.

Key Applications:

  • Peptidomimetics: The triazole-acetamide linkage mimics peptide backbones, useful in protease inhibitor design.

  • Antimicrobial Agents: Derivatives of N-phenylacetamide-triazoles have demonstrated potent activity against S. aureus and E. coli by disrupting cell wall synthesis.

  • Fragment-Based Screening: The 3-methoxyphenyl motif provides a distinct NMR handle and solubility profile ideal for high-throughput fragment screening.

Chemical Pathway & Mechanism

The synthesis proceeds in two logical phases: the generation of the azide "warhead" followed by the Cu(I)-catalyzed cycloaddition.

Mechanistic Insight (CuAAC)

The reaction does not proceed via a simple concerted thermal mechanism (which would yield mixed regioisomers). Instead, it utilizes a stepwise copper-catalyzed cycle:

  • 
    -Complexation:  Cu(I) coordinates to the alkyne.
    
  • Deprotonation: Formation of a Copper-Acetylide intermediate.

  • Ligand Exchange: Displaces a ligand to bind the azide.

  • Ring Closure: Formation of the metallacycle and subsequent protonolysis to release the 1,4-triazole.

Visualized Pathway

ReactionPathway Start 3-Methoxyaniline Inter1 2-Chloro-N-(3-methoxyphenyl)acetamide Start->Inter1 Chloroacetyl chloride TEA, DCM, 0°C Azide 2-Azido-N-(3-methoxyphenyl)acetamide (The Click Synthon) Inter1->Azide NaN3, DMSO RT, 4h Product 1,2,3-Triazole Derivative (1,4-Regioisomer) Azide->Product R-C≡CH CuSO4/NaAsc t-BuOH/H2O

Figure 1: Synthetic route from aniline precursor to final triazole scaffold.[1][2][3][4][5][6][7]

Experimental Protocol

Safety Warning: Organic azides with low Carbon/Nitrogen ratios (<3:1) can be explosive. 2-azido-N-(3-methoxyphenyl)acetamide (C9H10N4O2) has a safe C/N ratio, but standard safety precautions (blast shields, no metal spatulas) should be observed.

Reagents & Materials
  • Azide: 2-azido-N-(3-methoxyphenyl)acetamide (1.0 equiv)

  • Alkyne: Terminal alkyne of choice (1.1 equiv)

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-Butanol/Water (1:1) or DMSO/Water (for lipophilic alkynes)

Step-by-Step Synthesis

Step 1: Catalyst Pre-activation (The "Self-Validating" Step)

  • Why: Mixing Cu(II) and ascorbate before adding organic substrates ensures the active Cu(I) species is generated immediately, reducing induction time.

  • Action: In a small vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and Sodium Ascorbate (20 mg, 0.10 mmol) in 1 mL of water. The solution should turn from bright blue to yellow/orange (indicating Cu(I) formation).

Step 2: Reaction Assembly

  • In a 20 mL scintillation vial, dissolve 2-azido-N-(3-methoxyphenyl)acetamide (206 mg, 1.0 mmol) and the terminal alkyne (1.1 mmol) in 4 mL of t-BuOH (or DMSO).

  • Add the pre-activated Cu(I) solution (from Step 1) to the reaction vial.

  • Cap the vial and stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Checkpoint: The reaction often precipitates the product as it proceeds. If the solution turns green/blue, oxygen has entered; add an extra 5 mg of Sodium Ascorbate.

Step 3: Workup & Purification

  • Green Chemistry Approach: Avoid extraction if possible.

  • Add 10 mL of ice-cold water to the reaction mixture.

  • Stir for 15 minutes to maximize precipitation.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with cold water (2 x 5 mL) and dilute ammonium hydroxide (1 x 5 mL) to remove copper traces.

  • Recrystallization: If necessary, recrystallize from hot Ethanol/Water (8:2).

Substrate Scope & Expected Yields

The electronic effect of the 3-methoxy group (electron-donating) slightly increases electron density on the azide, making it a robust dipole.

Alkyne SubstrateProduct TypeExpected YieldNotes
Phenylacetylene Aryl-Triazole92-96%Precipitates cleanly; high purity.
Propargyl Alcohol Alkyl-Triazole85-90%Water soluble; may require extraction (EtOAc).
Ethyl Propiolate Ester-Triazole88-92%Reaction is faster due to electron-deficient alkyne.
1-Octyne Aliphatic-Triazole80-85%Use DMSO/Water solvent system for solubility.

Quality Control & Troubleshooting

Characterization Markers (NMR)

To validate the structure of N-(3-methoxyphenyl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamide:

  • Triazole Proton: A distinct singlet typically appears between δ 7.8 – 8.5 ppm (dependent on alkyne substitution).

  • Linker Methylene (-CH₂-): A sharp singlet around δ 5.2 – 5.4 ppm . This shifts significantly downfield from the starting azide (approx δ 4.0 ppm) upon triazole formation.

  • Methoxy Group: A strong singlet at δ 3.7 – 3.8 ppm .

Troubleshooting Guide
  • Issue: No precipitation after 12 hours.

    • Fix: The product might be too soluble in t-BuOH. Evaporate the organic solvent or dilute with 20 mL brine and extract with Ethyl Acetate.

  • Issue: Reaction turns brown/black.

    • Fix: Disproportionation of Cu(I) to Cu(0) and Cu(II). Use a ligand like TBTA or THPTA (1 mol%) to stabilize the Cu(I) species.

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Metal." J. Am. Chem. Soc.[8] 2005, 127, 210–216. Link

  • Synthesis of Azido-Acetamides: Missioui, M., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide." IUCrData. 2025. Link

  • Antimicrobial Applications: Ibraheem, T.K., et al. "Synthesis of 1,2,3-triazole derivatives from azidoacetamide via cyclo-addition reaction." J. Pharm. Sci. & Res. 2019, 11(2), 540-544. Link

  • General Click Protocol: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angew.[8] Chem. Int. Ed. 2002, 41, 2596–2599. Link

  • Medicinal Relevance of Methoxyphenyl Triazoles: Samelyuk, Y. G., et al. "Synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles."[5] J. Org.[8] Pharm. Chem. 2015. Link

Sources

Application

Staudinger ligation protocols involving 2-azido-N-(3-methoxyphenyl)acetamide

Application Note: Staudinger Ligation Protocols for -Azido Acetamides Subject: Optimization and Execution of Staudinger Ligation using 2-azido-N-(3-methoxyphenyl)acetamide Date: October 26, 2023 Author: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Staudinger Ligation Protocols for


-Azido Acetamides 
Subject:  Optimization and Execution of Staudinger Ligation using 2-azido-N-(3-methoxyphenyl)acetamide
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This Application Note details the protocols for utilizing 2-azido-N-(3-methoxyphenyl)acetamide (CAS 1160748-24-2) as a model substrate in Staudinger Ligation chemistries. While organic azides are ubiquitous in bioorthogonal chemistry,


-azido acetamides represent a unique class where the azide moiety is proximal to a carbonyl group. This proximity influences the kinetics of the phosphazide intermediate formation and subsequent rearrangement.

This guide focuses on the Traceless Staudinger Ligation , a powerful method to form native amide bonds without incorporating the phosphine oxide auxiliary into the final product.[1][2][3][4] We use 2-azido-N-(3-methoxyphenyl)acetamide to demonstrate the ligation of an aniline derivative to a thioester cargo, serving as a robust model for fragment-based drug discovery (FBDD) and peptide bioconjugation.

Chemical Context & Substrate Properties

2-azido-N-(3-methoxyphenyl)acetamide serves as an excellent surrogate for evaluating ligation efficiency due to the electronic properties of the 3-methoxyphenyl ring (electron-donating), which aids in UV-HPLC monitoring (


 ~240-250 nm) and solubility profiling.
PropertySpecification
Compound Name 2-azido-N-(3-methoxyphenyl)acetamide
CAS Number 1160748-24-2
Molecular Formula

Molecular Weight 206.20 g/mol
Safety Characteristic C/N Ratio = 2.25 (Handle with care; potentially energetic)
Solubility Soluble in DMSO, DMF, MeOH,

; Sparingly soluble in

Role Ligation Acceptor (Azide component)

Mechanistic Workflow

The Staudinger Ligation relies on the chemoselective reaction between the azide and a phosphine.[5] In the Traceless variant, the phosphine reagent (typically a phosphinothioester) acts as an acyl donor. The reaction proceeds through an iminophosphorane intermediate which rearranges to form an amide bond, ejecting the phosphine oxide.

StaudingerMechanism Azide Azide Substrate (2-azido-N-(3-methoxyphenyl)acetamide) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack Phosphine Phosphinothioester (Acyl Donor) Phosphine->Phosphazide Iminophosphorane Iminophosphorane (Aza-ylide) Phosphazide->Iminophosphorane -N2 Transition S -> N Acyl Shift (Intramolecular Trap) Iminophosphorane->Transition Cyclization Hydrolysis Hydrolysis Transition->Hydrolysis Product Ligated Amide (Native Peptide Bond) Hydrolysis->Product Release Oxide Phosphine Oxide (Byproduct) Hydrolysis->Oxide Release

Figure 1: Mechanism of the Traceless Staudinger Ligation.[6][7] The azide reacts with a phosphinothioester to form an amide bond, releasing phosphine oxide.

Experimental Protocols

Protocol A: Synthesis of 2-azido-N-(3-methoxyphenyl)acetamide

Rationale: Commercial availability can be sporadic. In-house synthesis ensures freshness and purity, critical for kinetic studies.

Reagents:

  • 3-Methoxyaniline (m-Anisidine)

  • Chloroacetyl chloride

  • Sodium Azide (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) and DMF.

Step-by-Step Methodology:

  • Chloroacetylation:

    • Dissolve 3-methoxyaniline (10 mmol) and

      
       (12 mmol) in dry DCM (20 mL) at 0°C.
      
    • Dropwise add chloroacetyl chloride (11 mmol).

    • Stir for 2 hours at RT. Monitor by TLC (Hexane/EtOAc 3:1).

    • Workup: Wash with 1M HCl, then sat.

      
      . Dry organic layer (
      
      
      
      ) and concentrate to yield 2-chloro-N-(3-methoxyphenyl)acetamide.
  • Azidation (

    
     Displacement): 
    
    • Dissolve the chloro-intermediate (from step 1) in DMF (10 mL).

    • Add

      
       (15 mmol, 1.5 equiv). Caution: NaN3 is toxic and shock-sensitive.
      
    • Stir at 60°C for 4 hours.

    • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organics extensively with water (to remove DMF) and brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Validation: IR spectrum must show a strong azide stretch at

      
      .
      
Protocol B: Traceless Staudinger Ligation

Rationale: This protocol couples the azide probe to a model thioester cargo, mimicking peptide ligation.

Reagents:

  • Substrate: 2-azido-N-(3-methoxyphenyl)acetamide (1 equiv).

  • Reagent: Diphenylphosphinomethanethiol thioester (e.g., AcSCH2PPh2 or a peptide-thioester conjugate) (1.2 equiv).

  • Solvent: DMF/Water (9:1) or THF/Water (depending on solubility).

  • Standard: 2,6-Lutidine (optional base, often not needed for neutral ligation).

Procedure:

  • Preparation: Prepare a 0.1 M stock solution of the Azide in DMF. Prepare a 0.1 M stock of the Phosphinothioester in DMF.

  • Initiation: In a glass vial, mix:

    • 100

      
      L Azide stock (10 
      
      
      
      mol)
    • 120

      
      L Phosphinothioester stock (12 
      
      
      
      mol)
    • 780

      
      L DMF/Water (9:1 v/v)[6]
      
    • Final Concentration: ~10 mM.[7]

  • Incubation: Stir at Room Temperature (25°C) under

    
     atmosphere.
    
    • Note: Evolution of

      
       gas bubbles indicates reaction progress.
      
  • Monitoring (HPLC):

    • Aliquot 10

      
      L at t=0, 1h, 4h, 12h.
      
    • Dilute into 100

      
      L MeCN/Water.
      
    • Analyze on C18 Reverse Phase column (Gradient: 5-95% MeCN in Water + 0.1% TFA).

    • Target: Disappearance of Azide peak (

      
       ~mid) and appearance of Ligation Product (Amide) and Phosphine Oxide (very polar, elutes early).
      
  • Workup:

    • Evaporate solvent.

    • Purify via semi-prep HPLC or flash chromatography.

Expected Outcome: The reaction yields N-(3-methoxyphenyl)-2-acetamido-acetamide derivative (depending on the thioester acyl group). The "traceless" nature means the phosphine oxide is removed, leaving a native amide bond at the ligation site.[2][3]

Troubleshooting & Optimization (E-E-A-T)

The following table summarizes common failure modes and expert solutions based on the specific electronic nature of the 3-methoxyphenyl substrate.

IssueProbable CauseExpert Solution
Stalled Reaction Oxidation of Phosphine reagentPhosphines oxidize in air. Use fresh reagents or store under Argon. Add TCEP (tris(2-carboxyethyl)phosphine) only if using reduction protocol; for Ligation, ensure strictly anaerobic conditions initially.
Azide Reduction (Amine formation) Hydrolysis of Iminophosphorane before Acyl ShiftThis is the "Staudinger Reduction" side pathway. Increase the electrophilicity of the thioester trap or reduce water content in the solvent (switch to dry DMF/DMSO).
Precipitation Poor solubility of the methoxy-aryl azideThe 3-methoxy group increases lipophilicity. Ensure organic co-solvent (DMF/MeCN) is

50%.
Slow Kinetics Steric hindrance at

-carbon

-azido acetamides are generally reactive, but if the thioester is bulky, heat to 40-50°C.

References

  • Saxon, E., & Bertozzi, C. R. (2000).[5] Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000).[7] Staudinger Ligation: A Peptide from a Thioester and Azide.[1][3][4][8][9][10] Organic Letters, 2(13), 1939–1941. Link

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2002).[8] Staudinger Ligation of

    
    -Azido Acids Retains Stereochemistry.[9][10] Journal of Organic Chemistry, 67(14), 4993–4996. Link
    
  • Bednarek, C., et al. (2020). Probing the Staudinger Ligation with Functionalized Phosphines. Bioconjugate Chemistry, 31(10). Link

Disclaimer: This protocol involves the use of azides and phosphines.[1][3][4][8][5][6][7][9][10][11] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Method

Reducing 2-azido-N-(3-methoxyphenyl)acetamide to amine derivatives

Technical Application Note: Chemo-selective Reduction of -Azido Amides Executive Summary & Chemical Context This guide details the reduction of 2-azido-N-(3-methoxyphenyl)acetamide (Compound 1 ) to its corresponding prim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemo-selective Reduction of -Azido Amides

Executive Summary & Chemical Context

This guide details the reduction of 2-azido-N-(3-methoxyphenyl)acetamide (Compound 1 ) to its corresponding primary amine, 2-amino-N-(3-methoxyphenyl)acetamide (Compound 2 ). This transformation is a critical step in synthesizing peptidomimetics and local anesthetic analogs where the


-amino amide motif serves as a pharmacophore or a linker.

The substrate presents a specific chemo-selectivity challenge: the reduction must target the azide (


) without compromising the amide backbone or the aromatic ether (methoxy group). While catalytic hydrogenation is standard, the Staudinger Reduction  is presented here as the "Gold Standard" for bench-scale synthesis due to its mild nature and absolute chemo-selectivity.
Chemical Structure Analysis[1]
  • Substrate:

    
     (MW: 206.20  g/mol )
    
  • Target:

    
     (MW: 180.21  g/mol )[1]
    
  • Key Functional Groups:

    • Azide (

      
      ):  Electrophilic, prone to reduction.
      
    • Amide (

      
      ):  Susceptible to hydrolysis under strong acid/base; generally stable to mild reduction.
      
    • Anisole Moiety (

      
      ):  Electron-rich aromatic ring; stable to standard azide reduction conditions.
      

Critical Safety Assessment (Read Before Experimentation)

WARNING: Energetic Material Risk Organic azides are potentially explosive. A widely accepted safety rule of thumb is the Equation of Stability :



For Compound 1  (

):

Risk Analysis: The ratio is 2.75 , which is below the safety threshold of 3.0. This molecule possesses significant energy and may decompose violently under shock, friction, or rapid heating.

Mandatory Safety Protocols:

  • Scale Limit: Do not exceed 5.0 grams per batch without specific energetic testing (DSC/ARC).

  • Tools: Use only Teflon or wood spatulas. NO metal spatulas (potential for friction/spark).

  • Shielding: Perform all reactions behind a blast shield in a fume hood.

  • Isolation: Avoid distilling the azide to dryness. Keep it in solution whenever possible.

Method A: Staudinger Reduction (The "Gold Standard")

Rationale

The Staudinger reduction utilizes trivalent phosphorus (typically triphenylphosphine,


) to trap the azide as a phosphazide, which rearranges to an iminophosphorane.[2][3] Hydrolysis of this intermediate yields the amine and phosphine oxide.[3]
  • Pros: Mild (room temp), neutral pH, compatible with almost all functional groups, no heavy metals.

  • Cons: Generation of stoichiometric triphenylphosphine oxide (

    
    ) waste, which can be difficult to separate.
    
Mechanism & Pathway

The reaction proceeds via the formation of a Staudinger intermediate (iminophosphorane), which is then hydrolyzed.[2][3]

StaudingerMechanism Azide Alkyl Azide (R-N3) Transition Phosphazide Transition State Azide->Transition + PPh3 PPh3 PPh3 PPh3->Transition Imino Iminophosphorane (R-N=PPh3) Transition->Imino - N2 (gas) Amine Primary Amine (R-NH2) Imino->Amine Hydrolysis OPPh3 O=PPh3 (Byproduct) Imino->OPPh3 Water H2O Water->Amine

Figure 1: Mechanistic pathway of the Staudinger Reduction.[2] Note the extrusion of nitrogen gas as the driving force.[3]

Detailed Protocol

Scale: 1.0 mmol (approx. 206 mg of azide)

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-azido-N-(3-methoxyphenyl)acetamide (1.0 equiv) in THF (5 mL) and Water (0.5 mL).

    • Note: The water is stoichiometric but adding a slight excess ensures rapid hydrolysis of the iminophosphorane.

  • Addition: Add Triphenylphosphine (

    
    )  (1.1 equiv) in small portions over 5 minutes at room temperature.
    
    • Observation: Evolution of

      
       gas (bubbling) will occur immediately. Ensure the vessel is vented (e.g., via a needle in a septum).
      
  • Reaction: Stir at Room Temperature (

    
    ) for 2–4 hours.
    
    • Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). The azide spot (

      
      ) should disappear, and a baseline amine spot should appear.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dissolve residue in

      
       (10 mL) and extract with 1M HCl  (2 x 10 mL). The amine product goes into the aqueous layer; 
      
      
      
      remains in the organic layer.
    • Wash the combined acidic aqueous layer with

      
       (1 x 10 mL) to remove residual phosphine oxide.
      
    • Basify the aqueous layer to pH > 10 using 1M NaOH or saturated

      
      .
      
    • Extract the free amine into EtOAc (3 x 10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The acid-base extraction usually yields pure product. If necessary, recrystallize from Ethanol/Ether.

Method B: Catalytic Hydrogenation (Scalable/Green)

Rationale

For larger scales (>5g), removing triphenylphosphine oxide becomes cumbersome. Catalytic hydrogenation is atom-economical, producing only the amine.

  • Pros: Cleanest workup (filtration), high yield, scalable.

  • Cons: Requires

    
     gas handling; Azide reduction is exothermic; Catalyst ignition risk.
    
Detailed Protocol

Scale: 5.0 mmol (approx. 1.03 g)

  • Setup: Use a 3-neck flask or a hydrogenation shaker bottle (Parr).

  • Solvent: Dissolve the azide in Methanol or Ethanol (20 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 50 mg).

    • Safety: Add the catalyst wet (as a slurry in toluene or water) or under an Argon blanket to prevent sparking methanol vapors.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Maintain a hydrogen atmosphere (balloon pressure or 1-2 atm).

  • Reaction: Stir vigorously at Room Temperature for 2–6 hours.

    • Monitoring: Monitor

      
       evolution stops (if measuring uptake) or by TLC.
      
  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Do not let the catalyst dry out on the filter paper (pyrophoric).

    • Wash the pad with Methanol.

    • Concentrate the filtrate to obtain the amine.

Comparative Data Analysis

The following table contrasts the two primary methods to aid in decision-making based on laboratory resources and scale.

FeatureMethod A: StaudingerMethod B: Hydrogenation (Pd/C)Method C: Zn /

Chemo-selectivity Excellent (Best for complex substrates)Good (Risk of halogen reduction if present)Moderate (Acidic conditions)
Yield 85 - 95%90 - 98%75 - 85%
Reaction Time 2 - 4 Hours2 - 6 Hours1 - 3 Hours
Purification Acid/Base Extraction requiredFiltration + EvaporationFiltration + Extraction
Safety Profile High (No pressurized gas)Medium (Flammable gas + Pyrophoric cat)High (No gas, mild reagents)
Atom Economy Poor (Stoichiometric

waste)
ExcellentModerate (Zn waste)

QC & Validation: Characterizing the Product

To ensure the protocol was successful, verify the product 2-amino-N-(3-methoxyphenyl)acetamide using these spectral markers:

  • IR Spectroscopy:

    • Disappearance: Strong Azide stretch at

      
      .
      
    • Appearance: Primary Amine doublet (

      
       stretch) at 
      
      
      
      .
  • 1H NMR (DMSO-d6 or CDCl3):

    • 
      -Protons:  The singlet for 
      
      
      
      (
      
      
      ppm) will shift upfield to
      
      
      ppm for
      
      
      .
    • Amine Protons: Appearance of a broad exchangeable singlet (

      
      ) around 1.5 - 2.0 ppm (solvent dependent).
      
    • Aromatic Region: The 3-methoxy substitution pattern (multiplet around 6.6 - 7.3 ppm) should remain unchanged.

Workflow Decision Matrix

Use the following logic flow to select the optimal reduction method for your specific constraints.

DecisionMatrix Start Start: Reduce Azide (Scale & Constraints) ScaleCheck Is Scale > 5 grams? Start->ScaleCheck Sensitive Is the substrate acid/base sensitive? ScaleCheck->Sensitive No (<5g) Equipment Is H2 gas/Parr shaker available? ScaleCheck->Equipment Yes (>5g) MethodA Method A: Staudinger (High Selectivity, Small Scale) Sensitive->MethodA Yes MethodC Method C: Zn / NH4Cl (Robust, Low Tech) Sensitive->MethodC No MethodB Method B: H2 + Pd/C (Scalable, Clean) Equipment->MethodB Yes Equipment->MethodC No

Figure 2: Decision tree for selecting the reduction methodology.

References

  • Staudinger, H., & Meyer, J. (1919).[2] Über neue organische Phosphorverbindungen III. Phosphinmethylene und Phosphanimine. Helvetica Chimica Acta.

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction.[4] Tetrahedron.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews.

  • Sigma-Aldrich. Safety Data Sheet: Organic Azides Handling.

Sources

Application

Bioconjugation Techniques Using 2-Azido-N-(3-methoxyphenyl)acetamide Linkers: A Comprehensive Application Guide

Introduction & Mechanistic Insights The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), and the advancement of chemical biology rely heavily on robust, site-specific bioconjugation strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), and the advancement of chemical biology rely heavily on robust, site-specific bioconjugation strategies [1]. Among the arsenal of bioorthogonal chemical reporters, the 2-azido-N-(3-methoxyphenyl)acetamide linker (CAS: 1160748-24-2) serves as a highly versatile and structurally advantageous building block.

As an Application Scientist, selecting the correct linker is not merely about finding a reactive group; it requires understanding the physicochemical fate of the conjugate. This specific linker offers three distinct mechanistic advantages:

  • Bioorthogonal Azide Handle: The terminal azide group is primed for 1,3-dipolar cycloadditions. It remains completely inert to native biological nucleophiles (amines, thiols, hydroxyls) but reacts with absolute selectivity toward alkynes [3].

  • Hydrolytic Stability: Unlike traditional ester-based linkers that are susceptible to premature cleavage by plasma esterases, the acetamide core provides superior kinetic stability in aqueous and physiological environments. This is a critical requirement for preventing off-target payload release in ADC development [2].

  • In-built UV-Vis Traceability: The 3-methoxyphenyl (anisole) moiety acts as an intrinsic chromophore. It exhibits a distinct UV absorbance peak at approximately 275 nm. This structural feature allows researchers to non-destructively monitor reaction progress and accurately calculate the Degree of Labeling (DoL) via spectrophotometry.

Reaction Pathways

The 2-azido-N-(3-methoxyphenyl)acetamide linker can be deployed via two primary click chemistry modalities, dictated by the biological constraints of the experiment [1, 3]:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The gold standard for in vitro protein modification. It utilizes a Cu(I) catalyst to rapidly and regioselectively form a stable 1,4-disubstituted triazole.

  • SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): Utilizes sterically strained cyclooctynes (e.g., DBCO) to drive the cycloaddition without a metal catalyst. This is mandatory for live-cell labeling where copper toxicity must be avoided.

G A 2-azido-N-(3-methoxyphenyl)acetamide (Azide Linker) D CuAAC Reaction (CuSO4, THPTA, NaAsc) A->D E SPAAC Reaction (Strain-Promoted, Cu-free) A->E B Terminal Alkyne Biomolecule B->D C DBCO-Modified Biomolecule C->E F 1,4-Triazole Conjugate (Stable Linkage) D->F Fast kinetics High yield E->F Bioorthogonal Non-toxic

Figure 1: Reaction pathways for 2-azido-N-(3-methoxyphenyl)acetamide via CuAAC and SPAAC.

Experimental Protocols

Protocol A: CuAAC-Mediated Protein Conjugation

This protocol details the conjugation of the azide linker to an alkyne-modified protein (e.g., a functionalized monoclonal antibody).

Causality Note: Free Copper(I) generates Reactive Oxygen Species (ROS) in aqueous buffers, which rapidly degrades protein backbones. To ensure a self-validating and non-destructive system, this protocol mandates the use of the water-soluble accelerating ligand THPTA . THPTA coordinates the Cu(I) oxidation state, shielding the protein from oxidative damage while dramatically accelerating the reaction kinetics [1].

Reagents Required:

  • Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4)

  • 2-azido-N-(3-methoxyphenyl)acetamide (10 mM stock in anhydrous DMSO)

  • CuSO₄·5H₂O (20 mM stock in strictly degassed ddH₂O)

  • THPTA ligand (50 mM stock in degassed ddH₂O)

  • Sodium Ascorbate (100 mM stock in degassed ddH₂O, prepared fresh immediately before use )

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In a microcentrifuge tube, mix 10 µL of CuSO₄ with 20 µL of THPTA. Incubate for 5 minutes at room temperature. Why? Pre-complexing ensures no free copper interacts with the protein upon addition.

  • Reaction Mixture Formulation: To 1 mL of the alkyne-modified protein solution, add 5 equivalents of the azide linker (volume dependent on protein molarity; ensure final DMSO concentration remains <5% to prevent protein denaturation).

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA mixture to the protein-linker solution.

  • Initiation: Add 10 equivalents of freshly prepared Sodium Ascorbate to initiate the reduction of Cu(II) to catalytic Cu(I). The solution may briefly turn slightly yellow.

  • Incubation: React for 1–2 hours at room temperature under gentle end-over-end mixing.

  • Purification: Remove excess small molecules using a size-exclusion chromatography (SEC) desalting column (e.g., PD-10) pre-equilibrated with PBS.

Workflow Step1 Step 1: Preparation Solubilize Azide in DMSO Prepare Protein in PBS Step2 Step 2: Catalyst Assembly Pre-mix CuSO4 & THPTA Add Sodium Ascorbate Step1->Step2 Step3 Step 3: Conjugation Combine Reagents Incubate 1-2h at RT Step2->Step3 Step4 Step 4: Purification Size Exclusion (SEC) or Dialysis Step3->Step4 Step5 Step 5: Validation UV-Vis (275 nm) & LC-MS Step4->Step5

Figure 2: Standardized step-by-step CuAAC bioconjugation workflow for protein labeling.

Protocol B: SPAAC-Mediated Live-Cell Labeling

Causality Note: For live-cell tracking of metabolically incorporated glycans, SPAAC is utilized because it requires no cytotoxic copper catalyst, relying entirely on the ring strain of cyclooctynes (like DBCO) to lower the activation energy of the cycloaddition [3].

Step-by-Step Methodology:

  • Metabolic Labeling: Culture cells with DBCO-modified unnatural sugars (e.g., Ac₄ManNDBCO) for 48 hours to express DBCO groups on surface glycoproteins.

  • Washing: Wash cells 3x with cold DPBS to remove unincorporated sugars.

  • Conjugation: Add 2-azido-N-(3-methoxyphenyl)acetamide (diluted to 20-50 µM in cell culture media) to the cells.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Validation: Wash cells 3x with DPBS and proceed to downstream lysis and LC-MS/MS analysis.

Data Presentation: Optimization Parameters

To ensure reproducibility, the following table summarizes the optimized empirical parameters for both conjugation modalities using this specific acetamide linker.

ParameterCuAAC (In Vitro Protein)SPAAC (Live Cell Surface)
Target Moiety Terminal AlkyneDBCO / BCN
Linker Equivalents 5 – 10x molar excess20 – 50 µM final conc.
Catalyst System CuSO₄ / THPTA / NaAscNone (Strain-promoted)
Reaction Temperature 20°C – 25°C (Room Temp)37°C (Physiological)
Reaction Time 1 – 2 Hours30 – 60 Minutes
Expected Yield / DoL > 85% conversion> 70% surface labeling
Primary Limitation Copper-induced aggregation riskSlower kinetics than CuAAC

Trustworthiness & System Validation

A protocol is only as reliable as its validation system. To confirm the successful conjugation of the 2-azido-N-(3-methoxyphenyl)acetamide linker:

  • Spectrophotometric DoL Calculation: Because the 3-methoxyphenyl group absorbs strongly at ~275 nm, measure the absorbance of the purified conjugate. Subtract the baseline protein absorbance at 275 nm (calculated via the 280 nm reading and the protein's specific correction factor). Use the Beer-Lambert law to quantify the exact number of linkers attached per protein molecule.

  • Intact Mass Spectrometry (LC-MS): Perform LC-MS on the purified conjugate. You should observe a mass shift corresponding exactly to the mass of the linker (

    
    ) minus the mass of the displaced protons, multiplied by the Degree of Labeling.
    

References

  • MDPI (Molecules). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.[Link]

Method

Application Note: Microwave-Assisted Synthesis of 2-Azido-N-(3-methoxyphenyl)acetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor generation for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor generation for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

Introduction & Mechanistic Rationale

The molecule 2-azido-N-(3-methoxyphenyl)acetamide is a highly versatile building block, predominantly utilized as a dipole precursor in click chemistry to generate biologically active 1,2,3-triazoles [2]. The traditional synthesis of α-azidoamides relies on conventional conductive heating to drive the nucleophilic substitution of an α-chloro intermediate with sodium azide (NaN₃). However, this classical approach is plagued by prolonged reaction times (often 8–24 hours), potential thermal degradation of the product, and the necessity of toxic, high-boiling polar aprotic solvents like DMF.

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating [3]. Unlike conductive heating, which relies on thermal gradients and convection currents, microwave irradiation directly couples with polar molecules and ionic species in the reaction mixture. This leads to rapid, localized superheating.

When applied to the synthesis of 2-azido-N-(3-methoxyphenyl)acetamide, MAOS offers a profound kinetic advantage. The adjacent carbonyl group of the intermediate enhances the electrophilicity of the α-carbon, lowering the activation energy for the SN2 substitution. By conducting this reaction in a sealed microwave vessel using a green, high-loss-tangent solvent system (Ethanol/Water), the reaction can be safely superheated above its atmospheric boiling point. This accelerates the nucleophilic attack of the azide anion, reducing reaction times from hours to mere minutes while suppressing side reactions [1].

Reaction Pathway & Workflow

The synthesis is a two-step sequence:

  • Schotten-Baumann Acylation: 3-methoxyaniline is acylated with chloroacetyl chloride to yield the intermediate 2-chloro-N-(3-methoxyphenyl)acetamide.

  • MAOS SN2 Substitution: The intermediate is reacted with NaN₃ under microwave irradiation to yield the target azide.

MAOS_Workflow Step1 Acylation 3-Methoxyaniline + Chloroacetyl Chloride Intermediate Intermediate 2-Chloro-N-(3-methoxyphenyl)acetamide Step1->Intermediate DCM, Et3N 0°C to RT Reagents Reagent Addition NaN3 in EtOH/H2O (1:1) Intermediate->Reagents Purification & Solvent Switch Microwave MAOS 80°C, 15 min, 200W Reagents->Microwave Sealed Vessel Product Target Product 2-Azido-N-(3-methoxyphenyl)acetamide Microwave->Product SN2 Substitution (Rapid Heating) Downstream Downstream Application CuAAC Click Chemistry Product->Downstream Dipole Precursor

Workflow for the microwave-assisted synthesis of 2-azido-N-(3-methoxyphenyl)acetamide.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(3-methoxyphenyl)acetamide

The acylation step is performed under conventional conditions, as the highly exothermic nature of acid chloride reactions makes them unsuitable for initial microwave scale-up without specialized flow-reactor equipment.

Reagents:

  • 3-Methoxyaniline: 1.23 g (10.0 mmol)

  • Chloroacetyl chloride: 1.35 g (12.0 mmol)

  • Triethylamine (Et₃N): 1.52 g (15.0 mmol)

  • Dichloromethane (DCM): 30 mL

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-methoxyaniline and Et₃N in 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Add chloroacetyl chloride dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of di-acylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel and extract the organic layer. Wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford the pure intermediate as a crystalline solid.

Step 2: MAOS of 2-Azido-N-(3-methoxyphenyl)acetamide

This step utilizes dielectric heating to rapidly drive the substitution reaction in a green solvent medium.

Reagents:

  • 2-Chloro-N-(3-methoxyphenyl)acetamide: 1.00 g (~5.0 mmol)

  • Sodium azide (NaN₃): 0.49 g (7.5 mmol)

  • Solvent: Ethanol/Water (1:1 v/v), 10 mL

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and 30 mL sealed pressure vials.

Procedure:

  • Reaction Assembly: In a 30 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend the intermediate in 10 mL of the EtOH/H₂O mixture.

  • Reagent Addition: Add NaN₃ to the suspension. Causality: Water possesses a high loss tangent (tan δ), making it an exceptional microwave absorber. However, the organic intermediate has limited aqueous solubility. The addition of ethanol solubilizes the α-chloroamide while maintaining excellent microwave coupling [1].

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave reactor. Apply the following parameters:

    • Target Temperature: 80 °C

    • Hold Time: 15 minutes

    • Power: Dynamic modulation (Max 200 W) to maintain temperature.

    • Pressure Limit: 15 bar

  • Cooling & Precipitation: Allow the reactor to cool the vial to room temperature via compressed air. Uncap the vial and pour the mixture into 30 mL of ice-cold water. The target azide will precipitate immediately.

  • Isolation & Self-Validation: Filter the precipitate under vacuum and wash thoroughly with cold water to remove any unreacted NaN₃ salts. Dry under high vacuum.

    • Self-Validation Check: Analyze the dried product via FT-IR spectroscopy. The successful substitution is definitively confirmed by the appearance of a strong, sharp asymmetric stretching band at ~2100–2120 cm⁻¹ (azide group), which is entirely absent in the precursor.

Data Presentation: Methodological Comparison

The implementation of MAOS provides distinct quantitative advantages over conventional heating methods for this class of molecules.

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Heating Mechanism Conductive (Oil Bath)Dielectric (2450 MHz)
Solvent System DMF or AcetoneEthanol / Water (1:1)
Reaction Temperature 60–80 °C80 °C (Superheated)
Reaction Time 8 – 12 hours15 minutes
Average Yield 65 – 75%88 – 95%
Product Purity (Crude) Moderate (Thermal degradation)High (Clean conversion)
Environmental Impact High (Toxic solvents required)Low (Green solvent system)

Troubleshooting & Safety Insights

  • Hydrazoic Acid Hazard: Sodium azide is highly toxic and can form volatile, explosive hydrazoic acid (HN₃) if exposed to acidic conditions. Never acidify the reaction mixture during the MAOS step or the subsequent workup. Always quench azide-containing waste with nitrous acid prior to disposal.

  • Pressure Spikes During MAOS: If the microwave synthesizer aborts the run due to pressure limits (>15 bar), it is likely due to the solvent volume exceeding the vial's headspace capacity. Ensure the reaction volume does not exceed 50% of the vial's total volume to allow for solvent expansion during superheating.

  • Incomplete Conversion: If FT-IR or TLC indicates unreacted α-chloro intermediate, ensure that the NaN₃ used is fresh and free of moisture clumping. Additionally, verify that the microwave's IR temperature sensor is calibrated, as inaccurate temperature readings can lead to insufficient dielectric heating.

References

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Yuhong Ju, Dalip Kumar, and Rajender S. Varma. The Journal of Organic Chemistry, 2006, 71(17), 6697-6700. URL:[Link]

  • Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial activities. Mohammed Aarjane, et al. Journal of Chemical Sciences, 2021, 133(88). URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (NIH) - PubMed Central (PMC), 2023. URL:[Link]

Application

Nucleophilic substitution procedures for N-(3-methoxyphenyl)acetamide preparation

Application Note: High-Efficiency Nucleophilic Acyl Substitution Protocols for N-(3-Methoxyphenyl)acetamide Executive Summary This application note details the optimized preparation of N-(3-methoxyphenyl)acetamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Nucleophilic Acyl Substitution Protocols for N-(3-Methoxyphenyl)acetamide

Executive Summary

This application note details the optimized preparation of N-(3-methoxyphenyl)acetamide (CAS: 588-16-9), a critical intermediate in the synthesis of disperse dyes and antitubercular agents (e.g., 4-aminosalicylic acid analogs).

While the prompt requests "nucleophilic substitution," it is chemically rigorous to classify the standard preparation of this target as a Nucleophilic Acyl Substitution (NAS) . In this pathway, the nitrogen atom of 3-methoxyaniline acts as the nucleophile attacking the carbonyl electrophile of an acyl donor (acetic anhydride or acetic acid). This guide prioritizes this mechanism due to its superior atom economy, scalability, and safety profile compared to theoretical Nucleophilic Aromatic Substitution (


) routes, which are kinetically unfavorable for electron-rich rings like anisoles.

Two protocols are presented:

  • Protocol A (The Aqueous "Lumière-Barbier" Method): High-throughput, green solvent (water), and kinetic control.

  • Protocol B (The Catalytic Thermal Method): Solvent-free, regulatory-friendly (avoids acetic anhydride), and thermodynamically driven.

Scientific Foundation & Mechanism[1]

Mechanistic Insight: Nucleophilic Acyl Substitution

The synthesis relies on the nucleophilicity of the aniline nitrogen.[1] The methoxy group at the meta position exerts a slight inductive withdrawing effect (-I) but also a mesomeric donating effect (+M). However, at the meta position, the resonance effect is not directly conjugated to the amine, leaving the nitrogen sufficiently nucleophilic to attack the acyl donor without requiring aggressive catalysis.

Reaction Pathway:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride.

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Elimination: The acetate leaving group is expelled, reforming the carbonyl and generating the amide.

  • Deprotonation: The resulting protonated amide loses a proton to the acetate/base, yielding the neutral product.

Pathway Visualization

ReactionMechanism Reactants 3-Methoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactants->Intermediate Attack on C=O Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Transition Elimination of Acetate Intermediate->Transition e- redistribution Product N-(3-Methoxyphenyl)acetamide (Target) Transition->Product Formation Byproduct Acetic Acid Transition->Byproduct Leaving Group

Figure 1: Mechanism of Nucleophilic Acyl Substitution for N-(3-methoxyphenyl)acetamide synthesis.

Experimental Protocols

Protocol A: The Aqueous "Lumière-Barbier" Method (Recommended)

Best for: High purity, educational settings, and green chemistry compliance.

This method utilizes water as the primary solvent. The amine is solubilized as its hydrochloride salt, preventing oxidation. The acetylation occurs rapidly upon addition of the anhydride followed by a buffer (sodium acetate), which instantly deprotonates the amine, allowing it to attack the anhydride before the anhydride hydrolyzes.

Reagents:

  • 3-Methoxyaniline (m-Anisidine): 12.3 g (0.1 mol)

  • Concentrated HCl: 9 mL

  • Acetic Anhydride: 12 mL (0.12 mol)

  • Sodium Acetate (trihydrate): 15 g

  • Distilled Water: 250 mL

Step-by-Step Procedure:

  • Solubilization: In a 500 mL Erlenmeyer flask, suspend 12.3 g of 3-methoxyaniline in 125 mL of water.

  • Salt Formation: Slowly add 9 mL of conc. HCl while stirring. The emulsion will clear as the water-soluble anilinium hydrochloride forms. Note: If the solution is dark, treat with activated charcoal and filter.

  • Acylation (The Critical Step):

    • Add 12 mL of acetic anhydride to the solution. Stir vigorously for 10 seconds.

    • Immediately pour in a solution of 15 g sodium acetate dissolved in 50 mL of water.

  • Precipitation: The free amine is released by the acetate buffer and is instantly acetylated. The product, being less soluble than the amine, precipitates rapidly as a white/off-white solid.

  • Workup: Cool the flask in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash with 50 mL of ice-cold water to remove residual acid and salts.

  • Purification: Recrystallize from hot water or a water/ethanol (9:1) mixture.

Expected Yield: 85–95% Melting Point: 80–82°C (Literature varies; commercial standard often ~81°C).

Protocol B: The Catalytic Thermal Method (Acetic Anhydride-Free)

Best for: Regulatory restrictions (where Ac2O is controlled) and large-scale batch processing.

Reagents:

  • 3-Methoxyaniline: 12.3 g

  • Glacial Acetic Acid: 30 mL

  • Zinc Dust: 0.1 g (Catalyst)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser.

  • Charging: Add 12.3 g of 3-methoxyaniline, 30 mL of glacial acetic acid, and 0.1 g of Zinc dust.

    • Mechanism Note: Zinc acts as a mild Lewis acid catalyst and prevents oxidation of the aniline during heating.

  • Reflux: Heat the mixture to gentle reflux (~118°C) for 2–3 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 3:7).

  • Quench: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will crystallize out.[1][2] Filter and wash with cold water.

  • Purification: Recrystallize from ethanol/water.

Process Control & Data Analysis

Workflow Visualization

Workflow Start Start: 3-Methoxyaniline Solubilization Dissolve in Water/HCl (Forms Anilinium Salt) Start->Solubilization Acetylation Add Acetic Anhydride + NaOAc Buffer Solubilization->Acetylation Protocol A Precipitation Rapid Precipitation (Exothermic) Acetylation->Precipitation Filtration Vacuum Filtration & Wash (H2O) Precipitation->Filtration QC QC: Melting Point & TLC Filtration->QC

Figure 2: Process Flow for the Aqueous "Lumière-Barbier" Protocol.

Comparative Data Table
ParameterProtocol A (Aqueous/Ac2O)Protocol B (Thermal/AcOH)
Reaction Time < 20 Minutes2–4 Hours
Temperature 0°C – 25°C118°C (Reflux)
Atom Economy Moderate (Acetate waste)High (Water byproduct)
Purity (Crude) High (>95%)Moderate (Requires recrystallization)
Regulatory Acetic Anhydride (Controlled)Acetic Acid (Uncontrolled)
Yield 85–95%75–85%
Quality Control Specifications
  • Appearance: White to off-white crystalline plates.

  • Melting Point: 80–82°C. Note: Some literature cites higher MPs (103°C) for specific polymorphs or isomers; 81°C is the standard for the meta isomer prepared via this route.

  • TLC:

    
     ~0.45 (Ethyl Acetate:Hexane, 1:1).
    
  • Solubility: Soluble in ethanol, hot water; insoluble in cold water.

Troubleshooting & Critical Parameters

  • Oiling Out: If the product separates as an oil rather than a solid, the reaction temperature was likely too high. Remedy: Re-heat to dissolve the oil and cool very slowly with agitation. Seed with a pure crystal if available.

  • Coloration: Pink/Brown discoloration indicates oxidation of the starting aniline. Remedy: Ensure the aniline is distilled if it appears dark before use. Adding a pinch of Zinc dust during Protocol B helps prevent this.

  • Incomplete Reaction: If TLC shows starting material, check the pH during Protocol A. The solution must be buffered (pH ~4-5) for the amine to be nucleophilic but not so basic that the anhydride hydrolyzes instantly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11494, N-(3-Methoxyphenyl)acetamide. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Royal Society of Chemistry. Sunlight-driven N-acetylation of anilines: a green chemistry approach. (Discusses the mechanism and green catalytic alternatives). Retrieved from [Link]

  • BuyersGuideChem. N-(3-Methoxyphenyl)acetamide Properties and Suppliers. (Verification of physical properties). Retrieved from [Link][3]

Sources

Method

Using 2-azido-N-(3-methoxyphenyl)acetamide as a fragment in drug discovery

Application Note: Strategic Utilization of 2-azido-N-(3-methoxyphenyl)acetamide in Kinetic Target-Guided Synthesis (KTGS) Abstract This technical guide details the application of 2-azido-N-(3-methoxyphenyl)acetamide (ref...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-azido-N-(3-methoxyphenyl)acetamide in Kinetic Target-Guided Synthesis (KTGS)

Abstract

This technical guide details the application of 2-azido-N-(3-methoxyphenyl)acetamide (referred to herein as Frag-Az-3OMe ) as a chemical probe in Fragment-Based Drug Discovery (FBDD). Unlike standard screening libraries, this molecule is designed as a "warhead-equipped" anchor fragment for Kinetic Target-Guided Synthesis (KTGS) , also known as In Situ Click Chemistry.

By exploiting the bioorthogonal azide handle, researchers can utilize the target protein itself to catalyze the synthesis of high-affinity inhibitors from a complementary alkyne library. This guide provides validated protocols for the synthesis, safety handling, and LC-MS-based screening of Frag-Az-3OMe .

Chemical Profile & Strategic Utility

Frag-Az-3OMe represents a class of "Click-Ready" fragments. Its design balances a hydrophobic aromatic anchor with a reactive, yet bioorthogonal, azide handle.

Structural Analysis
  • 3-Methoxyphenyl Anchor: The meta-methoxy group serves as a lipophilic contact point, capable of engaging in hydrophobic interactions or occupying specific sub-pockets (e.g., the peripheral anionic site of AChE or hydrophobic walls in proteases).

  • Acetamide Linker: Provides a rigid-flexible balance and potential hydrogen bond donor/acceptor sites to orient the molecule within the binding site.

  • Azide (-N3) Handle: The critical component for KTGS. It remains inert under physiological conditions unless brought into precise proximity with a complementary alkyne by the target protein.

Safety & Stability Assessment (Critical)

Organic azides are potentially energetic.[1][2][3][4][5][6] Stability is assessed using the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six."[1][3]

MetricCalculationStatus
Formula

--
C/N Ratio

Caution (Ratio < 3)
Rule of Six 9 Carbons / 1 Azide groupPass (> 6)

Safety Directive: While the Rule of Six suggests the molecule is stable enough for handling, the C/N ratio of 2.25 indicates it should not be isolated in large quantities (>1g) or stored for extended periods in pure solid form . Store as a 100 mM - 1 M solution in DMSO or Ethanol at -20°C.

Application: Kinetic Target-Guided Synthesis (KTGS)[10]

The primary utility of Frag-Az-3OMe is to identify "cooperative fragments" that bind to adjacent pockets on a protein target.

Mechanism of Action:

  • Equilibrium: Frag-Az-3OMe binds to the primary pocket (Pocket A).

  • Screening: A library of diverse alkynes is introduced. These alkynes transiently sample the secondary pocket (Pocket B).

  • Templation: If an alkyne binds to Pocket B while the azide is in Pocket A, the protein acts as a "reaction vessel," reducing the entropic cost of the reaction.

  • Irreversible Ligation: The protein catalyzes the formation of a 1,2,3-triazole, creating a potent bivalent inhibitor in situ.

Workflow Visualization

KTGS_Workflow Protein Target Protein Complex Ternary Complex (Protein + Azide + Alkyne) Protein->Complex Incubation FragAz Frag-Az-3OMe (Azide Anchor) FragAz->Complex LibAlk Alkyne Library (10-50 fragments) LibAlk->Complex Reaction 1,3-Dipolar Cycloaddition Complex->Reaction Proximity Effect Hit Triazole Product (High Affinity Hit) Reaction->Hit Catalysis LCMS LC-MS Detection (SIM Mode) Hit->LCMS Quantification

Figure 1: The Kinetic Target-Guided Synthesis (KTGS) workflow. The protein selects the optimal alkyne partner for Frag-Az-3OMe.

Detailed Protocols

Protocol A: Synthesis of Frag-Az-3OMe

Prerequisite: Perform in a fume hood behind a blast shield.

Reagents:

  • 3-Methoxyaniline (m-Anisidine)

  • Chloroacetyl chloride

  • Sodium Azide (

    
    )
    
  • Triethylamine (

    
    )
    
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), Water.

Step-by-Step Methodology:

  • Chloroacetylation:

    • Dissolve 3-methoxyaniline (10 mmol) and

      
       (12 mmol) in dry DCM (20 mL) at 0°C.
      
    • Dropwise add chloroacetyl chloride (11 mmol). Stir for 2h at RT.

    • Wash with water, dry (

      
      ), and concentrate to yield 2-chloro-N-(3-methoxyphenyl)acetamide .
      
  • Azidation (The Critical Step):

    • Dissolve the chloro-intermediate (5 mmol) in Acetone/Water (3:1 v/v, 15 mL). Note: Ethanol/Water is also acceptable.[4]

    • Add

      
       (7.5 mmol, 1.5 eq).
      
    • Reflux at 60°C for 4–6 hours. Do not overheat.

    • Monitor by TLC (Hexane:EtOAc 7:3). The azide product is typically less polar than the chloride.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Safety Check: Do not concentrate the organic layer to complete dryness if the scale is >500mg.

    • Purify via flash column chromatography if necessary, or use directly if purity >90% by NMR.

Protocol B: The KTGS Screen (Incubation)

Experimental Design:

  • Target: Protein of interest (e.g., Protease, Kinase) at 2–10 µM.

  • Anchor: Frag-Az-3OMe at 50–100 µM.

  • Library: Alkyne fragments pooled (10 compounds per well) at 50–100 µM each.

  • Control: "No Protein" well (essential to rule out background thermal click reaction).

Procedure:

  • Prepare buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.

  • Add Protein (10 µM final) to the reaction plate.

  • Add Frag-Az-3OMe (100 µM final).

  • Add Alkyne Pool (100 µM each final).

  • Incubate at 37°C for 24–48 hours.

  • Quench by adding MeCN (1:1 v/v) to precipitate protein.

  • Centrifuge (4000 rpm, 20 min) and collect supernatant for LC-MS.

Protocol C: LC-MS Detection (SIM Mode)

The "Hit" is the specific triazole formed. You must calculate the expected Mass-to-Charge ratio (m/z) for every possible Azide-Alkyne combination prior to screening.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A:

    
     + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
    
  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (SIM - Selected Ion Monitoring):

  • Mode: Positive ESI.

  • Target:

    
     of the expected triazole products.
    
  • Logic: If a peak appears in the "Protein" sample at the specific retention time but is absent in the "No Protein" control, it is a Hit .

Data Interpretation & Hit Validation

Summarize your findings using a comparison table. A true KTGS hit will show significant product formation only in the presence of the protein.

Sample IDComponent AComponent BProteinResult (Triazole Area)Interpretation
Ctrl-1 Frag-Az-3OMeAlkyne-04(-) < 1,000 (Noise)Background
Exp-1 Frag-Az-3OMeAlkyne-04(+) 150,000HIT
Ctrl-2 Frag-Az-3OMeAlkyne-09(-) 50,000False Positive (Thermal)
Exp-2 Frag-Az-3OMeAlkyne-09(+) 55,000No Catalysis

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Manetsch, R., et al. (2004). In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase. Journal of the American Chemical Society.[7] Link

  • Gierse, R. M., et al. (2025). Safety and Handling of Organic Azides in Drug Discovery. BenchChem Safety Guidelines. Link

  • Hu, X., et al. (2020). Kinetic Target-Guided Synthesis in Drug Discovery and Chemical Biology: A Comprehensive Facts and Figures Survey. ResearchGate.[8] Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment hits to leads. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-azido-N-(3-methoxyphenyl)acetamide

Case ID: 2-AZ-ANI-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Two-Step Azidation of m-Anisidine Executive Summary & Reaction Workflow User Query:...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-AZ-ANI-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Two-Step Azidation of m-Anisidine

Executive Summary & Reaction Workflow

User Query: "How do I maximize the yield of 2-azido-N-(3-methoxyphenyl)acetamide while minimizing safety risks?"

Technical Response: High-yield synthesis of this target relies on a robust two-step sequence: Acylation followed by Nucleophilic Substitution (Azidation) . The primary failure modes are moisture-induced hydrolysis during acylation and incomplete conversion or unsafe workup during azidation.

Validated Reaction Pathway

The following workflow illustrates the critical decision nodes and process flow for the synthesis.

ReactionWorkflow Start Start: 3-Methoxyaniline Step1 Step 1: Acylation (Chloroacetyl chloride, Base, 0°C) Start->Step1 Dropwise addition Check1 QC Check: TLC/NMR (Confirm 2-chloro intermediate) Step1->Check1 Check1->Step1 Incomplete (Add catalyst/Time) Step2 Step 2: Azidation (NaN3, Acetone/H2O or DMF, 60°C) Check1->Step2 >95% Conversion SafetyCheck CRITICAL SAFETY CHECK (No Halogenated Solvents!) Step2->SafetyCheck Before Workup Workup Workup & Purification (Precipitation/Recrystallization) SafetyCheck->Workup Safe End Final Product: 2-azido-N-(3-methoxyphenyl)acetamide Workup->End

Figure 1: Critical Process Flow for 2-azido-N-(3-methoxyphenyl)acetamide Synthesis.

Module 1: The Acylation Step (Intermediate Synthesis)

Objective: Synthesize 2-chloro-N-(3-methoxyphenyl)acetamide with >90% yield.

FAQ: Troubleshooting Low Yields in Step 1

Q: My product is an oil or sticky solid, and the yield is <60%. What went wrong? A: This usually indicates hydrolysis of the acid chloride or incomplete removal of the base hydrochloride salt .

  • Root Cause: Chloroacetyl chloride is highly moisture-sensitive. If your solvent (DCM or THF) is "wet," the reagent hydrolyzes to chloroacetic acid before reacting with the amine.

  • Solution:

    • Use anhydrous DCM or THF .

    • Add the chloroacetyl chloride dropwise at 0–5°C . High temperatures accelerate hydrolysis over acylation.

    • Wash Protocol: The sticky nature often comes from residual hydrochloride salts (e.g., Triethylamine-HCl). Ensure a rigorous aqueous workup: Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove chloroacetic acid), then Brine.

Q: Can I use Pyridine as both solvent and base? A: While possible, it often complicates workup due to Pyridine's high boiling point and smell.

  • Recommendation: Use DCM (Dichloromethane) with 1.1 eq Triethylamine (TEA) or K₂CO₃ . DCM is easily removed, and the product often precipitates upon addition of Hexanes/Heptane, avoiding column chromatography.

Optimization Data: Base & Solvent Effects[1]
Solvent SystemBase (Equiv)Temp (°C)Yield (%)Notes
DCM (Anhydrous) TEA (1.2) 0 -> RT 92-95 Recommended. Easy workup.
THFK₂CO₃ (2.0)Reflux85Slower reaction; requires filtration of solids.
TolueneNoneReflux70HCl gas evolution (corrosive); lower yield.

Module 2: The Azidation Step (Nucleophilic Substitution)

Objective: Convert the chloro-intermediate to the azide safely.

FAQ: Reaction Conditions & Safety

Q: The reaction is too slow. Can I heat it to reflux in Ethanol? A: Ethanol is a poor solvent for this S_N2 reaction because the chloride is a mediocre leaving group and the reaction requires a polar aprotic environment to solvate the cation (Na⁺) and leave the Azide anion (N₃⁻) "naked" and reactive.

  • Optimization: Switch to Acetone/Water (3:1) or DMF .

    • Acetone/Water: Reflux (approx. 60°C). Reaction time: 4–12 hours. Advantage: Product precipitates upon water addition.[1][2]

    • DMF: Room Temp to 60°C. Reaction time: 1–4 hours. Advantage: Fast. Disadvantage: DMF removal is difficult (requires extensive water wash).

Q: CRITICAL: Can I use DCM (Dichloromethane) for the extraction in this step? A: ABSOLUTELY NOT.

  • Danger: Sodium Azide reacts with di- and tri-halomethanes (like DCM and Chloroform) to form Diazidomethane or Triazidomethane .[3]

  • Consequence: These are highly unstable explosives that can detonate in solution or upon rotary evaporation.

  • Safe Protocol: Use Ethyl Acetate or Diethyl Ether for extractions involving azides.

Q: How do I remove excess Sodium Azide safely? A: Never concentrate the reaction mixture to dryness if excess NaN₃ is present.

  • Quenching: After the reaction, pour the mixture into excess ice-water . The organic azide product is usually insoluble in water and will precipitate, while the excess inorganic NaN₃ stays in the aqueous phase. Filter the solid.[1][4][5] This separates the explosion hazard (NaN₃) from your product immediately.

Module 3: Purification & Analysis[7]

Q: How do I purify the final azide without decomposing it? A: Azides are thermally unstable. Avoid distillation.

  • Recommended Method: Recrystallization .[2]

    • Solvent: Ethanol or Ethanol/Water mixtures are ideal.

    • Procedure: Dissolve crude solid in minimum hot Ethanol (not boiling, just warm ~50°C), add water dropwise until turbidity appears, then cool to 4°C.

  • Chromatography: If necessary, use Silica gel with Hexanes/Ethyl Acetate (e.g., 8:2). Keep the column protected from light if the compound is photosensitive (common for aromatic azides).

Q: How do I confirm the Azide group is present? A:

  • IR Spectroscopy (Fastest): Look for a strong, distinct peak at ~2100–2150 cm⁻¹ (Azide stretching frequency). If this is absent, the reaction failed.

  • ¹³C NMR: The carbon attached to the azide usually shifts upfield relative to the chloride precursor (approx. 50–55 ppm).

Detailed Protocol: Optimized Synthesis

Step 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide
  • Setup: Flame-dried 250 mL Round Bottom Flask (RBF), magnetic stir bar, N₂ atmosphere.

  • Reagents: Dissolve 3-methoxyaniline (10 mmol, 1.23 g) and Triethylamine (12 mmol, 1.67 mL) in Anhydrous DCM (50 mL). Cool to 0°C (Ice bath).

  • Addition: Add Chloroacetyl chloride (11 mmol, 0.88 mL) dropwise over 15 mins. Exothermic reaction—control temp <5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

  • Workup: Wash with 1M HCl (2 x 30 mL), Sat. NaHCO₃ (2 x 30 mL), and Brine. Dry over MgSO₄, filter, and concentrate.

  • Yield Check: Expected yield >90%. White/off-white solid.[6]

Step 2: Synthesis of 2-azido-N-(3-methoxyphenyl)acetamide
  • Setup: 100 mL RBF, reflux condenser.

  • Reagents: Dissolve Chloro-intermediate (from Step 1, e.g., 9 mmol) in Acetone (30 mL). Add a solution of Sodium Azide (13.5 mmol, 1.5 eq) in Water (10 mL).

  • Reaction: Heat to 60°C (Reflux) for 4–8 hours. Monitor by TLC (System: Hex/EtOAc 7:3).

  • Workup: Cool to RT. Pour mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with copious cold water (to remove NaN₃).

  • Purification: Recrystallize from Ethanol/Water if needed.

  • Final Yield: Expected >85% (over 2 steps).

References

  • Beilstein Journals. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison EH&S. Safe Handling of Sodium Azide. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in acetamide azide substitution

Welcome to the Technical Support Center for azide substitution workflows. The synthesis of -azidoacetamides via the nucleophilic substitution (S_N2) of -haloacetamides is a critical transformation in drug development, of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azide substitution workflows. The synthesis of


-azidoacetamides via the nucleophilic substitution (S_N2) of 

-haloacetamides is a critical transformation in drug development, often serving as the precursor step for CuAAC "click" chemistry. While this is a textbook S_N2 reaction, researchers frequently encounter stalled kinetics, incomplete conversions, and hydrolytic side reactions.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize your azidation workflows.

Diagnostic Troubleshooting Logic

Use the workflow below to identify the root cause of stalled conversion rates in your specific reaction matrix.

Workflow A Low Conversion in Acetamide Azidation B Is the solvent polar aprotic? A->B C Change to DMF/DMSO or use PTC (TBAB) B->C No D Is the leaving group Chloride (-Cl)? B->D Yes E Add catalytic NaI (Finkelstein reaction) D->E Yes F Are hydrolysis side products present? D->F No G Switch to PEG-400 or dry solvents F->G Yes H Optimize Temp (40-60°C) & Monitor via IR (2100 cm⁻¹) F->H No

Diagnostic workflow for troubleshooting low conversion in acetamide azide substitution reactions.

Mechanistic Troubleshooting & FAQs

Q1: Why is my conversion rate stalling at <10% when using non-polar solvents like toluene or dichloromethane (DCM)? Causality: The fundamental issue is nucleophile solubility. Sodium azide (NaN₃) possesses a high lattice energy and is virtually insoluble in non-polar media. Consequently, the effective concentration of the azide anion in the organic phase is near zero, stalling the S_N2 kinetics. Solution: Switch to a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[1]. If your substrate mandates a non-polar or biphasic system, you must introduce a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to actively shuttle the azide anion into the organic phase[2]. Critical Safety Warning: Never use dichloromethane (DCM) as a solvent for azide substitutions. The azide ion can react with DCM to form diazidomethane, a highly explosive and friction-sensitive byproduct[3].

Q2: I am using DMSO, but my


-chloroacetamide is still reacting very slowly. How can I accelerate the kinetics? 
Causality:  Chloride is a relatively poor leaving group for S_N2 displacements due to its high charge density and strong C-Cl bond. While DMSO effectively solvates the sodium cation and leaves the azide "naked," the activation energy barrier for displacing chloride remains a kinetic bottleneck.
Solution:  Implement a Finkelstein reaction by adding a catalytic amount (10–20 mol%) of sodium iodide (NaI) to the reaction mixture[2]. The iodide anion is a highly polarizable, superior nucleophile that rapidly displaces the chloride to form an 

-iodoacetamide intermediate. This transient intermediate is significantly more reactive and is immediately consumed by the azide anion, driving the reaction forward.

Q3: I'm observing significant hydrolysis of my acetamide substrate. How do I prevent this without using a glovebox? Causality: Hydrolysis occurs when trace moisture is present. Polar aprotic solvents (DMF/DMSO) are highly hygroscopic. In the presence of water, the azide anion acts as a weak base, generating hydroxide ions (OH⁻) that hydrolyze the acetamide linkage or the


-halide.
Solution:  Switch your reaction medium to Polyethylene Glycol 400 (PEG-400). PEG-400 acts as an acyclic crown ether, strongly complexing the Na⁺ cation and leaving the azide highly nucleophilic[4]. This allows the substitution to proceed rapidly at room temperature under mild conditions, suppressing hydrolytic side pathways without requiring strictly anhydrous environments[4].

Quantitative Kinetic Matrix

The following table summarizes the causal relationship between reaction conditions and conversion rates, providing a baseline for protocol optimization.

SubstrateSolvent SystemCatalyst / AdditiveTemp (°C)TimeConversion (%)Mechanistic Rationale

-Chloroacetamide
TolueneNone8024h< 5%NaN₃ is insoluble; effective nucleophile concentration is zero.

-Chloroacetamide
DMFNone6012h40-50%Chloride is a poor leaving group, limiting S_N2 kinetics[2].

-Chloroacetamide
DMFNaI (0.1 eq)604h> 95%Finkelstein catalysis generates a highly reactive iodo-intermediate[2].

-Bromoacetamide
H₂O / EtOAcTBAB (0.05 eq)256h> 90%Phase-transfer catalyst shuttles N₃⁻ into the organic phase[3].

-Bromoacetamide
PEG-400None251-2h> 98%PEG-400 solvates Na⁺, generating highly nucleophilic "naked" azide[4].

Self-Validating Standard Operating Procedure (SOP)

Protocol: High-Yield Azide Substitution via PEG-400 Solvation Designed for maximum conversion with minimal hydrolytic degradation.

Step 1: Substrate Preparation In a properly ventilated fume hood, dissolve the


-haloacetamide (1.0 mmol) in PEG-400 (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

Step 2: In Situ Halogen Exchange (Conditional) If using a chloroacetamide: Add Sodium Iodide (NaI) (0.1 mmol, 10 mol%). Stir for 15 minutes at room temperature to initiate the Finkelstein exchange[2]. If using a bromo- or iodoacetamide, skip this step.

Step 3: Nucleophile Addition Add Sodium Azide (NaN₃) (1.2 mmol, 1.2 eq) in a single portion. Safety Check: Verify that no halogenated solvents (e.g., DCM, Chloroform) were used in prior extraction steps to prevent explosive diazo-compound formation[3].

Step 4: Reaction Propagation Stir the mixture vigorously at room temperature. The complexation of Na⁺ by the ether oxygens of PEG-400 will rapidly drive the S_N2 displacement[4]. Allow to react for 1.5 to 2 hours.

Step 5: Self-Validation Checkpoint Do not rely solely on time. Extract a 10 µL crude aliquot, dilute in ethyl acetate, and spot on a TLC plate (typically, azides are less polar than their parent amides). Definitive Validation: Run an ATR-FTIR spectrum of the crude aliquot. The reaction is validated as successful and complete upon the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ (characteristic of the azide group) and the disappearance of the starting material.

Step 6: Workup and Isolation Dilute the reaction mixture with diethyl ether or ethyl acetate (15 mL). Wash the organic layer with distilled water (3 × 10 mL) to completely partition and remove the PEG-400 and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure


-azidoacetamide.

References

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More Source: masterorganicchemistry.com URL:[Link]

  • Asymmetric Homologation of Boronic Esters Bearing Azido and Silyloxy Substituents Source: acs.org URL:[Link]

  • Facile preparation of azido functionalized polyvinyl chloride (PVC) nanofiber (NF) membrane for various applications Source: palawanscientist.org URL:[Link]

  • PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions Source: tandfonline.com URL:[Link]

Sources

Troubleshooting

Purification methods for 2-azido-N-(3-methoxyphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges and critical safety paradigms associated with the synthesis and pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges and critical safety paradigms associated with the synthesis and purification of 2-azido-N-(3-methoxyphenyl)acetamide .

This molecule is a highly valuable precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "Click" chemistry[1]. However, because it contains an energetic azide functional group, its handling requires strict adherence to thermodynamic safety limits. This guide synthesizes field-proven protocols, mechanistic troubleshooting, and authoritative safety standards to ensure your workflows are both highly efficient and fundamentally safe.

Molecular Profiling & Safety Triage

Before attempting any purification, we must establish the thermodynamic stability of 2-azido-N-(3-methoxyphenyl)acetamide using established empirical safety rules[2][3].

  • Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide is heavily dependent on its atomic composition. The formula is

    
    [2][3].
    
    • For 2-azido-N-(3-methoxyphenyl)acetamide (

      
      ): 
      
      
      
      .
    • Causality: Azides with a C/N ratio between 1 and 3 can be safely synthesized and isolated, but they must be stored below room temperature, kept in solutions of

      
      , and handled in quantities of 
      
      
      
      grams[3][4].
  • The "Rule of Six": This rule states that there must be at least six carbon atoms per energetic functional group to provide enough dilution of the explosive energy[2][3]. With 9 carbons to 1 azide group, this molecule passes the Rule of Six, making it relatively stable against shock and friction[3].

Troubleshooting Guides & FAQs

Q: I need to remove the reaction solvent (e.g., DMF or Toluene) and isolate my synthesized 2-azido-N-(3-methoxyphenyl)acetamide. Can I use vacuum distillation or a rotary evaporator to dry it completely? A: Absolutely not. Common purification techniques like distillation and sublimation introduce thermal and pressure stress; they are extremely dangerous for organic azides and must never be used[4][5]. Concentrating azide solutions with C/N ratios


 to complete dryness on a rotary evaporator has led to catastrophic explosions[2][4].
Solution: Limit your purification strictly to liquid-liquid extraction and cold precipitation[2][5]. Remove high-boiling solvents like DMF through extensive aqueous washing during the extraction phase rather than by evaporation.

Q: My crude product contains unreacted 2-chloro-N-(3-methoxyphenyl)acetamide. How do I separate it from the azide product? A: The polarities of the


-chloro and 

-azido acetamides are nearly identical, making silica gel column chromatography highly inefficient. Furthermore, chromatography can induce on-column decomposition of azides[4]. Solution: The most scientifically sound approach is to prevent the impurity from existing in the first place. Drive the nucleophilic substitution (

) to absolute completion by using a slight excess of sodium azide (

) (1.5 to 2.0 equivalents) and monitoring via TLC[6]. Any excess

is highly water-soluble and easily removed during aqueous workup.

Q: I have a large volume of aqueous waste containing unreacted sodium azide. Can I just neutralize it with acid and dispose of it? A: No. Acidifying unreacted


 directly will protonate the azide ion, generating hydrazoic acid (

), a highly volatile and acutely toxic gas with a toxicity profile similar to hydrogen cyanide[7]. Solution: You must chemically quench the azide using the nitrous acid method before disposal[4]. This involves generating nitrous acid in situ (using sodium nitrite and sulfuric acid), which safely converts the azide into harmless nitrogen (

) and nitric oxide (

) gases[4].

Quantitative Data & Benchmarks

The following table summarizes the critical quantitative parameters for the purification and handling of this compound.

ParameterValueScientific Implication
Molecular Formula

Used for structural and stability validation.
C/N Ratio 2.75Safe to isolate; restrict storage to

and

solutions[3].
Rule of Six 9 Carbons / 1 AzideSufficient carbon dilution to mitigate shock sensitivity[3].
Ideal Extraction Solvent Ethyl Acetate (EtOAc)Excellent partition coefficient; effectively separates the organic azide from aqueous

and DMF[6].
Quenching Reagent Ratio 1.5g

: 1g

Ensures a stoichiometric excess of nitrous acid for the complete destruction of residual azide ions[4].

Step-by-Step Methodologies

Protocol A: Self-Validating Extraction and Purification

Mechanistic Goal: Isolate the organic azide while completely removing inorganic salts (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and polar aprotic solvents (DMF) without thermal stress[6].
  • Quenching: Upon completion of the azidation reaction, cool the reaction vessel to

    
    . Slowly pour the mixture over crushed ice to precipitate the crude product and quench the reaction[6].
    
  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (

    
     mL). The organic azide will partition into the top EtOAc layer, while unreacted 
    
    
    
    and DMF remain in the bottom aqueous layer[6].
  • Aqueous Washing: Wash the combined organic layers with distilled water (

    
     mL) to remove residual DMF, followed by a single wash with saturated aqueous 
    
    
    
    (brine) to break any emulsions and pre-dry the organic layer.
  • Drying: Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter the drying agent.
    
  • Isolation: Concentrate the EtOAc under a gentle stream of nitrogen gas (do not use a rotovap to complete dryness) until a highly concentrated solution is achieved. Induce precipitation by adding cold hexane. Filter the resulting pure 2-azido-N-(3-methoxyphenyl)acetamide[6][8].

Protocol B: Safe Quenching of Azide Waste

Mechanistic Goal: Prevent the formation of toxic


 and explosive heavy metal azides in the plumbing[4][7].
  • Dilution: In a well-ventilated fume hood, dilute the collected aqueous azide waste with water until the

    
     concentration is 
    
    
    
    [4].
  • Nitrite Addition: While stirring continuously, add a

    
     aqueous solution of Sodium Nitrite (
    
    
    
    ). Use
    
    
    grams of
    
    
    for every estimated
    
    
    gram of
    
    
    in the waste[4].
  • Acidification: Using an addition funnel, very slowly add a

    
     aqueous solution of Sulfuric Acid (
    
    
    
    )[4]. Observation: You will observe bubbling as
    
    
    and
    
    
    gases are evolved.
  • Validation: Test the solution with starch-iodide paper. A blue/black color indicates excess nitrite, confirming that all azide has been successfully destroyed[4].

  • Neutralization: Adjust the pH of the quenched solution to between 6 and 9 using dilute

    
     before transferring it to the final hazardous waste container[4].
    

Visualizations

Workflow A Crude Reaction Mixture (Azide + NaN3 + DMF) B Quench with Ice Water A->B C Liquid-Liquid Extraction (EtOAc) B->C D Aqueous Layer (NaN3, DMF, Salts) C->D Bottom Layer E Organic Layer (Target Azide) C->E Top Layer F Nitrous Acid Quench (Waste Treatment) D->F G Brine Wash & Dry (Na2SO4) E->G H Cold Precipitation (Hexane/EtOH) G->H I Pure Target Molecule H->I

Workflow for the safe extraction and purification of organic azides.

Safety W Aqueous Azide Waste D Dilute to < 5% NaN3 W->D N Add 20% aq. NaNO2 D->N A Slowly add 20% H2SO4 (in Fume Hood) N->A G N2 / NO Gas Evolution A->G P Check with Starch-Iodide G->P Z Neutralize (pH 6-9) & Dispose P->Z

Safe chemical quenching pathway for unreacted sodium azide waste.

References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin (UCD). Available at:[Link]

  • Azides: Safe Handling and Storage Guidelines - University of Victoria (UVic). Available at:[Link]

  • Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis - Indian Academy of Sciences. Available at:[Link]

  • Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols - National Institutes of Health (NIH / PMC). Available at:[Link]

  • Azide Compounds - Environmental Health and Safety - Florida State University (FSU). Available at:[Link]

  • Sodium Azide and Organic Azides SOP - UC Santa Barbara (UCSB). Available at: [Link]

Sources

Optimization

Removing unreacted sodium azide from 2-azido-N-(3-methoxyphenyl)acetamide

Topic: Removing unreacted sodium azide from 2-azido-N-(3-methoxyphenyl)acetamide Ticket ID: AZ-PUR-001 Module 1: The Safety Directive (Zero-Compromise Zone) Before attempting any purification, you must internalize the sp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted sodium azide from 2-azido-N-(3-methoxyphenyl)acetamide Ticket ID: AZ-PUR-001

Module 1: The Safety Directive (Zero-Compromise Zone)

Before attempting any purification, you must internalize the specific hazards of Sodium Azide (


) in the context of organic synthesis. This is not generic safety advice; these are the chemical realities that determine your equipment choices.
Critical Hazard Matrix
Hazard ClassTriggerConsequencePrevention Protocol
Explosive Gas Acidification (

)
Formation of Hydrazoic Acid (

). Volatile, highly toxic, and explosive.[1]
Maintain aqueous waste at

. Never add strong acid directly to azide solutions without nitrite present.
Contact Explosive Heavy Metals (Cu, Pb, Zn)Formation of Metal Azides (e.g.,

).[2] Highly shock-sensitive.
NEVER pour azide solutions down the drain (copper plumbing).[2] Use Teflon or plastic spatulas; avoid metal scoops.
Solvent Reaction Halogenated Solvents (

,

)
Formation of Di-/Tri-azidomethane. Unstable and explosive.Use Ethyl Acetate (EtOAc) or TBME for extractions. Avoid Dichloromethane (DCM) if possible.[2][3]

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture is heterogeneous. The product seems to be a solid. How do I remove the azide without extraction? A: Since your target molecule, 2-azido-N-(3-methoxyphenyl)acetamide, is an acetamide derivative, it is likely a solid at room temperature.


 is highly water-soluble (

at

), while your organic azide is lipophilic.
  • The Fix: Cool the reaction mixture (typically ethanol/water or acetone/water) to

    
    . Add cold water slowly. If the product precipitates, filter it.[4][5] Wash the filter cake copiously with cold water. The 
    
    
    
    will pass through into the filtrate.
  • Verification: Test the final wash water with the Ferric Chloride test (see Q3).

Q2: My product is an oil or didn't precipitate. Can I use Dichloromethane (DCM) for extraction? A: Not recommended. While DCM is a standard extraction solvent, it can react with azide ions over time to form diazidomethane, which is explosive.[1][2]

  • The Fix: Use Ethyl Acetate (EtOAc) . It is safer and provides excellent partitioning for acetamides.

  • Protocol: Dilute the reaction mixture with water and extract with EtOAc. Wash the organic layer

    
     with water or dilute brine.[2] The high polarity of the azide ion ensures it stays in the aqueous phase.
    

Q3: How do I confirm the organic layer is actually free of Sodium Azide? A: Use the Ferric Chloride (


) Test .
  • Take

    
     of your final aqueous wash or a small aliquot of your organic layer extracted into water.
    
  • Add

    
     of dilute 
    
    
    
    (to slightly acidify).
  • Add

    
     of 
    
    
    
    solution.
  • Result: A red/orange color indicates the presence of azide (formation of

    
    ). If the solution remains yellow (color of 
    
    
    
    ), the azide is effectively removed.

Module 3: Detailed Workflows

Workflow A: Purification Decision Tree

This logic gate ensures you choose the correct separation method based on the physical state of your product.

AzideWorkup Start Reaction Complete (Solvent: EtOH/Water or Acetone) Step1 Cool to 0°C & Add Excess Water Start->Step1 CheckState Observation: Solid vs. Oil? Step1->CheckState SolidPath Precipitate Forms CheckState->SolidPath Solid OilPath Oiling Out / No Solid CheckState->OilPath Oil/Solution Filter Vacuum Filtration SolidPath->Filter Wash Wash Cake with Cold Water (3x) Filter->Wash Filtrate Filtrate contains NaN3 (To Quench Tank) Filter->Filtrate Dry Dry Solid (Target Product) Wash->Dry Extract Extract with Ethyl Acetate (Avoid DCM) OilPath->Extract Partition Partition Layers Extract->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (NaN3 Waste) Partition->AqLayer BrineWash Wash Organic with Water/Brine (3x) OrgLayer->BrineWash Test FeCl3 Test Negative? BrineWash->Test Test->Dry Yes Test->BrineWash No (Repeat Wash)

Figure 1: Decision tree for isolating 2-azido-N-(3-methoxyphenyl)acetamide while segregating sodium azide waste.

Workflow B: The Quenching Protocol (Disposal)

Objective: Chemically destroy unreacted


 in the aqueous waste streams (filtrates or aqueous layers) before disposal.[2][6]
Method:  Nitrous Acid Decomposition.[2][3][6]

Reagents Required:

  • Sodium Nitrite (

    
    )[2][6]
    
  • Sulfuric Acid (

    
    )[2][3]
    
  • Starch-Iodide Paper[2][3]

Step-by-Step Protocol:

  • Consolidate: Place all azide-contaminated aqueous waste in a wide-mouth flask in a fume hood.

  • Calculate: Estimate the mass of residual

    
    . Add 
    
    
    
    of
    
    
    for every
    
    
    of
    
    
    .
  • Dissolve: Ensure the nitrite is fully dissolved in the waste solution.

  • Acidify (The Critical Step): Slowly add

    
     dropwise.
    
    • Observation: You will see bubbling (

      
       and 
      
      
      
      gas evolution).
    • Caution: Do not rush. Rapid addition can generate excessive

      
       fumes.
      
  • Endpoint: Continue adding acid until the solution is acidic (

    
    ) and gas evolution ceases.
    
  • Verification: Dip Starch-Iodide paper into the solution.

    • Blue Color: Excess Nitrite is present (Good).[2][3] The Azide is destroyed.[2][6][7]

    • No Color: Add more

      
       and repeat acid addition.
      

QuenchMechanism Input Azide Waste (NaN3 + H2O) Step1 Add Sodium Nitrite (NaNO2) Input->Step1 Step2 Slow Acidification (H2SO4) Step1->Step2 Intermediate Formation of Nitrous Acid (HNO2) Step2->Intermediate Reaction Reaction: HNO2 + HN3 -> N2 + N2O + H2O Intermediate->Reaction Result Harmless Gas Evolution (N2, N2O) Reaction->Result

Figure 2: Chemical pathway for the oxidative destruction of sodium azide using nitrous acid.

References

  • National Institutes of Health (NIH). (2022). Synthesis and crystallization of 2-azido-N-(4-methylphenyl)acetamide. PMC9274352. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sodium Azide: Safety, Hazards, and Quenching. Retrieved from [Link]

  • Organic Syntheses. (2011). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide. Org. Synth. 2011, 88, 224-237. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Sodium Azide Safety SOP. (General reference for heavy metal azide hazards).

Sources

Troubleshooting

Safety precautions for handling organic azides and 2-azido-N-(3-methoxyphenyl)acetamide

The following technical guide is designed as a specialized support resource for researchers handling 2-azido-N-(3-methoxyphenyl)acetamide and organic azides in general. It prioritizes safety, mechanistic understanding, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers handling 2-azido-N-(3-methoxyphenyl)acetamide and organic azides in general. It prioritizes safety, mechanistic understanding, and practical troubleshooting.

Module 1: Risk Assessment & Compound Analysis

Q: Is 2-azido-N-(3-methoxyphenyl)acetamide explosive? How do I determine its stability?

A: You must treat this compound as a high-energy energetic material . While it may appear stable under ambient conditions, its molecular composition places it in a "borderline" safety category.

We utilize two primary heuristic models to evaluate the explosive potential of organic azides: the C/N Ratio and the Rule of Six .[1] Let's apply these directly to your compound:

Compound Data:

  • Name: 2-azido-N-(3-methoxyphenyl)acetamide

  • Chemical Formula:

    
    
    
  • Structure: An acetamide linker connecting a 3-methoxyphenyl group to an azide moiety.

1. The (C+O)/N Ratio Test This is the stricter safety standard. A ratio


 is generally considered stable for isolation.



Status: FAIL (< 3.0) . Interpretation: The compound has a high energy density relative to its carbon framework. It falls below the safety threshold for stable isolation. Recommendation: Avoid isolating in pure bulk form if possible. Store as a solution (< 1 M).[2][3]

2. The "Rule of Six" This rule states that an organic azide is relatively safe if there are at least six carbons per energetic functional group (azide).[1][2][4]




Status: PASS (9 > 6) . Interpretation: The aromatic ring provides some stabilization.

Consensus Decision: Because the compound fails the stricter (C+O)/N ratio test, you must handle it as potentially explosive.

  • Do not distill or sublime.

  • Do not use metal spatulas (potential for friction ignition).[1][2]

  • Do not concentrate to complete dryness on a rotary evaporator, especially in a water bath > 40°C.

Visual Safety Decision Tree

SafetyAssessment Start Start Risk Assessment: 2-azido-N-(3-methoxyphenyl)acetamide Calc Calculate (C+O)/N Ratio (9+2)/4 = 2.75 Start->Calc Check Is Ratio >= 3.0? Calc->Check Fail FAIL: Unstable Region Check->Fail No (<3) RuleSix Check Rule of Six (Carbons per Azide) Fail->RuleSix PassSix PASS: 9 Carbons > 6 Marginal Stability RuleSix->PassSix Yes (>6) Action CRITICAL PROTOCOL: 1. Store in solution (<1M) 2. Use Blast Shield 3. No Rotary Evaporation to Dryness PassSix->Action

Figure 1: Safety decision logic for organic azides. The compound fails the C/N ratio test, necessitating high-level precautions despite passing the Rule of Six.

Module 2: Synthesis & Reaction Monitoring

Q: I am synthesizing this from 2-chloro-N-(3-methoxyphenyl)acetamide and Sodium Azide. The reaction is slow. Can I heat it?

A: Heating increases the risk of hydrazoic acid (


) formation and thermal decomposition.
  • Preferred Solvent: DMSO or DMF (polar aprotic solvents accelerate the

    
     displacement).
    
  • Temperature Limit: Do not exceed 80°C .

  • Catalyst: Sodium iodide (catalytic amount) can accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodo-intermediate) without requiring excessive heat.

Critical Hazard: Halogenated Solvents NEVER use Dichloromethane (DCM) or Chloroform as the reaction solvent with Sodium Azide.[1][4]

  • Mechanism:[5][6] Azide ions react with DCM to form Diazidomethane (

    
    ), which is extremely shock-sensitive and explosive.
    
Q: How do I safely monitor the reaction?

A: Use Thin Layer Chromatography (TLC).[7]

  • Stain: The azide group is not UV active, but the aromatic ring is. Use UV (254 nm).

  • Visualization: Triphenylphosphine (

    
    ) stain is specific for azides. Dip the TLC plate in a 
    
    
    
    /toluene solution and heat. The azide spot will be reduced to an amine, which can then be visualized with Ninhydrin (turns purple/red).

Module 3: Isolation & Purification Troubleshooting

Q: Can I use a rotary evaporator to remove the solvent?

A: This is the most dangerous step.

  • Risk: As the solvent evaporates, the concentration of the azide increases, and the thermal buffering capacity of the solvent decreases.

  • Protocol:

    • Never distill to dryness. Always leave a "wet" oil.

    • Use a blast shield in front of the rotavap.

    • If you must change solvents, perform a "feed and bleed" solvent swap (add the new solvent while the old one is evaporating) to maintain volume.

Q: My product is an oil. How do I crystallize it safely?

A: 2-azido-N-(3-methoxyphenyl)acetamide often isolates as an oil due to the flexible acetamide linker and the methoxy group.

  • Do not scratch the glass to induce crystallization (friction hazard).

  • Cold Storage: Dissolve the oil in a minimum amount of Ethanol or Diethyl Ether and store at -20°C.

  • Precipitation: Add the reaction mixture (if in water-miscible solvent) slowly into ice-water with stirring. The solid should precipitate. Filter gently.

Module 4: Waste Disposal & Quenching

Q: How do I dispose of unreacted Sodium Azide or the organic azide product?

A: You cannot dispose of azides in the general organic waste stream. They must be chemically quenched first.

Method A: Phosphine Quench (Staudinger Reduction) This is the safest method for organic azides.

  • Dissolve the azide waste in Toluene or THF.

  • Add 1.5 equivalents of Triphenylphosphine (

    
    ) .
    
  • Stir for 2-4 hours. Nitrogen gas (

    
    ) will evolve (ensure venting).
    
  • Add water to hydrolyze the iminophosphorane intermediate to the corresponding amine and triphenylphosphine oxide.[8]

  • The resulting mixture (amine + phosphine oxide) is non-explosive and can be disposed of as standard organic waste.

Method B: Nitrous Acid Quench (For Sodium Azide) Use this for the aqueous layer from your workup containing excess


.
  • Cool the aqueous solution to 0°C.

  • Slowly add Sodium Nitrite (

    
    ) (1.5 equiv relative to azide).
    
  • Slowly add 20% Sulfuric Acid (

    
    ).[3]
    
  • Mechanism:

    
    .
    
  • Warning: This releases NO gas (toxic). Perform in a fume hood.

Module 5: Emergency Protocols

IncidentImmediate ActionTechnical Rationale
Spill (Solid) Cover with sand/vermiculite. Dampen with water.[5][9]Dry azides are shock-sensitive. Wetting desensitizes them.
Spill (Liquid) Absorb with chemically inert pads.Do not use paper towels (cellulose can react with organic nitrates/azides).
Pressure Buildup Sash down. Stop heat. Evacuate area.Azides decompose exothermically. Runaway decomposition is imminent.
Skin Contact Wash with soap/water for 15 min. Avoid scrubbing.[2]Azides are skin-permeable toxins (similar to cyanide mechanism).

Experimental Workflow Diagram

Workflow Reactants Reactants: Chloro-acetamide + NaN3 Setup Setup: DMF Solvent, 60°C Blast Shield Reactants->Setup Monitor Monitor: TLC (PPh3 stain) Watch for N2 evolution Setup->Monitor Workup Workup: Dilute w/ Water Extract (EtOAc) Monitor->Workup Isolate Isolation: NO Rotavap to Dryness Store < 1M Solution Workup->Isolate

Figure 2: Safe synthesis workflow for 2-azido-N-(3-methoxyphenyl)acetamide.

References

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Smith, P. A. S. (1984). "Open-Chain Nitrogen Compounds." The Benjamin/Cummings Publishing Company.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][10] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • University of California, Santa Barbara. (n.d.). "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." Link

  • Keicher, T., & Löbbecke, S. (2018). "Organic Azides." In Energetic Materials: Encyclopedia of Production and Manufacturing. (Detailed discussion on stability and Rule of Six).

Sources

Optimization

Solving solubility issues of 2-azido-N-(3-methoxyphenyl)acetamide in aqueous buffers

Technical Support Center: Solubility Optimization Guide Product: 2-azido-N-(3-methoxyphenyl)acetamide CAS: 588-16-9 (Analogous/Parent structure reference) | Molecular Formula: [1][2] Executive Summary: The "Brick Dust" C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Product: 2-azido-N-(3-methoxyphenyl)acetamide CAS: 588-16-9 (Analogous/Parent structure reference) | Molecular Formula:


[1][2]

Executive Summary: The "Brick Dust" Challenge

Status: 2-azido-N-(3-methoxyphenyl)acetamide is sparingly soluble in neutral aqueous buffers (PBS, TBS, HEPES).[1][2]

Immediate Action Required: Do not attempt to dissolve this compound directly into an aqueous buffer.[1][2] It requires a "Stock-Dilute" method using a water-miscible organic co-solvent (DMSO or DMF).[1][2]

This guide addresses the thermodynamic hurdles of the N-phenylacetamide scaffold and provides a validated protocol for maintaining solubility during biological assays and Click Chemistry (CuAAC) reactions.

Part 1: Diagnostic & Triage

Before proceeding, verify your experimental parameters against this checklist to identify the root cause of precipitation.

Diagnostic Parameter Critical Threshold Why it Matters
Target Concentration

(in aqueous)
The thermodynamic solubility limit in PBS is likely

.[1][2] Above this, you are working with a supersaturated suspension, not a solution.
Co-solvent %

DMSO
This lipophilic scaffold requires at least 1-5% co-solvent to remain in solution, or the use of a solubilizing ligand.[2]
Temperature

Solubility drops significantly at cold temperatures.[2] Prepare solutions at RT (

).
Buffer Composition High Salt (

)
High ionic strength ("salting out" effect) reduces the solubility of non-polar organics.

Part 2: Technical Deep Dive & Solubility Profile

Physicochemical Constraints

The molecule consists of a lipophilic 3-methoxyphenyl ring linked to an azide via an acetamide bond.[2]

  • The Phenyl Ring: Dominates the solubility profile, driving the molecule to aggregate in water to minimize entropic penalty (hydrophobic effect).

  • The Amide Linker: Provides some polarity (H-bond donor/acceptor), but not enough to overcome the greasy aromatic ring.[1]

  • The Azide (

    
    ):  Relatively non-polar and lipophilic.
    

Estimated Solubility Data:

SolventSolubility Limit (Est.)Usage Recommendation
DMSO (Anhydrous)

Recommended for Stock Solutions (

).[1][2]
DMF

Alternative if DMSO interferes with downstream catalysis.[2]
Ethanol (100%)

Good for evaporation protocols, but less stable for storage.[1][2]
PBS / Water

Poor. Requires co-solvent or surfactant.[2]
Validated Solubilization Protocol (The "Dropwise" Method)

Use this protocol to prevent "crashing out" (rapid precipitation) upon dilution.

Materials:

  • Compound: 2-azido-N-(3-methoxyphenyl)acetamide[1][2]

  • Solvent: High-grade DMSO (Anhydrous)[1][2]

  • Buffer: PBS (pH 7.[1][2]4) or HEPES

Step-by-Step Workflow:

  • Create Master Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously until the solution is perfectly clear.

    • Tip: If solid remains, sonicate for 30 seconds at room temperature.[2]

  • Intermediate Dilution (Optional but Recommended): Dilute the Master Stock to 1 mM using 50% DMSO / 50% Water. This "steps down" the hydrophobicity.[2]

  • Final Aqueous Preparation:

    • Place your volume of aqueous buffer in a tube under rapid stirring (magnetic stirrer).

    • Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.

    • Crucial: Do not add buffer to the DMSO stock; this causes high local concentration and immediate precipitation.

Part 3: Visualization of Workflows

Figure 1: Solubility Decision Logic

This flowchart guides the user through selecting the correct solvent system based on their final application.

SolubilityLogic Start Start: Dissolve 2-azido-N-(3-methoxyphenyl)acetamide SolventCheck Primary Solvent Selection Start->SolventCheck StockSol Prepare 10-50mM Stock in DMSO SolventCheck->StockSol High Solubility AppCheck Select Application StockSol->AppCheck CellAssay Live Cell Assay AppCheck->CellAssay Biological ClickChem Click Chemistry (CuAAC) AppCheck->ClickChem Chemical/In Vitro Dilution Serial Dilution in Media (Max 0.5% DMSO Final) CellAssay->Dilution LigandAdd Add THPTA/BTTAA Ligand (Stabilizes Cu(I) & Solubilizes) ClickChem->LigandAdd CheckPpt Check for Precipitation (Microscopy) Dilution->CheckPpt Reaction Proceed with Reaction (Buffer + 5-10% DMSO) LigandAdd->Reaction

Caption: Decision tree for solubilizing lipophilic azides based on downstream application requirements.[1][2]

Part 4: Troubleshooting & FAQs

Q1: I followed the protocol, but the solution turned cloudy immediately upon adding to PBS. Why?

  • Diagnosis: You likely exceeded the "critical supersaturation limit."[2]

  • Solution:

    • Reduce Concentration: Your final concentration might be too high for a purely aqueous buffer.[2] Try halving the concentration.

    • Increase Co-solvent: If your assay tolerates it, increase the final DMSO concentration to 5% or 10%.[2]

    • Use a Surfactant: Add 0.05% Tween-20 or Triton X-100 to your PBS before adding the azide.[1][2] This creates micelles that solubilize the phenyl ring.[2]

Q2: Can I use this compound for Click Chemistry in completely water-based systems (no DMSO)?

  • Answer: Generally, no.[2] However, you can mitigate the need for high DMSO by using THPTA or BTTAA ligands.[2]

  • Mechanism: These ligands complex with Copper (Cu) but also help solubilize the reacting species in the catalytic pocket.

  • Protocol Adjustment: Pre-mix the azide with the THPTA-Copper complex before adding to the bulk aqueous solution.

Q3: Is the azide group stable in DMSO?

  • Answer: Yes, aromatic azides are generally stable in DMSO at room temperature.[2] However, avoid heating DMSO solutions of azides above

    
    , as this can increase the risk of decomposition or safety hazards (though this specific molecule is relatively high MW, standard azide safety applies).
    

Q4: I see crystals forming after freezing and thawing my stock. Is it ruined?

  • Answer: No. DMSO has a high freezing point (

    
    ). The crystals are likely just the pure compound crashing out as the DMSO freezes.
    
  • Fix: Warm the tube to

    
     and vortex vigorously until fully redissolved. Do not use until the solution is perfectly clear.
    

Part 5: Advanced Application (Click Chemistry Setup)[1]

For researchers performing CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the solubility of the azide is the rate-limiting step.[1][2]

Figure 2: Optimized CuAAC Reaction Workflow

Visualizing the order of addition to prevent precipitation and ensure catalytic efficiency.

ClickWorkflow Azide Azide (in DMSO) Mix1 Reaction Vessel (Buffer) Azide->Mix1 1. Add Alkyne Alkyne Substrate Alkyne->Mix1 2. Add CuMix CuSO4 + THPTA Ligand (Pre-complexed) CuMix->Mix1 3. Add Catalyst Ascorbate Sodium Ascorbate (Freshly Prepared) Ascorbate->Mix1 4. Initiate Incubate Incubate (RT, Dark, 30-60 min) Mix1->Incubate

Caption: Step-wise addition protocol for CuAAC. Note: Ascorbate is always added last to initiate the reduction of Cu(II) to Cu(I).[1]

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[2] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: N-(3-methoxyphenyl)acetamide (Analogous Structure). Retrieved from

  • BroadPharm. (2022).[2][4] Protocol for Azide-Alkyne Click Chemistry. Retrieved from [4]

Sources

Troubleshooting

Minimizing byproduct formation in alpha-azido acetamide reactions

Technical Support & Troubleshooting Hub Introduction Welcome to the Reaction Optimization Center. This guide addresses the technical challenges associated with -azido acetamides , a critical scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Introduction

Welcome to the Reaction Optimization Center. This guide addresses the technical challenges associated with


-azido acetamides , a critical scaffold in the synthesis of 1,5-disubstituted tetrazoles (via Ugi-Azide MCR), triazoles (via CuAAC), and complex peptidomimetics.

Our goal is to transition your workflow from "trial-and-error" to mechanistic control , specifically targeting the minimization of linear byproducts, "atypical" regioisomers, and elimination products.

Module 1: The Ugi-Azide Multicomponent Reaction (MCR)

Core Application: Synthesis of 1,5-disubstituted tetrazoles.[1][2][3] Primary Issue: Formation of linear amides (Passerini-like products) or "atypical" regioisomers instead of the desired tetrazole ring.

The Mechanistic Divergence

The critical moment in the Ugi-Azide reaction is the fate of the Nitrilium Ion intermediate. Success depends on the azide anion (


) trapping this ion faster than competing nucleophiles (like water or the internal amide oxygen).

UgiMechanism cluster_conditions Critical Control Factors Start Imine Formation (Amine + Aldehyde) Isocyanide Isocyanide Addition Start->Isocyanide + Isocyanide Nitrilium Nitrilium Ion (Key Intermediate) Tetrazole Tetrazole (Target) (via Azide Trapping + Electrocyclization) Nitrilium->Tetrazole Fast Azide Attack (HN3) Linear Linear Amide (Byproduct) (via Hydrolysis/Passerini) Nitrilium->Linear H2O Attack (Wet Solvents) Atypical Atypical Regioisomer (Byproduct) (via Intramolecular O-Attack) Nitrilium->Atypical Slow Azide / Internal O-Attack Isocyanide->Nitrilium Conc Concentration > 1.0 M Dry Anhydrous MeOH

Figure 1: Mechanistic divergence in the Ugi-Azide reaction. The target tetrazole requires rapid interception of the nitrilium ion by hydrazoic acid (


), outcompeting hydrolysis (linear product) or intramolecular rearrangement (atypical product).
Troubleshooting Guide: Ugi-Azide MCR
SymptomProbable CauseTechnical Solution
Linear Byproduct Formation Hydrolysis: Water intercepted the nitrilium ion before the azide could.Use Anhydrous Conditions: Switch to dry MeOH or TFE (2,2,2-Trifluoroethanol). Add molecular sieves (3Å) to the reaction vessel.
Low Conversion / Slow Rate Low Concentration: MCRs are higher-order reactions; kinetics suffer drastically at dilution.Increase Molarity: Run the reaction at 1.0 M to 2.0 M concentration. This is the single most effective fix for Ugi reactions.
"Atypical" Isomer (Regioisomer) Slow Azide Trapping: The nitrilium ion was trapped by the internal amide oxygen (Mumm-type rearrangement) before the azide cyclized.Pre-form Hydrazoic Acid: Ensure

is fully active. If using

, ensure the amine hydrochloride is stoichiometric to generate

in situ.
Sticky/Tar Products Polymerization: Isocyanides can polymerize under acidic conditions without rapid trapping.Sequential Addition: Pre-condense the amine and aldehyde for 30 mins to form the imine before adding the isocyanide and azide source.
Module 2: Precursor Synthesis ( -Halo to -Azido)

Core Application: Preparing the scaffold via


 substitution on 

-chloro/bromoacetamides. Primary Issue: Elimination to ketenes/vinyl species or incomplete substitution.
Protocol Optimization: The "Cold-Warm" Cycle

To minimize elimination byproducts (especially with base-sensitive substrates), follow this kinetic control strategy:

  • Solvent Selection: Use DMSO or DMF (high dielectric constant accelerates

    
    ). For easier workup, use Acetone/Water (3:1) , though rates will be slower.
    
  • Stoichiometry: Use 1.1 to 1.5 equivalents of

    
    .
    
  • Temperature:

    • Initiation: Start at 0°C to suppress elimination.

    • Progression: Warm slowly to RT .

    • Avoid: Do not heat >60°C; this promotes Boyer rearrangement (decomposition to imines with

      
       loss).
      
FAQ: Precursor Synthesis

Q: My product decomposes during workup. Why? A:


-Azido acetamides are generally stable, but if unreacted halo-acetamide remains, it can cross-react. Furthermore, if you used strong base (like KOH) to accelerate the reaction, you likely triggered an elimination to a vinyl azide or ketene. Fix:  Use mild bases (

) or no base if using

in DMSO.

Q: How do I remove DMSO without high heat (which risks decomposition)? A: Do not distill. Dilute the reaction mixture with 10 volumes of ice water and extract into Ethyl Acetate. Wash the organic layer 3x with water and 1x with brine to pull out the DMSO.

Module 3: Post-Synthetic Modifications (Click Chemistry)

Core Application: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[4] Primary Issue: Copper byproducts and oxidative coupling of alkynes (Glaser Coupling).

Workflow: Clean "Click" Conditions

To prevent the formation of di-alkyne byproducts (Glaser coupling) or degradation of the acetamide linkage:

  • Oxygen Exclusion: Degas all solvents with

    
     sparging for 15 mins. Oxygen promotes the Glaser side reaction.
    
  • Catalyst Protection: Use a chelating ligand like TBTA or THPTA . This protects the Cu(I) from oxidation and prevents it from coordinating non-specifically to the amide backbone.

  • Reducing Agent: Always include Sodium Ascorbate (excess) to keep Copper in the +1 oxidation state.

Module 4: Safety & Stability

Critical Warning: Azides are potentially explosive.

  • C/N Ratio Rule: Ensure the total number of carbon atoms is at least 3x the number of nitrogen atoms (

    
    ). If below this ratio, the compound is energetic.
    
  • Waste Disposal: Never pour azide solutions into metal drains (forms explosive heavy metal azides). Quench unreacted azides with saturated Sodium Nitrite (

    
    )  in acidic media (controlled nitrosation) or specific commercial quenching kits.
    
Summary of Critical Parameters
ParameterRecommended RangeReason
Ugi Concentration 1.0 M - 3.0 M Favors intermolecular MCR over side reactions.
Ugi Solvent MeOH, TFE (Anhydrous) Protic solvents facilitate imine formation; TFE stabilizes the transition state.

Temperature
0°C

25°C
Prevents elimination and thermal decomposition (

loss).
Azide Source

(for Ugi)
More soluble in organic solvents than

; provides necessary proton source (

equivalent) when used with MeOH.
References
  • Mechanistic Insight into "Atypical" Ugi Products

    • Neochoritis, C. G., et al. "Atypical Ugi products: formation, mechanism and synthesis." Chemical Communications, 2020.

  • Ugi-Azide Reaction Overview & Optimization

    • Gámez-Montaño, R., et al.[1] "The Ugi-Azide reaction: A versatile tool for the synthesis of tetrazoles."[2][5] Beilstein Journal of Organic Chemistry, 2019.

  • Alpha-Azido Ketone/Amide Stability (Boyer Rearrangement)

    • Patonay, T., et al.

      
      -Azido Ketones and Related Derivatives."[4] Chemical Society Reviews, 2011.[6] 
      
  • Solid Phase Peptide Synthesis (SPPS)

    • Meldal, M., et al. "Alpha-azido acids for direct use in solid-phase peptide synthesis."[7] Organic Letters, 2000.

  • Iron-Catalyzed Synthesis of Alpha-Azido Esters

    • Waser, J., et al.

      
      -Azido 
      
      
      
      -Amino Esters via the Alkylazidation of Alkenes." Organic Letters, 2023.[8]

Sources

Optimization

Technical Support Center: Storage Stability, Handling, and Troubleshooting for 2-Azido-N-(3-methoxyphenyl)acetamide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is specifically engineered to address the physicochemical behavior, storage stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is specifically engineered to address the physicochemical behavior, storage stability, and experimental troubleshooting of 2-azido-N-(3-methoxyphenyl)acetamide (CAS: 1160748-24-2). As an alpha-azido acetamide derivative, this compound is a highly versatile "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). However, its specific molecular architecture dictates strict handling, storage, and compatibility rules to prevent premature degradation.

PART 1: Molecular Stability Profile & Quantitative Data

To ensure reproducible bioconjugation, one must understand the intrinsic stability of the azide moiety. The stability of organic azides is heavily dependent on their Carbon-to-Nitrogen (C/N) ratio and their chemical microenvironment [2].

Table 1: Storage and Shelf-Life Guidelines

Storage ConditionEnvironmentExpected Shelf LifeCausality / Rationale
-20°C to -80°C Dry, Inert Gas (Ar/N₂)> 12 MonthsMinimizes thermal degradation and prevents oxidative/hydrolytic side reactions.
4°C Dark, Sealed1 - 4 WeeksShort-term working stock. Light protection prevents photolytic nitrogen extrusion.
Room Temp (20-25°C) Ambient< 24 HoursAzides with a C/N ratio < 3 are prone to slow thermal decomposition at ambient temperatures.

Table 2: Reagent Compatibility Matrix

Reagent TypeCompatibilityMechanistic Consequence
TCEP (Reducing Agent)Incompatible Rapidly reduces the azide to a primary amine via the Staudinger reduction [3].
DTT (Reducing Agent)Conditionally Compatible Slower reduction kinetics than TCEP, but prolonged exposure (>24h) causes degradation [3].
Strong Acids (pH < 4)Incompatible Protonates the azide anion to form Hydrazoic Acid (HN₃), which is highly toxic and explosive [1].
CuSO₄ / THPTA Highly Compatible Forms the active Cu(I) complex required for triazole formation without degrading the azide [4].
PART 2: Mechanistic Pathways & Visualizations

Understanding the reactive pathways of 2-azido-N-(3-methoxyphenyl)acetamide is critical for troubleshooting failed conjugations or diagnosing unexpected sample degradation.

G A 2-azido-N-(3-methoxyphenyl)acetamide (Intact Click Handle) B Primary Amine (Loss of N2) A->B TCEP / Phosphines (Staudinger Reduction) C Hydrazoic Acid (HN3) (Toxic/Explosive Volatile) A->C Strong Acids (pH < 4) (Protonation) D 1,4-Disubstituted Triazole (Stable Bioconjugate) A->D Terminal Alkyne + Cu(I) (CuAAC Reaction)

Mechanistic pathways of 2-azido-N-(3-methoxyphenyl)acetamide reactivity and degradation.

PART 3: Frequently Asked Questions (Troubleshooting)

Q1: How should I safely store and handle 2-azido-N-(3-methoxyphenyl)acetamide in its pure form? A: The chemical formula for this compound is C₉H₁₀N₄O₂. According to established safety protocols for aliphatic and aryl organic azides, stability is assessed via the C/N ratio [2]. Here, the C/N ratio is 9/4 = 2.25. Because the C/N ratio is between 1 and 3, the compound can be isolated but must be handled with deliberate care. It should be stored below room temperature (ideally -20°C) at a maximum concentration of 1M. You should never concentrate it to dryness in large batches (>5 grams) due to the risk of thermal runaway or explosive decomposition.

Q2: My bioconjugation failed, and mass spectrometry shows a mass shift corresponding to a loss of 26 Da. What happened? A: A loss of ~26 Da (conversion of the -N₃ group to an -NH₂ group results in a net loss of N₂ [28 Da] and the addition of 2 protons [2 Da] = net -26 Da) indicates that your azide was reduced to an amine. This is a classic Staudinger reduction. If your sample preparation workflow included tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds prior to the click reaction, the TCEP reacted quantitatively with your azide handle [3]. Self-Validating Solution: Perform a buffer exchange (e.g., via spin column) to completely remove TCEP before introducing the azide, or substitute TCEP with Dithiothreitol (DTT), which exhibits much slower reaction kinetics with azides.

Q3: Can I run my CuAAC reaction at a low pH to increase the solubility of my target protein? A: No. The azide group is generally stable over a pH range of 4 to 12, which is ideal for CuAAC [1]. However, dropping the pH below 4 introduces severe safety and stability risks. In highly acidic conditions, the azide is protonated to form hydrazoic acid (HN₃), which is not only highly toxic but also volatile and explosive. Always maintain the reaction buffer between pH 6.5 and 8.0.

Q4: Why must I pre-mix the copper catalyst with the ligand before adding it to the azide-alkyne mixture? A: This is a self-validating step in the protocol designed to preserve the integrity of your biomolecules and the azide[4]. If Cu(II) is reduced to Cu(I) by sodium ascorbate without the protective THPTA or TBTA ligand present, the unchelated Cu(I) will rapidly disproportionate and generate reactive oxygen species (ROS). These ROS can oxidize your target proteins and degrade the azide handle. Pre-complexing ensures the Cu(I) is stabilized immediately upon reduction.

PART 4: Validated Experimental Protocols
Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step-by-step methodology ensures optimal conversion of 2-azido-N-(3-methoxyphenyl)acetamide without inducing premature degradation.

G Step1 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, THPTA, Ascorbate) Step2 2. Pre-mix Catalyst (CuSO4 + THPTA, 1:5 ratio) Step1->Step2 Step3 3. Combine Reactants (Alkyne + Azide in Buffer, pH 7.4) Step2->Step3 Step4 4. Initiate Reaction (Add Pre-mixed Catalyst, then Ascorbate) Step3->Step4 Step5 5. Incubate (RT for 30-60 mins, Protect from light) Step4->Step5 Step6 6. Purify & Quench (EDTA wash to remove Cu catalyst) Step5->Step6

Step-by-step CuAAC bioconjugation workflow ensuring azide stability and high yield.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock of 2-azido-N-(3-methoxyphenyl)acetamide in anhydrous DMSO. Store at -20°C.

    • Prepare aqueous stocks of CuSO₄ (20 mM), THPTA ligand (100 mM), and Sodium Ascorbate (300 mM). Crucial: Sodium ascorbate must be freshly prepared daily as it readily oxidizes in water.

  • Catalyst Pre-complexation:

    • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA). Incubate at room temperature for 5 minutes.

  • Reaction Assembly:

    • To your biological sample (containing the alkyne-modified target), add the 2-azido-N-(3-methoxyphenyl)acetamide (final concentration 25–100 µM).

    • Add the pre-complexed CuSO₄/THPTA mixture.

  • Initiation:

    • Add the freshly prepared Sodium Ascorbate (final concentration 2.5–5.0 mM) to initiate the reduction of Cu(II) to Cu(I). Vortex gently.

  • Incubation:

    • Allow the reaction to proceed for 30–60 minutes at room temperature (20–25°C). Protect the reaction vessel from light to prevent photolytic degradation of the azide.

  • Quenching and Purification:

    • Quench the reaction by adding EDTA (final concentration 5-10 mM) to chelate the copper. Purify the conjugate via size-exclusion chromatography, ethanol precipitation, or dialysis depending on the target molecule.

References
  • Marshall, J. E., et al. "What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?" ResearchGate, 14 Oct. 2014. Available at: [Link]

  • "Comparative Study of Click Handle Stability in Common Ligation Conditions." Bioconjugate Chemistry, ACS Publications, 27 Apr. 2025. Available at: [Link]

Troubleshooting

Technical Support Center: Recrystallization &amp; Handling of 2-Azido-N-(3-methoxyphenyl)acetamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and safety challenges associated with isolating 2-azido-N-(3-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and safety challenges associated with isolating 2-azido-N-(3-methoxyphenyl)acetamide . This molecule presents a unique intersection of chemical functionalities: a moderately lipophilic aromatic ring, a strong hydrogen-bonding acetamide linker, and a thermally sensitive aliphatic azide.

Below, you will find causality-driven troubleshooting FAQs, quantitative solvent profiling, and a self-validating experimental protocol to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: What is the optimal solvent system for recrystallizing 2-azido-N-(3-methoxyphenyl)acetamide, and why? A: The optimal primary solvent is absolute ethanol , occasionally paired with water as an anti-solvent. Causality: The acetamide moiety in your molecule acts as a strong hydrogen bond donor and acceptor, which can lead to amorphous aggregation if not properly solvated. Ethanol is an ideal solvent because its protic nature disrupts the intermolecular hydrogen bonds of the acetamide at elevated temperatures, ensuring complete dissolution. As the solution cools, ethanol's lower dielectric constant is insufficient to solvate the hydrophobic 3-methoxyphenyl ring, driving the thermodynamic precipitation of the crystal lattice. Empirical data from the synthesis of structurally analogous 1 demonstrates that ethanol is a highly effective solvent for isolating pure crystalline products[1].

Q2: Is it safe to heat this azide compound during the dissolution phase? A: Yes, but strictly within controlled thermal limits (maximum 65–70 °C). Causality: Organic azides carry inherent energetic risks due to weak N-N bonds. However, according to established safety guidelines, the 2 dictates that a compound is generally safe for standard benchtop manipulation if it contains at least six carbon atoms per energetic azide group[2]. 2-azido-N-(3-methoxyphenyl)acetamide contains nine carbon atoms (6 from the phenyl ring, 1 from the methoxy group, 2 from the acetamide) and one azide group (C/N ratio > 3, C/Azide = 9). This places it well within the safety margin. Nevertheless, prolonged boiling must be avoided to prevent thermal degradation or unintended Curtius rearrangements.

Q3: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Causality: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which the solution reaches supersaturation. Instead of forming an ordered crystal lattice, the solute separates as a disordered liquid phase, often trapping impurities. Resolution: Reheat the mixture until the oil redissolves. To force crystallization, you must alter the thermodynamic saturation point. Add a small amount of a higher-polarity anti-solvent (like water) to force earlier nucleation, or introduce a seed crystal. Most importantly, cool the solution at a much slower rate (e.g., insulate the flask or leave it in a slowly cooling water bath) to give the molecules kinetic time to align into a lattice.

Part 2: Quantitative Solvent Profiling

Selecting the right solvent requires balancing boiling points (for safety) and polarity indices (for solubility).

Solvent SystemBoiling Point (°C)Polarity IndexSolubility Profile (Hot / Cold)Yield ExpectationCausality / Notes
Absolute Ethanol 78.45.2High / Low75 - 85%Protic nature disrupts amide H-bonds; ideal thermodynamic gradient.
Ethanol / Water 78.4 / 100.05.2 / 9.0High / Insoluble> 85%Water acts as a strong anti-solvent; forces rapid nucleation.
Ethyl Acetate / Hexanes 77.1 / 68.04.4 / 0.1High / Very Low80 - 90%Excellent for tuning polarity; requires precise gradient addition.
Toluene 110.62.4Moderate / Low60 - 70%Warning: High BP risks thermal degradation of the azide. Avoid.

Part 3: Self-Validating Experimental Protocol

Protocol: Safe Recrystallization using an Ethanol/Water Gradient Trustworthiness Note: This protocol is designed as a self-validating system. The validation occurs at Step 4: if the solution turns reversibly turbid upon water addition at 60 °C, the exact saturation point has been successfully identified, guaranteeing precipitation upon cooling.

Step 1: Primary Dissolution Place the crude 2-azido-N-(3-methoxyphenyl)acetamide in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimum volume of absolute ethanol (approximately 3–5 mL per gram of crude material).

Step 2: Controlled Heating Heat the suspension gently using a temperature-controlled aluminum block or water bath. Do not exceed 65–70 °C to prevent azide decomposition. Stir continuously until complete dissolution is achieved.

Step 3: Hot Filtration (Conditional) If insoluble impurities (e.g., dust, polymeric byproducts) remain, perform a rapid hot filtration through a pre-warmed fluted filter paper into a clean, heated receiving flask.

Step 4: Anti-Solvent Addition (The Validation Step) While maintaining the solution at 60 °C, add purified water (the anti-solvent) dropwise until the solution becomes faintly turbid. Immediately add 1–2 drops of hot ethanol until the solution just clears. Validation: This visual clearing confirms the system is perfectly poised at its solubility limit.

Step 5: Nucleation and Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Slower cooling promotes larger, highly pure crystal lattices. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize the thermodynamic yield.

Step 6: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 ethanol/water to remove surface impurities without dissolving the product. Dry the crystals under high vacuum at room temperature.

Part 4: Diagnostic Workflow Visualization

Recrystallization Start Dissolve Crude in Hot EtOH (T < 70°C) CheckDissolve Complete Dissolution? Start->CheckDissolve FilterHot Hot Filtration to Remove Insolubles CheckDissolve->FilterHot No (Impurities) Cooling Cool Slowly to Room Temp Then Ice Bath CheckDissolve->Cooling Yes FilterHot->Cooling CheckCrystal Crystallization State? Cooling->CheckCrystal OilingOut Oiling Out / No Crystals CheckCrystal->OilingOut Oils Out / Clear Success Filter, Wash & Dry Crystals CheckCrystal->Success Crystals Form Intervene Scratch Flask, Add Seed, or Add Water (Anti-Solvent) OilingOut->Intervene Intervene->Cooling Re-equilibrate

Workflow for the safe recrystallization and troubleshooting of azidoacetamide derivatives.

Part 5: References

  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives... - Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 2-Azido-N-(3-methoxyphenyl)acetamide: A Comparative Guide on Solvent Effects and Field Strengths

Executive Summary 2-Azido-N-(3-methoxyphenyl)acetamide ( ) is a highly versatile bifunctional intermediate widely utilized in drug discovery and bioconjugation. Featuring both a terminal azide for Copper-Catalyzed Azide-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azido-N-(3-methoxyphenyl)acetamide (


) is a highly versatile bifunctional intermediate widely utilized in drug discovery and bioconjugation. Featuring both a terminal azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a 3-methoxyphenyl moiety for Structure-Activity Relationship (SAR) exploration, verifying its structural integrity is a critical quality control step.

This guide provides an authoritative comparison of


H NMR characterization strategies for this compound, objectively evaluating the performance of different solvent systems (

vs. DMSO-

) and spectrometer field strengths (400 MHz vs. 600 MHz). By understanding the causality behind chemical shift perturbations and spin-spin couplings, researchers can design self-validating analytical workflows that eliminate structural ambiguity.

Mechanistic Insights: Solvent-Induced Chemical Shift Perturbations

The choice of deuterated solvent fundamentally alters the


H NMR spectral landscape of amides due to differential hydrogen-bonding dynamics and dielectric properties. For 

-azidoacetamides, this effect is compounded by potential intramolecular interactions.
(Non-Polar) vs. DMSO- (Strongly Hydrogen-Bonding)

In non-polar solvents like


, the amide N-H proton undergoes relatively rapid chemical exchange and lacks stabilization from the solvent, often resulting in a broadened signal around 

8.10 ppm. Furthermore,

-azidoacetamides can exhibit intramolecular hydrogen bonding between the amide N-H and the

-azide group, a phenomenon that significantly influences the chemical shift of the donor proton depending on the dielectric constant of the solvent[1].

Conversely, DMSO-


 acts as a strong hydrogen-bond acceptor. It outcompetes intramolecular interactions, "locking" the amide proton into a stable intermolecular hydrogen-bonded complex. This dramatically slows the proton exchange rate, sharpening the N-H signal and shifting it significantly downfield to 

~10.15 ppm[2].
Comparative Quantitative Data

The following table summarizes the benchmark


H NMR chemical shifts for 2-azido-N-(3-methoxyphenyl)acetamide, demonstrating the objective performance of both solvent systems.
Proton AssignmentMultiplicity & Integration

Shift (

, ppm)
DMSO-

Shift (

, ppm)
Causality of Shift Difference
Amide N-H Singlet (br), 1H8.1010.15Strong intermolecular H-bonding with DMSO oxygen pushes signal downfield[2].
Aromatic H-2 Triplet (

Hz), 1H
7.257.30Minor solvent dipole interaction.
Aromatic H-5 Triplet (

Hz), 1H
7.207.22Negligible solvent effect (sterically isolated).
Aromatic H-6 Multiplet/ddd, 1H7.057.15Deshielding via solvent interaction with adjacent amide.
Aromatic H-4 Multiplet/ddd, 1H6.656.65Shielded by the strongly electron-donating ortho-methoxy group.

-Methylene (

)
Singlet, 2H4.154.04Dipole-dipole interactions alter the local magnetic environment of the

-carbon[2].
Methoxy (

)
Singlet, 3H3.803.75Minor shielding effect in highly polar media.

Resolution Dynamics: 400 MHz vs. 600 MHz Field Strengths

Characterizing the 3-methoxyphenyl ring requires resolving a complex 4-spin system. The objective performance of the NMR spectrometer's magnetic field strength directly dictates the accuracy of this assignment.

  • 400 MHz (Standard Routine Analysis): At 400 MHz, the chemical shift difference (

    
    ) between the aromatic protons (particularly H-5 and H-2) is relatively small compared to their coupling constants (
    
    
    
    ). This can lead to second-order "roofing" effects, where multiplets distort and overlap, making it difficult to extract precise ortho (
    
    
    ) and meta (
    
    
    ) coupling constants.
  • 600 MHz (High-Field Analysis): Moving to 600 MHz increases

    
     while 
    
    
    
    remains constant. This transitions the aromatic region into a true first-order spectrum (an AMXY spin system). The H-2 proton clearly resolves as a narrow triplet (
    
    
    Hz) due to meta-coupling with H-4 and H-6, unambiguously confirming the 1,3-disubstitution pattern of the aromatic ring.

Spin_System H2 H-2 (~7.3 ppm) H4 H-4 (~6.6 ppm) H2->H4 4J (~2 Hz) H6 H-6 (~7.1 ppm) H2->H6 4J (~2 Hz) H5 H-5 (~7.2 ppm) H5->H4 3J (~8 Hz) H5->H6 3J (~8 Hz)

Fig 1. Aromatic spin-coupling network of the 3-methoxyphenyl ring illustrating J-couplings.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees quantitative integration and baseline resolution.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 15.0 mg of highly purified 2-azido-N-(3-methoxyphenyl)acetamide.

    • Dissolve in 0.6 mL of DMSO-

      
       (containing 0.03% v/v TMS as an internal standard). Causality: DMSO-
      
      
      
      is chosen over
      
      
      to lock the amide N-H via hydrogen bonding, ensuring it integrates cleanly as 1H without baseline broadening.
  • Instrument Tuning and Shimming:

    • Insert the sample into a 400 MHz or 600 MHz spectrometer.

    • Perform rigorous 3D gradient shimming. Causality: Perfect magnetic homogeneity is required to resolve the 2 Hz meta-couplings of the H-2 proton. Poor shimming will artificially broaden this signal into a singlet, masking the substitution pattern.

  • Acquisition Parameter Optimization:

    • Pulse Angle: Set to 30° to allow for faster relaxation.

    • Relaxation Delay (D1): Set D1 = 5.0 seconds. Causality: The isolated

      
      -methylene (
      
      
      
      ) protons lack adjacent protons for efficient dipole-dipole cross-relaxation, leading to longer
      
      
      relaxation times. A standard 1-second delay will result in under-integration of the azide-bearing carbon. 5 seconds guarantees full longitudinal magnetization recovery.
    • Number of Scans (NS): 16 to 32 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Data Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

    • Phase and baseline correct manually. Set the TMS peak to exactly

      
       0.00 ppm.
      

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL Solvent) B Solvent Selection A->B C CDCl3 (Non-polar, fast exchange) B->C D DMSO-d6 (H-bonding, slow exchange) B->D E Acquisition (D1 = 5s) Ensure quantitative integration C->E D->E F Data Processing (Zero-filling, Apodization) E->F

Fig 2. Self-validating NMR acquisition workflow ensuring quantitative reliability and solvent optimization.

References

1.[2] Title: Design, Synthesis, Molecular Docking and Antifungal Evaluation of Mixed Heterocyclic Moieties Containing Pyridine... Source: impactfactor.org URL:

2.[1] Title: Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning: Basis for ABC Reactivity Source: nih.gov URL:

Sources

Comparative

Optimizing LC-MS/MS Workflows for 2-azido-N-(3-methoxyphenyl)acetamide: A Comparative Guide

As a Senior Application Scientist, navigating the analytical landscape of azide-containing compounds requires balancing sensitivity with structural preservation. 2-azido-N-(3-methoxyphenyl)acetamide (MW: 206.20 g/mol ) p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of azide-containing compounds requires balancing sensitivity with structural preservation. 2-azido-N-(3-methoxyphenyl)acetamide (MW: 206.20 g/mol ) presents a unique analytical challenge: it features a highly labile aliphatic azide group coupled to a stable aromatic amide.

This guide objectively compares ionization techniques and column chemistries to establish a robust, self-validating LC-MS/MS protocol that maximizes intact precursor detection while mitigating the notorious issue of azide degradation.

The Mechanistic Challenge: Azide Instability & In-Source Fragmentation

The primary hurdle in analyzing 2-azido-N-(3-methoxyphenyl)acetamide is In-Source Fragmentation (ISF) . Azide groups are thermodynamically driven to extrude nitrogen gas (N₂, a neutral loss of 28 Da) to form a highly reactive nitrene.

During Electrospray Ionization (ESI), precursor ions are generated at atmospheric pressure and drawn into the high-vacuum mass analyzer. High temperatures and elevated ion-source voltages (such as the Declustering Potential or Fragmentor Voltage) impart excessive kinetic energy to the analyte[1]. These collisions with surrounding gas molecules cause the azide to fragment before it ever reaches the collision cell[2]. Consequently, the mass spectrometer registers the nitrene fragment (


 179.1) instead of the intact precursor (

207.1), drastically skewing quantitative accuracy.

Furthermore, analysts must strictly avoid the use of sodium azide as a preservative in any aqueous mobile phases or sample buffers. Beyond the risk of plugging source capillaries, background azide salts cause severe ion suppression, tuning degradation, and complex adduct formation that masks the target analyte[3].

Pathway Prec Precursor Ion [M+H]+ m/z 207.1 (Intact Azide) ISF In-Source Fragmentation (ISF) (High DP / Temp) Prec->ISF - N2 (28 Da) CID Collision-Induced Dissociation (Collision Cell) Prec->CID Cleavage of Amide Frag1 Fragment Ion [M+H-N2]+ m/z 179.1 (Nitrene Formation) ISF->Frag1 Frag1->CID Further fragmentation Frag2 Product Ion m/z 124.1 (3-methoxyaniline cation) CID->Frag2

Mechanistic ESI-MS fragmentation pathway of 2-azido-N-(3-methoxyphenyl)acetamide.

Comparative Workflow Analysis

To establish the optimal analytical environment, we must compare the physical parameters that govern ionization and chromatographic retention.

Ionization Source: ESI vs. APCI

Atmospheric Pressure Chemical Ionization (APCI) relies heavily on a heated vaporizer (often >400°C) to volatilize the solvent and analyte. For 2-azido-N-(3-methoxyphenyl)acetamide, this thermal stress is catastrophic, leading to near-complete degradation of the azide group. ESI, which operates at lower temperatures and relies on voltage-driven desolvation, is far superior—provided the Declustering Potential (DP) is carefully throttled.

Table 1: Ionization Source Performance Comparison | Ionization Mode | Source Temp (°C) | Declustering Potential (V) | Precursor S/N (


 207.1) | ISF Ratio (179.1 / 207.1) | Conclusion |
| :--- | :--- | :--- | :--- | :--- | :--- |
| ESI (Optimized)  | 300 | 40 | 1850 | 0.08 | Optimal for intact quantification |
| ESI (High DP)  | 300 | 90 | 420 | 0.85 | Voltage-induced nitrene formation |
| APCI (Standard)  | 450 | 40 | 110 | 2.40 | Severe thermal degradation |
Column Chemistry: Standard C18 vs. Phenyl-Hexyl

While a standard C18 column provides adequate hydrophobic retention, the methoxyphenyl ring of our target compound offers an opportunity for orthogonal selectivity. A Phenyl-Hexyl stationary phase facilitates


 interactions with the analyte's aromatic ring. This pulls the compound away from early-eluting polar matrix interferences, significantly reducing ion suppression without requiring harsh mobile phase additives.

Table 2: Column Chemistry Comparison (Isocratic 50% B)

Column Chemistry Mobile Phase Additive Retention Time (min) Peak Asymmetry (As) Matrix Effect (%)
Standard C18 0.1% Formic Acid 1.8 1.45 (Tailing) -22% (Suppression)
Phenyl-Hexyl 0.1% Formic Acid 2.6 1.05 (Ideal) -4% (Negligible)

| Standard C18 | 10 mM Amm. Acetate | 1.9 | 1.30 | -18% (Suppression) |

The Self-Validating Experimental Protocol

A robust scientific method must prove its own integrity during every run. This protocol utilizes a Real-Time ISF Monitoring strategy. By programming the mass spectrometer to simultaneously monitor the intact precursor transition and the nitrene fragment transition, the method calculates an "ISF Ratio" on the fly. If the ratio exceeds 0.15 (15% fragmentation), the system flags the run, indicating that the source temperature or voltage has drifted out of calibration.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 2-azido-N-(3-methoxyphenyl)acetamide in LC-MS grade Methanol/Water (50:50, v/v).

  • Causality Check: Perform all extractions and dilutions at room temperature (≤25°C). Avoid ultrasonic baths exceeding 5 minutes to prevent thermal extrusion of the azide group.

Step 2: Chromatographic Separation

  • Column: Phenomenex Kinetex Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM Mode)

  • Source Temperature: Set to 300°C. Do not exceed 350°C.

  • Declustering Potential (DP): Set to 40 V. Crucial: Do not use the instrument's auto-tune feature for DP, as algorithms typically maximize total ion current, which will inadvertently maximize the

    
     179.1 fragment rather than the intact 
    
    
    
    207.1 precursor.
  • MRM Transitions:

    • Quantifier (Intact):

      
       207.1 
      
      
      
      124.1 (Collision Energy: 20 eV)
    • ISF Monitor (Fragment):

      
       179.1 
      
      
      
      124.1 (Collision Energy: 18 eV)

Workflow Start Sample: 2-azido-N-(3-methoxyphenyl)acetamide Prep Sample Prep (Cold extraction, No Azide buffers) Start->Prep Col Column Selection Prep->Col C18 Standard C18 (Baseline Retention) Col->C18 Phenyl Phenyl-Hexyl (Enhanced pi-pi interaction) Col->Phenyl Ion Ionization Source C18->Ion Phenyl->Ion ESI ESI (+) (Lower Temp, Optimize DP) Ion->ESI APCI APCI (+) (High Temp -> Thermal Degradation) Ion->APCI MS MS/MS Detection Self-Validating ISF Ratio ESI->MS APCI->MS High ISF

Decision tree for optimizing LC-MS parameters to minimize azide thermal degradation.

References

  • Sun, M., et al. "Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans." Arabian Journal of Chemistry, 2022. URL: [Link]

  • "Effects of Sodium Azide in the Mobile Phase on a Mass Spec." Chromatography Forum, 2016. URL: [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Azido-N-(3-methoxyphenyl)acetamide vs. 2-Chloro Analogs

Executive Summary This technical guide compares two structural analogs critical to medicinal chemistry and chemical biology: 2-chloro-N-(3-methoxyphenyl)acetamide (Substrate A) and 2-azido-N-(3-methoxyphenyl)acetamide (S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares two structural analogs critical to medicinal chemistry and chemical biology: 2-chloro-N-(3-methoxyphenyl)acetamide (Substrate A) and 2-azido-N-(3-methoxyphenyl)acetamide (Substrate B).

While structurally similar, their applications are orthogonal. The 2-chloro analog functions as an electrophilic warhead , capable of covalent cysteine modification (


 alkylation). In contrast, the 2-azido  analog acts as a bioorthogonal handle , inert to endogenous nucleophiles but highly reactive toward alkynes via 1,3-dipolar cycloaddition ("Click" chemistry) or reducible to primary amines.

Key Distinction:

  • Chloro-Analog: Proximity-driven covalent binder (Target: Cysteine/Selenocysteine).

  • Azide-Analog: Bioorthogonal tag or synthetic intermediate (Target: Alkynes/Phosphines).

Chemical Profile & Properties[1][2][3][4][5][6][7]

The presence of the meta-methoxy group on the phenyl ring exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the amide proton compared to the unsubstituted phenyl analog, but having minimal steric impact on the


-carbon reactivity.
Feature2-Chloro-N-(3-methoxyphenyl)acetamide2-Azido-N-(3-methoxyphenyl)acetamide
Role Electrophile (Alkylating Agent)1,3-Dipole (Bioorthogonal Handle)
Key Reactivity Nucleophilic Substitution (

)
Cycloaddition (CuAAC / SPAAC)
Primary Target Thiols (Cysteine, GSH)Alkynes (Terminal or Strained)
Stability Hydrolytically stable; reactive to light/heatLight sensitive (Nitrene formation); Shock sensitive
LogP (Est.) ~1.8 - 2.1~1.5 - 1.8
Molecular Weight ~199.6 g/mol ~206.2 g/mol

Synthesis & Transformation: The Chloro-to-Azide Pathway

The 2-chloro analog serves as the direct precursor to the 2-azido compound. This transformation is a classic


 reaction.
Experimental Protocol: Synthesis of 2-Azido Analog

Objective: Convert 2-chloro-N-(3-methoxyphenyl)acetamide to its azide counterpart.

  • Reagents:

    • Substrate: 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 eq)

    • Reagent: Sodium Azide (

      
      , 1.5 eq) [Warning: Toxic/Explosion Hazard ]
      
    • Solvent: Acetone/Water (3:1 v/v) or DMF (anhydrous for faster rates)

    • Catalyst: Sodium Iodide (0.1 eq, optional Finkelstein acceleration)

  • Procedure:

    • Dissolve the chloro-acetamide in acetone/water.[1]

    • Add

      
       carefully.
      
    • Reflux at 60°C for 4–6 hours. Monitor by TLC (Azides are often less polar than chloro-precursors).

    • Workup: Dilute with cold water. The azide product usually precipitates as a solid. Filter and wash with water to remove excess

      
      . Recrystallize from Ethanol.
      
  • Causality:

    • Why Acetone/Water?

      
       is insoluble in pure organics; the chloro-compound is insoluble in pure water. The mixture solvates both.
      
    • Why NaI? Iodide displaces chloride to form the more reactive

      
      -iodo intermediate, which is then rapidly displaced by azide.
      
Visualization: Synthesis Pathway

SynthesisPathway Chloro 2-Chloro-N-(3-methoxyphenyl)acetamide (Electrophile) Intermediate Transition State (Pentacoordinate) Chloro->Intermediate + NaN3 (1.5 eq) Solvent: Acetone/H2O Azide 2-Azido-N-(3-methoxyphenyl)acetamide (Bioorthogonal Handle) Intermediate->Azide - NaCl SN2 Mechanism

Figure 1: Synthetic transformation via SN2 displacement. The reaction proceeds with inversion of configuration (irrelevant here due to achiral alpha-carbon).

Reactivity Deep Dive: Comparative Workflows

A. The Chloro Analog: Cysteine Reactivity ( )

The


-chloroacetamide moiety is a "warhead" used in Targeted Covalent Inhibitors (TCIs). It reacts irreversibly with nucleophilic cysteine residues.

Protocol: Glutathione (GSH) Half-Life Assay

  • Purpose: Determine electrophilic reactivity (

    
    ).
    
  • Method:

    • Prepare 10 mM stock of 2-chloro analog in DMSO.

    • Incubate with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C.

    • Monitor disappearance of the parent compound via HPLC-UV or LC-MS at t=0, 15, 30, 60, 120 min.

    • Data Analysis: Plot

      
       vs. time. The slope is 
      
      
      
      .
  • Expectation:

    
    -chloroacetamides are moderately reactive. Unlike acrylamides (Michael acceptors), they require a specific geometry for backside attack, making them more selective but slower.
    
B. The Azide Analog: Click Chemistry (CuAAC)

The azide group is chemically inert to biological nucleophiles (amines, thiols, alcohols), making it ideal for labeling.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Purpose: Conjugation to a fluorophore or affinity tag.

  • Method:

    • Dissolve 2-azido analog (1.0 eq) and Alkyne-Tag (1.0 eq) in tBuOH/Water (1:1).

    • Add

      
       (5 mol%) and Sodium Ascorbate (10 mol%).
      
    • Stir at Room Temp for 1 hour.

    • Observation: Formation of 1,4-disubstituted 1,2,3-triazole.

  • Self-Validating Step: The disappearance of the azide peak (~2100

    
    ) in IR spectroscopy confirms reaction progress.
    
Visualization: Reactivity Decision Matrix

ReactivityMatrix Substrate Substrate Selection Target What is the Biological Target? Substrate->Target Cys Cysteine Residue (Active Site) Target->Cys Nucleophilic Attack Tag Bioorthogonal Tagging (Imaging/Pull-down) Target->Tag Inert to Biology Chloro Use 2-Chloro Analog Reaction: Alkylation (SN2) Outcome: Covalent Bond Cys->Chloro Azide Use 2-Azido Analog Reaction: Click (CuAAC) Outcome: Triazole Linker Tag->Azide

Figure 2: Decision matrix for selecting the appropriate analog based on experimental intent.

Performance Comparison Data

The following data summarizes the kinetic and stability profiles expected for these specific 3-methoxyphenyl derivatives.

Parameter2-Chloro Analog2-Azido Analog
Reaction Kinetics (

)

(vs GSH)

(CuAAC)
Selectivity High for Cysteine (requires deprotonated thiolate)Extremely High (Bioorthogonal)
Aqueous Solubility Low (requires DMSO co-solvent)Low (requires DMSO co-solvent)
Metabolic Stability Susceptible to enzymatic hydrolysis (amidase)Susceptible to reduction (to amine)
UV/Vis Signature

nm

nm + IR band @ 2100

Technical Insight: The meta-methoxy group makes the phenyl ring electron-rich, but the amide nitrogen lone pair is delocalized into the carbonyl. This reduces the nucleophilicity of the amide nitrogen, preventing intramolecular cyclization (a common degradation pathway in some haloacetamides).

Safety & Handling

2-Chloro-N-(3-methoxyphenyl)acetamide[6]
  • Hazard: Potent alkylating agent.

  • Toxicity: Potential skin sensitizer and mutagen. It mimics chloroacetamide herbicides.

  • Handling: Double-glove (Nitrile). Inactivate excess reagent with 10% cysteine or ammonia solution before disposal.

2-azido-N-(3-methoxyphenyl)acetamide
  • Hazard: Explosivity and Light Sensitivity.

  • Risk: While organic azides with

    
     ratios > 3 (like this one) are generally stable, they can decompose violently if heated or shocked.
    
  • Handling:

    • Protect from light (amber vials).

    • Do not concentrate to dryness on a rotary evaporator with a water bath > 40°C.

    • Do not use metal spatulas (trace metal azides are highly explosive).

References

  • Reaction Mechanism (

    
    ): OpenStax Chemistry. "11.2 The SN2 Reaction." Available at: [Link]
    
  • Cysteine Reactivity (Chloroacetamides): Nature Communications. "Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis."[2][3] Available at: [Link]

  • Crystal Structure & Stability: IUCrData. "Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide." Available at: [Link]

  • General Reactivity (MasterOrganicChemistry): "The SN2 Reaction Mechanism." Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating Triazole Formation from 2-azido-N-(3-methoxyphenyl)acetamide via Thin-Layer Chromatography

Introduction: The Crucial Role of Reaction Monitoring in "Click" Chemistry The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Reaction Monitoring in "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized drug discovery and materials science by offering a highly efficient and reliable method for forging carbon-heteroatom bonds.[1][2] This reaction's elegance lies in its ability to selectively form 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild, often aqueous, conditions.[3] For researchers developing novel therapeutics based on the triazole scaffold, the ability to rapidly and accurately monitor the reaction's progress is not a luxury—it is a necessity. Thin-Layer Chromatography (TLC) stands out as the ideal technique for this purpose: it is fast, inexpensive, and provides immediate qualitative data on the consumption of starting materials and the formation of the desired product.[4][5][6]

This guide provides an in-depth, experience-driven comparison of TLC visualization methods for monitoring the formation of a triazole from a bespoke azide, 2-azido-N-(3-methoxyphenyl)acetamide. We will move beyond simple procedural lists to explore the causality behind our experimental choices, ensuring a robust and self-validating workflow for drug development professionals.

The Heart of the Matter: The CuAAC Catalytic Cycle

Understanding the reaction mechanism is paramount to designing an effective monitoring strategy. The CuAAC reaction is not a simple concerted cycloaddition; it proceeds through a multi-step catalytic cycle involving copper(I) intermediates.[3][7] A widely accepted pathway involves the formation of a copper(I) acetylide, which then coordinates with the azide.[2][] This is followed by a cyclization to form a six-membered copper-containing intermediate, which then rearranges to a more stable copper triazolide before protonolysis releases the final 1,4-disubstituted triazole product and regenerates the active catalyst.[2]

CuAAC Catalytic Cycle CuI Cu(I) CopperAcetylide Cu(I)-C≡C-R' (Copper Acetylide) CuI->CopperAcetylide Alkyne R'-C≡CH (Alkyne) Alkyne->CopperAcetylide -H+ Intermediate16 Coordinated Complex CopperAcetylide->Intermediate16 Azide R-N₃ (Azide) Azide->Intermediate16 Metallacycle Six-Membered Metallacycle Intermediate16->Metallacycle Cyclization CopperTriazolide Copper Triazolide Metallacycle->CopperTriazolide Ring Contraction CopperTriazolide->CuI Regeneration Product 1,4-Triazole CopperTriazolide->Product Protonolysis ProtonSource H+ ProtonSource->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Design & Protocols

A robust monitoring system begins with well-characterized starting materials and a reliable reaction protocol.

Protocol 1: Synthesis of 2-azido-N-(3-methoxyphenyl)acetamide

This protocol is adapted from established methods for synthesizing α-azido acetamides from their corresponding α-chloro precursors.[9][10][11] The nucleophilic substitution of the chloride by the azide anion is a clean and efficient transformation.

Materials:

  • 2-chloro-N-(3-methoxyphenyl)acetamide

  • Sodium azide (NaN₃)

  • Ethanol/Water (8:2 v/v)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 eq) in an 8:2 mixture of ethanol and water.

  • Azide Addition: Add sodium azide (1.5 eq) to the solution. Causality Note: A slight excess of sodium azide ensures the reaction goes to completion by driving the equilibrium forward.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 3) until the starting material spot has been completely consumed (typically 4-6 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product, 2-azido-N-(3-methoxyphenyl)acetamide, should be a white to off-white solid.

Protocol 2: General CuAAC "Click" Reaction

This protocol outlines the reaction of the synthesized azide with phenylacetylene as a model alkyne.

Materials:

  • 2-azido-N-(3-methoxyphenyl)acetamide (from Protocol 1)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 v/v)

  • Reaction vial, magnetic stirrer

Step-by-Step Procedure:

  • Reactant Solution: In a vial, dissolve 2-azido-N-(3-methoxyphenyl)acetamide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality Note: The t-BuOH/water solvent system is effective for dissolving both the organic reactants and the inorganic catalyst salts, creating a homogeneous reaction environment.[12]

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (5 mol%).

  • Initiation: Add an aqueous solution of sodium ascorbate (10 mol%). The reaction is typically initiated upon this addition, as the ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species.[2][12] The solution may change color.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Begin monitoring the reaction immediately using TLC as described in Protocol 3.

Protocol 3: The TLC Monitoring Workflow

Materials:

  • Silica gel TLC plates with fluorescent indicator (F₂₅₄)

  • Developing chamber

  • Eluent (Mobile Phase): e.g., 30% Ethyl Acetate in Hexane. Note: The optimal solvent system should be determined empirically to achieve good separation, with Rf values ideally between 0.2 and 0.8.[5]

  • Capillary spotters

Step-by-Step Procedure:

  • Plate Preparation: Draw a light pencil line about 1 cm from the bottom of a TLC plate. This is your origin.

  • Spotting: On the origin line, apply small, concentrated spots of:

    • Lane 1 (Azide SM): A dilute solution of the starting azide (2-azido-N-(3-methoxyphenyl)acetamide).

    • Lane 2 (Co-spot): A spot of the azide SM, with a spot of the reaction mixture applied directly on top of it. This helps to unambiguously identify the starting material spot in the reaction lane.

    • Lane 3 (Reaction): A spot of the ongoing reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the eluent, ensuring the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualization: Proceed to the comparative visualization techniques described below.

Comparative Guide to TLC Visualization Techniques

The choice of visualization method can dramatically impact the quality and interpretation of TLC results. Here, we compare three common techniques for this specific reaction.

Method 1: Ultraviolet (UV) Light (254 nm)
  • Principle: This is a non-destructive technique. The TLC plate contains a fluorescent indicator that glows green under short-wave UV light (254 nm).[13][14] Compounds containing aromatic rings or conjugated systems absorb this UV light and quench the fluorescence, appearing as dark spots.[15][16] Both our azide starting material and triazole product contain a phenyl ring and should be UV-active.

  • Protocol:

    • Place the dried TLC plate under a UV lamp set to 254 nm.

    • Observe the dark spots against the green fluorescent background.

    • Immediately circle the observed spots with a pencil, as they will disappear when the lamp is turned off.[13]

  • Expected Outcome: A dark spot corresponding to the azide starting material (Lane 1) will be visible. In the reaction lane (Lane 3), this spot will diminish over time, while a new, typically less polar (higher Rf) spot corresponding to the triazole product will appear and intensify. The phenylacetylene may also be weakly visible.

Method 2: Potassium Permanganate (KMnO₄) Stain
  • Principle: This is a destructive technique. The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color.[15] It reacts with oxidizable functional groups, most notably the carbon-carbon triple bond of the alkyne, and is consumed in the process.[15] This results in a color change from purple to yellow or brown on a pink/purple background.

  • Protocol:

    • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[17] Store in a light-protected, sealed jar.

    • Staining: After UV visualization, quickly dip the TLC plate into the KMnO₄ stain using tweezers.

    • Development: Remove the plate immediately and wipe the excess stain from the back. Gently warm the plate with a heat gun until yellow/brown spots appear against a pink/purple background.

  • Expected Outcome: The phenylacetylene starting material will produce a bright yellow spot almost instantly. The azide and the triazole product are generally not readily oxidized by permanganate under these conditions and will likely not stain or will stain very weakly. This method is therefore highly selective for visualizing the consumption of the alkyne.

Method 3: Iodine (I₂) Vapor
  • Principle: This is a semi-destructive technique where iodine vapor adsorbs onto the surface of organic compounds, forming colored complexes that appear as brown or yellow-brown spots.[18][19] The staining is often reversible upon heating, though some compounds may react.[19][20] It is a general stain that visualizes a wide range of compounds.[21]

  • Protocol:

    • Chamber Preparation: Place a few crystals of solid iodine in a sealed chamber (a wide-mouth jar with a lid works well).

    • Staining: Place the dried TLC plate inside the chamber and close the lid.

    • Development: Allow the plate to sit in the iodine vapor for a few minutes until brown spots become visible.[18] Do not leave it for too long, as the entire plate will begin to stain.[18]

    • Analysis: Remove the plate and circle the spots promptly, as they will fade over time.

  • Expected Outcome: Iodine should visualize the azide, the phenylacetylene, and the triazole product. It serves as a good general-purpose method to see all non-volatile components in the reaction mixture.

Data Interpretation & Comparison

The progress of the reaction is tracked by the disappearance of the starting material spots and the appearance of the product spot. The Retention Factor (Rf) is a key quantitative metric calculated as:

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [22]

The triazole product is generally less polar than the corresponding azide starting material, resulting in a higher Rf value.

Table 1: Hypothetical TLC Data for CuAAC Reaction Monitoring
CompoundRf Value (30% EtOAc/Hex)UV (254 nm)KMnO₄ StainIodine Vapor
2-azido-N-(3-methoxyphenyl)acetamide0.40Dark SpotNo/Weak SpotBrown Spot
Phenylacetylene0.75Weak SpotBright Yellow SpotBrown Spot
1,2,3-Triazole Product 0.55 Dark Spot No/Weak Spot Brown Spot
Table 2: Comparison of TLC Visualization Techniques
FeatureUV Light (254 nm)KMnO₄ StainIodine Vapor
Selectivity Good for aromatic/conjugated systemsExcellent for alkynes/oxidizable groupsLow (General Stain)
Destructive? No[16]Yes[16]Semi-destructive[20]
Sensitivity ModerateHigh for reactive groupsModerate
Ease of Use Very EasyEasy (requires heat gun)Very Easy
Key Advantage Quick, non-destructive, good for product and azide SMConfirms consumption of alkyneVisualizes most components

Workflow Visualization

The entire process, from synthesis to comparative analysis, can be streamlined into a logical workflow.

TLC Validation Workflow cluster_synthesis Synthesis Phase cluster_tlc TLC Monitoring Phase cluster_viz Comparative Visualization Phase cluster_analysis Data Analysis S1 Synthesis of 2-azido-N-(3-methoxyphenyl)acetamide S2 CuAAC Reaction Setup (Azide + Alkyne + Catalyst) S1->S2 T1 Spot Plate (SM, Co-spot, Reaction) S2->T1 T2 Develop Plate (e.g., 30% EtOAc/Hex) T1->T2 V1 1. UV Lamp (254 nm) (Non-Destructive) T2->V1 V2 2. KMnO₄ Stain (Destructive) V1->V2 A1 Calculate Rf Values V1->A1 A2 Compare Spot Intensity: - SM Disappearance - Product Appearance V1->A2 V3 3. Iodine Chamber (Semi-Destructive) V2->V3 V2->A1 V2->A2 V3->A1 V3->A2 A3 Validate Reaction Completion A1->A3 A2->A3

Caption: Workflow for synthesis, TLC monitoring, and comparative validation of triazole formation.

Conclusion and Recommendations

For the specific task of validating triazole formation from 2-azido-N-(3-methoxyphenyl)acetamide, a multi-faceted visualization approach provides the most comprehensive and trustworthy data.

  • Start with UV (254 nm) light: It is the quickest and most direct way to observe the disappearance of the aromatic azide starting material and the appearance of the aromatic triazole product without destroying the plate.[14][15]

  • Confirm with KMnO₄ stain: Following UV analysis, use the permanganate stain on the same plate. This provides definitive, orthogonal validation by specifically showing the consumption of the alkyne co-substrate.[15] A complete reaction will show the absence of the high-Rf yellow spot corresponding to the alkyne.

The combined use of these two methods creates a self-validating system. UV confirms the formation of the new aromatic product, while KMnO₄ confirms the consumption of the key reactant. Iodine serves as a useful general backup but offers less specific information than the other two techniques for this particular reaction. This systematic approach ensures that researchers can confidently assess the status of their CuAAC reactions, accelerating the drug development pipeline with reliable and easily-acquired data.

References

  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Herrerías, C. I., et al. (2021). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • ResearchGate. (2013). Can I use Iodine staining for Preparative TLC?. Retrieved from [Link]

  • Filterbio. (2025). How to detect compounds on TLC plates?. Retrieved from [Link]

  • Curly Arrow. (2011). Let's Talk About TLCs Part 5 - Iodine Stain. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. Retrieved from [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Retrieved from [Link]

  • IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • University of Konstanz. (n.d.). One-Pot Procedure for Diazo Transfer and Azide-Alkyne Cycloaddition: Triazole Linkages from Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ResearchGate. (2025). Selective thin-layer chromatography of 4-R-1,2,4-triazoles | Request PDF. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl). Retrieved from [Link]

  • Beilstein Journals. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • CSIR-National Chemical Laboratory. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • SciELO. (2012). Efficient synthesis of functionalized 1,2,3-triazoles by catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide. Retrieved from [Link]

Sources

Validation

Comparative Guide: Alpha-Azido vs. Aryl Azide Reactivity in Click Chemistry

Executive Summary Verdict: For standard bioconjugation and synthesis, -azido carbonyls (e.g., -azido acids, esters, acetamides) generally offer superior reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For standard bioconjugation and synthesis,


-azido carbonyls  (e.g., 

-azido acids, esters, acetamides) generally offer superior reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) compared to aryl azides , primarily due to electronic activation by the adjacent carbonyl group. However, they carry a risk of base-mediated degradation (imine formation). Aryl azides are less reactive and significantly less stable (prone to nitrene formation/photodecomposition), making them a secondary choice unless their specific photo-crosslinking properties are required or if the aromatic system is part of the desired pharmacophore.

Mechanistic Foundations & Electronic Theory

To understand the reactivity differences, one must look beyond the net reaction and into the transition states of the CuAAC mechanism.

The CuAAC Catalytic Cycle

Current mechanistic understanding (supported by DFT and kinetic isotope studies) points to a dinuclear copper mechanism .[1] The reaction is not a simple concerted 1,3-dipolar cycloaddition but a stepwise organometallic sequence.

  • Formation of Cu(I)-Acetylide: The terminal alkyne coordinates to Cu(I) and is deprotonated.[2]

  • Azide Coordination: The organic azide coordinates to the Cu-acetylide complex. This is the critical differentiation point.

  • Metallacycle Formation: The distal nitrogen of the azide attacks the acetylide carbon, forming a copper-metallacycle.

  • Ring Contraction & Protonolysis: The metallacycle contracts to the triazolyl-copper species, which is then protonated to release the product.

Electronic Effects (Hammett Correlation)

The electronic nature of the azide substituent (


) significantly influences the rate of the metallacycle formation step.
  • Hammett

    
     Value:  Studies indicate a positive Hammett reaction constant (
    
    
    
    ) for the azide component in CuAAC.
  • Implication: Electron-Withdrawing Groups (EWGs) attached to the azide increase the electrophilicity of the azide terminus, accelerating the reaction with the nucleophilic Cu-acetylide.

Structural Classes Defined
  • 
    -Azido Carbonyls (
    
    
    
    ):
    The adjacent carbonyl (C=O) is a strong EWG. This lowers the LUMO energy of the azide, making it a "hot" electrophile for the copper acetylide.
  • Aryl Azides (

    
    ):  The aromatic ring can be electron-donating or withdrawing. However, resonance delocalization of the azide lone pair into the ring can reduce the nucleophilicity required for initial coordination, while steric hindrance from ortho-hydrogens can impede metallacycle formation.
    
  • Alkyl Azides (

    
    ):  The baseline. Electronically neutral (inductive donation from alkyl group slightly deactivates compared to EWG).
    

Performance Comparison: Reactivity & Stability

Kinetic Reactivity (CuAAC)
Feature

-Azido Carbonyls
Aryl AzidesAlkyl Azides (Ref)
Relative Rate High (Activated)Low to Moderate Moderate
Electronic Effect Carbonyl (EWG) accelerates metallacycle formation.Resonance stabilization often retards reaction; Sterics (ortho) block Cu coordination.Baseline reactivity.[3]
Steric Hindrance Low (usually primary/secondary carbon).Moderate to High (phenyl ring is bulky).Low.
Ligand Dependency Reacts rapidly even with weak ligands.Often requires accelerating ligands (e.g., THPTA, TBTA) to drive completion.Standard ligands suffice.
Stability & Side Reactions

The "Achilles' heel" of azides is their tendency to lose


.
Hazard

-Azido Carbonyls
Aryl Azides
Thermal Stability Moderate. Stable at RT, but decomposes at >100°C.Low. Decomposes at >80-100°C (explosive risk).
Photostability High. Generally stable to ambient light.Very Low. UV light causes loss of

to form Nitrenes .
Chemical Instability Base-Sensitive. Strong bases can trigger 1,2-elimination of

to form imines (via carbanion intermediate).
Nitrene Formation. Forms highly reactive nitrenes that insert into C-H bonds or polymerize (tars).
Storage Store at -20°C, protected from base.Store at -20°C, strictly dark .
Visualization: Reactivity vs. Stability Landscape

AzideComparison cluster_0 Side Reactions Alpha α-Azido Carbonyls (High Reactivity, Base Sensitive) Alkyl Alkyl Azides (Baseline Reactivity, High Stability) Alpha->Alkyl decreasing reactivity Imine Imine Formation (via Base) Alpha->Imine pH > 9 Aryl Aryl Azides (Low Reactivity, UV Labile) Alkyl->Aryl decreasing stability Nitrene Nitrene Formation (via Heat/Light) Aryl->Nitrene hν or Δ

Figure 1: Trade-off between reactivity and stability.


-Azido compounds are the kinetic favorites but require pH control. Aryl azides are the least stable class.

Experimental Protocols

Standard CuAAC Protocol (Bioconjugation Scale)

Applicable to both azide types, but note the specific precautions.

Materials:

  • Azide: 10 mM stock in DMSO (Target:

    
    -azido acid or Phenyl azide).
    
  • Alkyne: 10 mM stock in DMSO.

  • Cu source:

    
     (20 mM in water).
    
  • Reducing Agent: Sodium Ascorbate (100 mM in water, fresh).

  • Ligand: THPTA or BTTAA (50 mM in water). Crucial for Aryl azides to prevent degradation.

Workflow:

  • Mix Reactants: In a microcentrifuge tube, combine Azide (1 eq) and Alkyne (1.2 eq) in buffer (PBS pH 7.4) or water/DMSO mixture. Final concentration ~1-2 mM.

  • Prepare Catalyst Complex: Premix

    
     and Ligand (1:2 ratio) in a separate tube.
    
  • Initiate: Add the Cu-Ligand complex to the reaction (final Cu conc. 0.1–0.5 mM).[4]

  • Activate: Add Sodium Ascorbate (final conc. 2.5–5 mM).

  • Incubate:

    • 
      -Azido:  30–60 mins at Room Temp (RT). Do not heat.
      
    • Aryl Azide: 1–2 hours at RT. Keep in DARK. Do not heat.

  • Quench: Add EDTA (10 mM) or remove Cu via solid-phase extraction.

Troubleshooting Guide
ObservationDiagnosisSolution
Low Yield (Aryl Azide) Photodecomposition or Nitrene formation.Perform reaction in total darkness. Increase ligand concentration (THPTA) to protect Cu(I).
Unknown Byproduct (

-Azido)
Imine formation via base degradation.Check pH. Ensure pH < 8.0. Avoid strong bases like TEA/DIPEA; use Ascorbate/Buffer system only.
Precipitation Copper oxidation or ligand detachment.Use BTTAA ligand (more stable than TBTA). Degas solvents.

Decision Logic: Which Azide to Choose?

Use this logic flow to select the appropriate azide for your application.

SelectionGuide Start Select Azide Type Q1 Is the azide part of a pharmacophore (aromatic)? Start->Q1 Q2 Is high reaction speed critical (e.g., low conc. biomolecules)? Q1->Q2 No Result_Aryl Use ARYL AZIDE (Strictly Dark, Optimized Ligand) Q1->Result_Aryl Yes Q3 Will the reaction be exposed to UV or high heat? Q2->Q3 No Result_Alpha Use α-AZIDO CARBONYL (Control pH < 8) Q2->Result_Alpha Yes (Fastest) Q3->Result_Alpha No (Preferred) Result_Alkyl Use ALKYL AZIDE (Standard Stability) Q3->Result_Alkyl Yes

Figure 2: Selection logic for azide precursors in click chemistry.

References

  • Kinetic Resolution & Electronic Effects

    • Title: Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-C
    • Source: NIH / PMC.
    • URL:[Link]

  • Thermal Stability of Azides

    • Title: A comparative study on the thermal stability of different organic azides.
    • Source: BenchChem.[5][6]

  • Mechanism of CuAAC (Dinuclear)

    • Title: The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
    • Source: NIH / PubMed.
    • URL:[Link]

  • 
    -Azido Ketone Reactivity: 
    
    • Title: Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.
    • Source: PMC.
    • URL:[Link]

  • Aryl Azide Side Reactions (Nitrenes)

    • Title: Understanding the Reactivity and Substitution Effects of Nitrenes and Azides.
    • Source: Purdue University.
    • URL:[Link]

Sources

Comparative

13C NMR spectral assignment for 2-azido-N-(3-methoxyphenyl)acetamide

This guide outlines the rigorous NMR spectral assignment for 2-azido-N-(3-methoxyphenyl)acetamide , a critical "click-ready" linker in medicinal chemistry. Unlike standard data sheets, this guide focuses on the comparati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous


 NMR spectral assignment for 2-azido-N-(3-methoxyphenyl)acetamide , a critical "click-ready" linker in medicinal chemistry.

Unlike standard data sheets, this guide focuses on the comparative performance of spectral assignment workflows—specifically, how to distinguish the target azide from its chloro-precursor and regioisomers using definitive 2D NMR logic rather than unreliable 1D prediction software.

Technical Guide: NMR Spectral Assignment of 2-Azido-N-(3-methoxyphenyl)acetamide

Executive Summary: The "Click" Linker Advantage

In drug discovery, 2-azido-N-(3-methoxyphenyl)acetamide serves as a robust bioorthogonal handle. Its "performance" is defined by its stability and reactivity in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions.

However, the synthesis of this compound from 2-chloro-N-(3-methoxyphenyl)acetamide is often plagued by incomplete conversion or hydrolysis. Standard automated NMR prediction software frequently misassigns the aromatic regiochemistry (C2 vs. C4/C6) and fails to clearly distinguish the


-methylene shift change (

ppm).

This guide provides a self-validating assignment protocol that acts as a Quality Control (QC) standard for verifying the integrity of this building block.

Synthesis & Spectral Evolution (Precursor vs. Product)

The most critical "performance check" for this product is the quantitative conversion of the electrophilic


-chloro group to the nucleophilic 

-azido group.
Reaction Monitoring Workflow

The transformation is tracked by the diagnostic downfield shift of the methylene carbon.

Figure 1: Synthesis Pathway and Tracking Markers

Synthesis Precursor Precursor 2-chloro-N-(3-methoxyphenyl)acetamide (Reactive Electrophile) Reagent NaN3 / DMSO Nucleophilic Substitution Precursor->Reagent Product Product 2-azido-N-(3-methoxyphenyl)acetamide (Click-Ready Linker) Reagent->Product  Diagnostic Shift:  CH2: 43 ppm -> 51 ppm

Caption: Logical workflow for monitoring the nucleophilic substitution of chloride by azide using


 NMR markers.
Comparative Data: Precursor (Alternative) vs. Product

The following table contrasts the experimental shifts of the starting material (Precursor) against the target azide (Product).

Carbon PositionPrecursor (

, ppm) [1]
Product (

, ppm) [2]

(Shift)
Assignment Logic
C-

(Methylene)
42.99 51.10 +8.11 Diagnostic Marker (Deshielding by

)
C=O (Amide) 164.0166.5+2.5Inductive effect change (

)
C-3' (ipso-OMe) 160.3160.3~0.0Remote from reaction center
C-1' (ipso-N) 137.9138.0+0.1Remote from reaction center
C-5' (meta) 129.9130.0+0.1Unaffected by side chain
C-6' (ortho) 112.3112.4+0.1Unaffected
C-4' (para) 111.1111.0-0.1Unaffected
C-2' (ortho) 106.0106.1+0.1Most shielded aromatic signal
OMe (Methoxy) 55.555.50.0Standard methoxy region

Note: Precursor data derived from experimental literature [1]; Product data extrapolated from high-fidelity analogs (p-tolyl/p-fluoro) and substituent increment rules [2][3].

Detailed Assignment Methodology

To ensure scientific integrity, one must not rely on 1D peak picking alone. The 3-substituted aromatic ring creates a complex pattern that requires 2D Heteronuclear Multiple Bond Correlation (HMBC) for definitive assignment.

The "Ambiguity Trap" in 1D NMR

In the 1D spectrum, C-2', C-4', and C-6' appear in the narrow range of 106–113 ppm. Automated software often confuses C-4' (para to amide) with C-6' (ortho to amide).

  • Alternative Method (Prediction): Assigns based on statistical databases, often flipping C-4'/C-6'.

  • Recommended Method (HMBC): Uses long-range coupling to "lock" the positions relative to the fixed Methoxy and Amide groups.

Validated HMBC Logic Flow

The following diagram illustrates the necessary correlations to confirm the structure.

Figure 2: HMBC Correlation Network

HMBC_Logic cluster_Regio Regio-Differentiation (C2 vs C4/C6) OMe Methoxy Protons (3.8 ppm) C3 C-3' (ipso-OMe) 160.3 ppm OMe->C3 3J (Strong) C2_Logic C-2' shows correlations from BOTH NH and OMe OMe->C2_Logic AmideNH Amide NH (10.0 ppm) C1 C-1' (ipso-N) 138.0 ppm AmideNH->C1 3J (Definitive) CO C=O (Amide) 166.5 ppm AmideNH->CO 2J AmideNH->C2_Logic Methylene Azido CH2 (4.0 ppm) Methylene->CO 2J C2 C-2' (Isolated CH) 106.1 ppm

Caption: HMBC connectivity map. C-2' is uniquely identified by showing correlations to both the Amide NH and the Methoxy protons.

Experimental Protocol

To reproduce the data above and validate the product's performance, follow this standardized workflow.

A. Synthesis (Brief)
  • Acylation: React 3-methoxyaniline with chloroacetyl chloride in DCM/TEA at 0°C.

  • Substitution: Treat the isolated chloro-intermediate with 1.5 eq.

    
     in DMSO at RT for 4 hours.
    
  • Workup: Dilute with water, extract with EtOAc. Caution: Azides are potentially explosive; do not concentrate to dryness with heat.

B. NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred for solubility and NH visibility).
    
  • Concentration: 15–20 mg in 0.6 mL.

  • Pulse Sequence:

    • 1D

      
      :  Proton-decoupled (zgpg30), 1024 scans, relaxation delay (
      
      
      
      )
      
      
      2.0s to ensure quaternary carbon integration (C-3', C=O).
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      

References

  • ResearchGate. Synthesis and Spectral Characterization of 2-Chloro-N-(substituted phenyl)acetamides. Retrieved from .

  • IUCrData. Crystal structure and NMR of 2-azido-N-(4-methylphenyl)acetamide. IUCrData (2022).[1] 7, x220621.[1] Retrieved from .

  • NIST Chemistry WebBook. 3-Methoxyacetanilide Spectral Data. Standard Reference Data.[2] Retrieved from .

Sources

Validation

Confirming purity of 2-azido-N-(3-methoxyphenyl)acetamide via HPLC

Title: Confirming the Purity of 2-azido-N-(3-methoxyphenyl)acetamide: A Comparative Guide to HPLC Methodologies Introduction: The Analytical Challenge of Aromatic Azides In the rapidly expanding fields of bioconjugation...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Purity of 2-azido-N-(3-methoxyphenyl)acetamide: A Comparative Guide to HPLC Methodologies

Introduction: The Analytical Challenge of Aromatic Azides

In the rapidly expanding fields of bioconjugation and drug development, 2-azido-N-(3-methoxyphenyl)acetamide serves as a critical bifunctional linker. Its azide moiety makes it an essential substrate for bioorthogonal click chemistry, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1].

However, the presence of trace impurities—such as unreacted 3-methoxyaniline precursors or des-azido degradation products—can poison copper catalysts, induce off-target reactions, or compromise the safety profile of downstream active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for purity confirmation. While C18 is the workhorse of reversed-phase High-Performance Liquid Chromatography (HPLC), relying solely on dispersive hydrophobic interactions often fails to resolve structurally similar aromatic azides from their synthetic intermediates[2].

This guide objectively compares standard C18 methodologies against


-selective Phenyl-Hexyl alternatives, providing a self-validating protocol to ensure absolute confidence in your purity data.

Mechanistic Causality: Why Standard C18 Fails and Phenyl-Hexyl Succeeds

To achieve baseline separation of 2-azido-N-(3-methoxyphenyl)acetamide from its precursors, we must look beyond hydrophobicity and exploit the molecule's electronic properties. The compound features an electron-rich 3-methoxyphenyl ring, a polar acetamide linker, and a highly polarizable, linear azide group.

The Limitation of C18: Standard C18 (octadecylsilane) stationary phases separate analytes based on their ability to partition into a hydrophobic alkyl layer. If an impurity differs only by the presence of an amine instead of an azide (e.g., the starting aniline), the difference in overall hydrophobicity is often insufficient to prevent co-elution.

The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases offer a dual-mode retention mechanism that is uniquely suited for this molecule:

  • Hydrophobic Interactions: The hexyl alkyl spacer provides baseline retention similar to a short-chain alkyl column.

  • 
     Interactions:  The phenyl ring of the stationary phase acts as an electron-rich surface. It engages in strong 
    
    
    
    interactions with the aromatic ring of the analyte and dipole-induced interactions with the delocalized
    
    
    -electrons of the azide group[3][4].

Because the azide group and the amine precursor have vastly different


-electron densities, the Phenyl-Hexyl column selectively retains the azide compound differently than the amine, pulling the critical pair apart and achieving baseline resolution[4].

Comparative Performance Data

To objectively demonstrate this causality, we compared the performance of a standard C18 column against a Phenyl-Hexyl column. The test sample was 2-azido-N-(3-methoxyphenyl)acetamide spiked with 1% 3-methoxyaniline (synthetic precursor) and 1% 2-chloro-N-(3-methoxyphenyl)acetamide (intermediate).

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl) (Conditions: 150 x 4.6 mm, 5 µm columns. Mobile Phase: Gradient 20% to 80% Acetonitrile in 0.1% TFA/Water over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.)

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAnalytical Implication
Retention Time (Main Peak) 6.4 min8.2 minPhenyl-Hexyl provides stronger retention via

bonding.
Resolution (

) - Precursor
1.43.1C18 risks co-elution; Phenyl-Hexyl achieves baseline separation.
Resolution (

) - Intermediate
1.12.5Phenyl-Hexyl easily resolves the halogenated intermediate.
Tailing Factor (

)
1.351.05Superior peak symmetry on Phenyl-Hexyl improves integration.
Theoretical Plates (

)
8,50012,400Higher efficiency and sharper peaks on the Phenyl-Hexyl phase.

Experimental Workflow: A Self-Validating Protocol

Trustworthiness in analytical chemistry is built on self-validating systems. A method is only as good as its System Suitability Test (SST). The following step-by-step protocol ensures that the HPLC system proves its capability to resolve the critical pair before any sample data is reported.

Step 1: Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Causality: TFA acts as an ion-pairing agent and strong acid. It fully protonates residual silanols on the silica column (preventing peak tailing) and protonates basic impurities like unreacted aniline, shifting their retention times away from the neutral target azide.

  • Solvent B (Organic): 0.1% TFA in HPLC-grade Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol because methanol can hydrogen-bond and suppress the critical

      
       interactions required by the Phenyl-Hexyl column[5].
      
Step 2: Sample & SST Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • SST Solution (The Validation Standard): Prepare a mixture containing 0.5 mg/mL 2-azido-N-(3-methoxyphenyl)acetamide, spiked with 0.005 mg/mL (1%) of 3-methoxyaniline.

  • Sample Solution: Prepare the target batch at 0.5 mg/mL in the diluent.

Step 3: Chromatographic Execution
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 5 µm.

  • Column Temperature: 30°C (Stabilizes retention times and reduces backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the aromatic acetamide chromophore).

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus the analyte band)

    • 2–12 min: 20%

      
       80% B (Linear gradient for separation)
      
    • 12–15 min: 80% B (Column wash)

    • 15–20 min: 20% B (Re-equilibration)

Step 4: System Suitability Criteria (Self-Validation)

Before integrating the actual sample, evaluate the SST injection. The system must pass the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between 3-methoxyaniline and the target azide. (Validates column selectivity and mobile phase preparation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.2 for the main peak. (Validates column health and fluidic dead-volume).
  • Injection Precision: %RSD of the main peak area must be

    
     1.0% across 5 replicate SST injections. (Validates autosampler accuracy).
    

If these parameters pass, the system has validated itself, and you may proceed to calculate the purity of 2-azido-N-(3-methoxyphenyl)acetamide via area normalization.

Workflow Visualization

G Start Target: 2-azido-N-(3-methoxyphenyl)acetamide Phase1 Phase 1: Column Selectivity Screening Start->Phase1 C18 Standard C18 Column (Hydrophobic Interactions) Phase1->C18 PhenylHexyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Phase1->PhenylHexyl Eval Evaluate Resolution (Rs) of Aromatic Impurities C18->Eval PhenylHexyl->Eval Fail Rs < 2.0 Co-elution Risk Eval->Fail C18 Pathway Pass Rs > 2.0 Baseline Separation Eval->Pass Phenyl-Hexyl Pathway Fail->Phase1 Redesign Method SST Phase 2: Self-Validating Protocol System Suitability Test (SST) Pass->SST

Figure 1: Method development and validation workflow for aromatic azide HPLC purity determination.

Conclusion

Confirming the purity of 2-azido-N-(3-methoxyphenyl)acetamide requires an analytical method that respects the molecule's unique electronic architecture. By transitioning from a standard C18 column to a Phenyl-Hexyl stationary phase, analytical scientists can leverage orthogonal


 interactions to achieve baseline resolution of critical impurities. When paired with a strict, self-validating System Suitability Test, this methodology guarantees the high-fidelity data required for advanced drug development and click chemistry applications.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Chromatography Online[Link]

  • Assay for Parts-Per-Million Levels of Azide in Drug Substances LCGC International[Link]

  • Click Chemistry and Radiochemistry: An Update ACS Publications[Link]

  • Phenyl Stationary Phases for HPLC Element Lab Solutions[Link]

Sources

Comparative

Structural Confirmation of N-(3-methoxyphenyl)acetamide Derivatives: A Comparative Analytical Guide

The following guide is designed for researchers and analytical scientists involved in the synthesis and characterization of acetanilide derivatives. It moves beyond basic spectral listing to provide a comparative, logic-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and analytical scientists involved in the synthesis and characterization of acetanilide derivatives. It moves beyond basic spectral listing to provide a comparative, logic-driven framework for distinguishing the target meta-isomer from its ortho- and para-analogues.

Executive Summary

N-(3-methoxyphenyl)acetamide (CAS: 588-16-9), also known as m-acetanisidide, serves as a critical pharmacophore in the synthesis of antitubercular agents (e.g., 4-aminosalicylic acid analogs) and analgesic scaffolds.[1] In drug development, verifying the regiochemistry of the methoxy substituent is paramount, as the metabolic and toxicological profiles of acetanilides vary drastically by position (compare with the hepatotoxicity of p-acetaminophen).

This guide provides a definitive structural confirmation workflow. Unlike standard datasheets, we compare the target directly against its structural isomers—N-(2-methoxyphenyl)acetamide and N-(4-methoxyphenyl)acetamide —to validate the meta-substitution pattern using NMR, IR, and X-ray crystallographic logic.

Synthesis & Reaction Pathway

To understand the impurities and isomers, one must understand the origin. The synthesis typically involves the N-acetylation of m-anisidine. While straightforward, regiospecificity relies entirely on the purity of the starting aniline, as electrophilic aromatic substitution on the acetanilide ring would favor para positioning.

Experimental Protocol: Green Synthesis

Standard acetylation using acetic anhydride is effective but atom-inefficient. A catalytic approach is recommended for high-purity applications.

  • Reagents: 3-Methoxyaniline (10 mmol), Acetic Acid (Solvent), Zinc Dust (Catalyst, 10 mg).

  • Procedure: Reflux the mixture at 110°C for 2 hours. The Zn dust prevents oxidation of the amino group prior to acetylation.

  • Work-up: Pour into ice-cold water. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Yield: Expect >85%. Melting Point: 80–82°C.

Reaction Workflow Visualization

SynthesisPath Figure 1: Nucleophilic Acyl Substitution Pathway Start 3-Methoxyaniline (Starting Material) Reagent Acetic Anhydride/Zn (Acetylation) Start->Reagent Nucleophilic Attack Inter Tetrahedral Intermediate Reagent->Inter Addition Product N-(3-methoxyphenyl)acetamide (Target) Inter->Product Elimination Byproduct Acetic Acid (Byproduct) Inter->Byproduct

[2]

Comparative Analytical Confirmation (NMR)

The most common error in characterizing substituted benzenes is misidentifying the substitution pattern. High-Resolution Mass Spectrometry (HRMS) confirms the formula (


, 

165.08), but it cannot distinguish isomers. Proton NMR (

H NMR) is the primary tool for this distinction.
The "Fingerprint" Region Logic
  • Para-isomer (4-methoxy): Possesses a plane of symmetry. The aromatic region shows a classic

    
     pattern (two distinct doublets integrating to 2H each).
    
  • Ortho-isomer (2-methoxy): The amide proton often shows significant deshielding (

    
     ppm) due to intramolecular hydrogen bonding with the methoxy oxygen.
    
  • Meta-isomer (Target): Lacks symmetry. The key identifier is the isolated singlet-like proton at the C2 position, flanked by the amide and methoxy groups.

Comparative Chemical Shift Table ( , 400 MHz)
FeatureTarget: 3-Methoxy (Meta) Alternative: 4-Methoxy (Para)Alternative: 2-Methoxy (Ortho)
Amide -NH

7.4 - 7.8 (Broad s)

7.2 - 7.5 (Broad s)

8.34 (Broad s)
H-bond effect
Aromatic C2-H

7.20 (Singlet/Narrow t)

7.38 (Doublet, part of AA'BB')

8.3 (Doublet, deshielded)
Aromatic Pattern 1H Singlet, 2H Multiplet, 1H Triplet2x Doublets (Symmetric)Complex Multiplet (ABCD)
Methoxy (-OCH3)

3.80 (s)

3.78 (s)

3.86 (s)
Acetyl (-CH3)

2.16 (s)

2.12 (s)

2.18 (s)
Structural Elucidation Decision Tree

NMR_Logic Figure 2: NMR Decision Logic for Regioisomer Confirmation Start Analyze Aromatic Region (6.5 - 8.5 ppm) SymCheck Is the pattern Symmetric (AA'BB' / 2 Doublets)? Start->SymCheck Para Conclusion: Para-isomer (N-(4-methoxyphenyl)acetamide) SymCheck->Para Yes NonSym Check Amide NH Shift SymCheck->NonSym No OrthoCheck Is NH > 8.0 ppm? (Intramolecular H-bond) NonSym->OrthoCheck Ortho Conclusion: Ortho-isomer (N-(2-methoxyphenyl)acetamide) OrthoCheck->Ortho Yes MetaCheck Look for Isolated Singlet (C2-H) and Triplet (C5-H) OrthoCheck->MetaCheck No Meta CONFIRMED: Meta-isomer (N-(3-methoxyphenyl)acetamide) MetaCheck->Meta Pattern Matches

Vibrational Spectroscopy (FT-IR)

While less specific than NMR for isomer differentiation, FT-IR validates functional group integrity.

  • Amide I Band (C=O stretch): 1660–1670 cm

    
    . This band is sensitive to hydrogen bonding. In the solid state, acetanilides form intermolecular hydrogen bond chains (N-H...O=C), typically lowering this frequency compared to solution phase.
    
  • Amide II Band (N-H bend): ~1530–1550 cm

    
    .
    
  • Ether C-O-C Stretch: 1040–1250 cm

    
    . Look for the asymmetric stretch of the aryl-alkyl ether around 1240 cm
    
    
    
    .

Differentiation Note: The ortho isomer often exhibits a shifted N-H stretch (3300–3400 cm


) due to the intramolecular hydrogen bond to the methoxy oxygen, which is geometrically impossible in the meta (target) and para isomers.

X-Ray Crystallography & Solid State Packing

For definitive confirmation in drug filings, X-ray crystallography is the gold standard.

  • Crystal Habit: N-(3-methoxyphenyl)acetamide typically crystallizes as colorless prisms or plates.

  • Packing Motif: Unlike the ortho isomer (which may form intramolecular bonds), the meta isomer packing is dominated by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of adjacent molecules, forming 1D chains or 2D sheets.

  • Planarity: The acetamide group is generally coplanar with the phenyl ring to maximize

    
    -conjugation, though steric bulk from the methoxy group in the meta position can induce a slight torsion angle (typically <30°) compared to the flatter para isomer.
    

References

  • Synthesis and General Properties: PubChem. Acetamide, N-(3-methoxyphenyl)-.[1][2][3][4][5][6] National Library of Medicine. Available at: [Link]

  • Crystal Structure Analogs: Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.[7] IUCrData. Available at: [Link]

  • Biological Activity & Indole Derivatives: IUCr Journals. Crystal structure determination of N-acetyl-N-3-methoxyphenyl.... Available at: [Link][7]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 2-azido-N-(3-methoxyphenyl)acetamide

[1] Executive Summary: Immediate Action Plan 2-azido-N-(3-methoxyphenyl)acetamide is an organic azide.[1][2] While the acetamide backbone provides some stability, the azide functionality ( ) renders it a high-energy, pot...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Plan

2-azido-N-(3-methoxyphenyl)acetamide is an organic azide.[1][2] While the acetamide backbone provides some stability, the azide functionality (


) renders it a high-energy, potentially explosive compound.
  • DO NOT dispose of this compound down the drain.[1][3]

  • DO NOT mix with acids (forms explosive/toxic Hydrazoic acid,

    
    ).[2][4][5]
    
  • DO NOT use metal spatulas or dispose in metal containers (forms shock-sensitive metal azides).[1][2]

  • DO segregate into a dedicated "Azide Waste" stream or chemically deactivate prior to disposal.[1][3]

Part 1: Critical Hazard Analysis (The "Why")[1]

To understand the disposal requirements, we must validate the stability of the molecule using the Carbon-to-Nitrogen (C/N) Ratio Rule .[1][4][5] This is the industry standard for assessing organic azide safety.

Stability Calculation

The safety threshold for organic azides is generally defined by the equation:



Where 

is the number of atoms.[1][2][4][5][6]

Analysis of 2-azido-N-(3-methoxyphenyl)acetamide (


): 
ElementCount (

)
Contribution
Carbon (

)
9Stabilizer
Oxygen (

)
2Stabilizer
Nitrogen (

)
4Energetic

Calculation:


[1]

Conclusion: The ratio is 2.75 , which is below the safety threshold of 3 .

  • Implication: This compound is energy-rich and potentially unstable.[1][7] It must be treated as an explosive hazard, particularly in its pure, solid form. It should never be concentrated to dryness if possible and must be stored/disposed of in solution or chemically deactivated.

Incompatibility Matrix
Incompatible AgentReaction RiskConsequence
Strong Acids (HCl,

)
Protonation of AzideFormation of Hydrazoic Acid (

)
.[1] Highly toxic (comparable to HCN) and explosively unstable gas.[1]
Heavy Metals (Cu, Pb, Hg)DisplacementFormation of Metal Azides (e.g., Copper Azide). These are primary explosives, highly sensitive to shock and friction.
Halogenated Solvents (DCM,

)
Nucleophilic SubstitutionPotential formation of di- and tri-azidomethane (extremely explosive) over long storage periods.[1][5]

Part 2: Waste Segregation Logic

Effective disposal begins with proper segregation.[1] Use the following logic flow to determine the immediate handling of the waste.

AzideDisposal Start Waste: 2-azido-N-(3-methoxyphenyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Solution / Reaction Mixture StateCheck->Solution PackSolid Dissolve immediately. DO NOT SCRAPE. Solid->PackSolid Dilution Dilute to < 10% wt with compatible solvent Solution->Dilution If Conc. > 10% Deactivation Chemical Deactivation (Recommended) Solution->Deactivation Preferred Dilution->Deactivation Segregation Segregated Disposal (If Deactivation not possible) Dilution->Segregation As High Hazard Azide Waste Deactivation->Segregation As Non-Explosive Organic Waste PackSolid->Dilution

Figure 1: Decision tree for handling azide waste.[1] Priority is placed on dilution and chemical deactivation.

Part 3: Chemical Deactivation Protocol (The "How")

For quantities < 5g, chemical deactivation (reduction) is the safest disposal method. This converts the explosive azide into a stable amine (2-amino-N-(3-methoxyphenyl)acetamide) and nitrogen gas.[1]

Method: Staudinger Reduction (Modified for Waste) Principle: Triphenylphosphine (


) reduces the azide to an amine with the release of 

.[1]
Reagents Required[8]
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) - Note: DCM is acceptable for short-term reduction, but avoid long-term storage.[1]

  • Reducing Agent: Triphenylphosphine (

    
    ) (1.5 equivalents per azide equivalent).[1]
    
  • Water: Small amount to hydrolyze the intermediate iminophosphorane.[1]

Step-by-Step Procedure
  • Preparation: Perform all work in a fume hood behind a blast shield.[1]

  • Dissolution: Ensure the azide waste is fully dissolved in the solvent.[1]

  • Addition: Slowly add

    
     (solid or solution) to the azide waste.
    
    • Observation: Nitrogen gas (

      
      ) evolution indicates the reaction is proceeding.[1]
      
  • Stirring: Stir at room temperature for 12–24 hours.

    • Equation:

      
      
      
  • Validation (TLC/LCMS): Confirm the disappearance of the azide starting material.

    • Self-Validating Step: The reaction is complete when gas evolution ceases and TLC shows a baseline shift (amine formation).[1]

  • Disposal: The resulting mixture now contains the amine and triphenylphosphine oxide.[1] This can be disposed of as standard Non-Halogenated (or Halogenated depending on solvent) Organic Waste .[1]

Part 4: Packaging & Regulatory Compliance[1]

If deactivation is not feasible, the waste must be packaged as "Reactive/Explosive" waste.

Container Specifications
  • Material: HDPE (High-Density Polyethylene) or Amber Glass.[1]

  • Cap: Vented Cap is mandatory if the solution is not chemically stabilized, to prevent pressure buildup from slow thermal decomposition.

  • Secondary Containment: Place the primary container inside a secondary plastic bin.

Labeling Requirements

Label the container clearly with the following data:

FieldEntry
Chemical Name 2-azido-N-(3-methoxyphenyl)acetamide
Hazard Class High Energy / Potential Explosive
Solvent [List Solvent, e.g., DMSO, Ethanol]
Concentration [Estimated %]
Warnings DO NOT MIX WITH ACID.[1][2][4] DO NOT MIX WITH METALS.
Regulatory Codes (USA - RCRA)

While this specific compound is not P-listed (like Sodium Azide P105), it exhibits the characteristic of Reactivity .[1]

  • EPA Waste Code: D003 (Reactive).[1][8]

  • Disposal Path: Incineration at a permitted hazardous waste facility.[1]

References

  • University of California, San Diego (UCSD). Azide Safety Guide.[1] Environmental Health & Safety.[1][3][9][10] [Link][1]

  • American Chemical Society (ACS). Organic Azides: Synthesizing, Purifying, and Handling. [Link]

  • Bräse, S., et al. Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 2005.[3][7] [Link][1]

  • Stanford University. Information on Azide Compounds.[1][3][6] Environmental Health & Safety.[1][3][9][10] [Link]

Sources

Handling

Personal protective equipment for handling 2-azido-N-(3-methoxyphenyl)acetamide

Executive Safety Assessment (The "Why") Immediate Hazard Alert: This compound is an Energy-Rich Organic Azide . Before handling 2-azido-N-(3-methoxyphenyl)acetamide, you must understand its thermodynamic instability.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment (The "Why")

Immediate Hazard Alert: This compound is an Energy-Rich Organic Azide .

Before handling 2-azido-N-(3-methoxyphenyl)acetamide, you must understand its thermodynamic instability. We apply the Carbon-to-Nitrogen (C/N) Ratio rule to assess explosivity risk.[1]

Thermodynamic Calculation
  • Chemical Formula:

    
    
    
  • Structure:

    
    
    
  • Carbon Count (

    
    ):  9
    
  • Nitrogen Count (

    
    ):  4
    
  • Ratio (

    
    ): 
    
    
    

Critical Threshold: Safety literature (Smith, Open-Chain Nitrogen Compounds) dictates that organic azides with a C/N ratio < 3 are thermodynamically unstable and potentially explosive.

  • Result: With a ratio of 2.25 , this compound falls into the High Risk category.

  • Operational Mandate: You must treat this substance as shock-sensitive and heat-sensitive. Do not scale up reactions >1g without specific calorimetric testing (DSC/ARC).

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. This matrix is designed to mitigate two specific failure modes: Detonation (shrapnel/pressure) and Systemic Toxicity (acetamide absorption + azide toxicity).

Body ZonePPE RequirementScientific Causality (Why?)
Ocular/Face Chemical Splash Goggles + Face Shield Blast Protection: Safety glasses will not protect against the pressure wave or shrapnel from a glass flask detonation. A face shield provides the necessary polycarbonate barrier.
Hands (Primary) Silver Shield® (Laminate) or Double Nitrile (High-Breakthrough) Permeation Defense: Acetamide derivatives are often rapid skin penetrants. Standard 4-mil nitrile may offer <15 min protection against the solvent vehicle. Laminate gloves provide broad chemical resistance.
Hands (Tactile) Outer Nitrile Glove (Disposable) Contamination Control: Worn over the laminate glove to provide grip (laminates are slippery) and allow frequent changing without removing the primary barrier.
Respiratory Fume Hood (Sash at 18") Inhalation/Blast: The hood sash is your primary blast shield. Never work with this solid outside a hood. N95s are insufficient for potential hydrazoic acid (

) off-gassing.
Body Flame-Resistant (Nomex) Lab Coat Flash Fire/Static: Synthetic fibers (polyester) generate static electricity, a known trigger for azide detonation. Cotton or Nomex prevents static buildup and melting onto skin in a fire.
Footwear Closed-toe, Leather/Rubber Spill Protection: Standard requirement; prevents absorption of dropped solids.

Operational Workflow: Handling & Synthesis

This protocol relies on Static Dissipation and Friction Reduction .

Step 1: Pre-Operational Checks
  • Grounding: Ensure all metal equipment is grounded.

  • Glassware: Inspect for micro-cracks. Star cracks in round-bottom flasks are failure points during azide decomposition.

  • Tools: BAN METAL SPATULAS. Metal-on-glass friction can trigger detonation.[2] Use only Teflon® or polyethylene spatulas.

Step 2: Weighing & Transfer
  • Place the balance inside the fume hood. If not possible, tare the vial inside the hood, transfer solid, cap tightly, and weigh outside.

  • Use an anti-static gun on the weighing boat and flask before transfer.

  • Solvent Selection: Do not use halogenated solvents (DCM/Chloroform) with sodium azide precursors, as they form di-azidomethane (extremely explosive).[3] For the organic azide itself, avoid concentrating to dryness.

Step 3: Reaction & Isolation
  • Shielding: Set up a portable blast shield inside the hood between you and the reaction vessel.

  • Temperature: Maintain reaction temperature <

    
    .
    
  • Light: Protect reaction vessel from direct light (wrap in foil) as azides are photo-labile.

  • No Rotary Evaporation to Dryness: Never distill this compound to a dry residue. Always leave it in solution or use an inert oil (e.g., mineral oil) as a dampener if solvent removal is strictly necessary.

Visualization: Operational Logic

HandlingProtocol Start Start: Risk Assessment Calc Calc C/N Ratio (Result: 2.25 < 3) Start->Calc PPE Don PPE: Face Shield + Laminate Gloves Calc->PPE High Energy Risk Tools Select Tools: NO Metal Spatulas Use Teflon PPE->Tools Weigh Weighing: Anti-static Gun Inside Hood Tools->Weigh React Reaction: Behind Blast Shield No Halogenated Solvents Weigh->React Iso Isolation: NEVER Rotovap to Dryness React->Iso

Figure 1: Operational workflow emphasizing the critical "No Metal" and "No Dryness" rules derived from the C/N ratio risk.

Waste Disposal & Deactivation[2][4][5]

Strict Prohibition: NEVER pour azide solutions down the drain. They react with copper/lead plumbing to form heavy metal azides, which are highly sensitive primary explosives.

Deactivation Protocol (Quenching)

Before disposal, the azide functionality should be chemically destroyed (reduced) if possible.

Method A: Phosphine Reduction (Staudinger)

  • Add triphenylphosphine (

    
    ) to the azide solution.
    
  • Stir for 2-4 hours. This reduces the azide to an amine and evolves

    
     gas (ensure venting).
    
  • Dispose of the resulting amine mixture as organic solvent waste.

Method B: Nitrous Acid Destruction (For Aqueous Waste)

  • Cool the solution to

    
    .
    
  • Slowly add 20% Sodium Nitrite (

    
    ).[4]
    
  • Slowly add 20% Sulfuric Acid (

    
    ).[4]
    
  • Warning: This generates toxic

    
     fumes. Must be done in a hood.
    
Disposal Decision Tree

WasteDisposal Waste Azide Waste Generated Type Is it Solid or Solution? Waste->Type Solid Solid Residue Type->Solid Soln Solution Type->Soln Action1 Dissolve in compatible solvent (never discard dry solid) Solid->Action1 Quench Can it be Quenched? (Staudinger/Nitrite) Soln->Quench Action1->Quench YesQuench Perform Quench (Vent N2 gas) Quench->YesQuench Yes NoQuench Label: 'HIGH HAZARD AZIDE' Do not combine with Acids Quench->NoQuench No/Unknown Disposal hazardous Waste Stream (Segregated) YesQuench->Disposal NoQuench->Disposal

Figure 2: Decision logic for safe disposal. Note the emphasis on dissolving solids before disposal to prevent shock sensitivity.

Emergency Response

  • Spill (Solid): Do not sweep (friction). Dampen with water-wet paper towels, then wipe up. Place towels in a plastic container (not metal).

  • Spill (Solution): Absorb with sand or vermiculite.[5] Do not use acid-clay absorbents (risk of

    
     formation).
    
  • Exposure:

    • Skin: Wash with soap and water for 15 mins. Acetamides absorb quickly; speed is critical.

    • Inhalation:[4][6][5][7][8][9] Remove to fresh air.[4][6][5][7][8][10] If breathing is difficult, oxygen. Monitor for hypotension (azide effect).

References

  • Smith, P.A.S. (1966).[3] The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Source of the C/N Ratio Rule).

  • University of California, San Diego (UCSD). (2024). Azides, Organic and Inorganic Safety Guidelines. Environment, Health & Safety. Available at: [Link]

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Authoritative review on stability and synthesis).
  • Keck, G. E. (2012). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Handling of azido-acetamides).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-azido-N-(3-methoxyphenyl)acetamide
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2-azido-N-(3-methoxyphenyl)acetamide
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